Isorhoifolin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIYLTVJPDLUDL-SLNHTJRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970527 | |
| Record name | Isorhoifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isorhoifolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-57-8 | |
| Record name | Apigenin 7-O-rutinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorhoifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhoifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISORHOIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B66T65281 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isorhoifolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
269 - 270 °C | |
| Record name | Isorhoifolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isorhoifolin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity
Abstract
Isorhoifolin (B194536), a flavonoid glycoside, is a naturally occurring phytochemical found in a variety of plant species. This document provides a detailed overview of the known natural sources of this compound, its distribution within different plant tissues, and a summary of its biological activities with a focus on its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental protocols, and an exploration of its molecular mechanisms of action.
Natural Sources and Distribution of this compound
This compound has been identified in several plant families, with a notable presence in the Lamiaceae and Rutaceae families. Its concentration can vary significantly between different species and even within different parts of the same plant.
Distribution in the Lamiaceae Family
The Lamiaceae family, which includes many common herbs, is a significant source of this compound.
-
Agastache rugosa (Korean Mint): This medicinal herb is a well-documented source of this compound. Quantitative analysis has shown the presence of this compound in the aerial parts of the plant. One study reported a concentration of 0.37 mg/g in a 50% ethanol (B145695) extract of the dried aerial parts[1].
-
Mentha Species (Mint): Various species of mint have been found to contain this compound. It has been identified in aqueous extracts of several Mentha species, including hybrids and cultivars[2]. While specific quantitative data for this compound is often grouped with other flavonoids, its presence suggests that mints are a potential source for its isolation[2][3][4][5][6].
Distribution in the Rutaceae Family
The Rutaceae family, particularly the genus Citrus, is another important source of this compound.
-
Citrus paradisi (Grapefruit): this compound has been detected in grapefruit. While detailed quantitative data for this compound alone is scarce, studies on the flavonoid profiles of grapefruit peels and pulp indicate its presence among other bioactive compounds[7][8][9]. The peels of citrus fruits are generally rich in flavonoids[9][10][11].
Quantitative Analysis of this compound
The quantification of this compound in plant materials is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).
| Plant Source | Plant Part | Extraction Solvent | This compound Concentration | Reference |
| Agastache rugosa | Aerial Parts (dried) | 50% Ethanol | 0.37 mg/g of extract | [1] |
Table 1: Quantitative Data for this compound in a Natural Source. This table summarizes the reported concentration of this compound in Agastache rugosa.
Experimental Protocols
Extraction of this compound from Plant Material
The following is a generalized protocol for the extraction of this compound from plant material, based on common methods for flavonoid extraction.
Objective: To extract this compound from dried plant material for subsequent analysis and purification.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Agastache rugosa)
-
Methanol (B129727) (80%)
-
Shaker or sonicator
-
Centrifuge
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of the dried, powdered plant material.
-
Add a specific volume of 80% methanol to the plant material (e.g., a 1:10 solid-to-solvent ratio).
-
Agitate the mixture for a defined period (e.g., 60 minutes) at room temperature using a shaker or sonicator to enhance extraction efficiency.
-
Centrifuge the mixture to pellet the solid plant material.
-
Decant and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants from all extractions.
-
Filter the combined supernatant to remove any remaining particulate matter.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
The crude extract can then be redissolved in a suitable solvent for HPLC analysis or further purification.
Figure 1: General workflow for the extraction of this compound from plant material.
HPLC Quantification of this compound
The following is a representative protocol for the quantification of this compound using HPLC-DAD.
Objective: To quantify the concentration of this compound in a plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 340 nm (a typical absorption maximum for flavones).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by serially diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the crude plant extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Figure 2: Workflow for the HPLC quantification of this compound.
Biological Activity and Signaling Pathways
The biological activities of this compound are an emerging area of research. Much of the existing literature focuses on its isomer, rhoifolin (B190594), which has demonstrated anti-inflammatory and anticancer properties. While it is plausible that this compound shares some of these activities, direct evidence for its specific molecular mechanisms is limited.
Anti-inflammatory Effects
Studies on plant extracts containing this compound suggest potential anti-inflammatory properties. However, the specific contribution of this compound to these effects and the signaling pathways it modulates are not yet well-elucidated. Research on the structurally similar flavonoid, apigenin, has shown that it can inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation[12]. It is hypothesized that this compound may exert anti-inflammatory effects through similar mechanisms, but further investigation is required.
Potential Signaling Pathways
Based on the activities of its isomer rhoifolin and other related flavonoids, the following signaling pathways are potential targets for this compound's biological effects. It is crucial to note that these are proposed pathways and require experimental validation for this compound.
-
NF-κB Signaling Pathway: Rhoifolin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IKKβ and IκBα, thereby blocking the nuclear translocation of the active NF-κB p65 subunit[13][14]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[13][14][15].
Figure 3: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
-
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are involved in cellular processes like inflammation and apoptosis. Some flavonoids have been shown to modulate MAPK signaling[16][17][18][19]. The effect of this compound on this pathway is currently unknown.
Conclusion and Future Directions
This compound is a flavonoid with a documented presence in several plant species, particularly in the Lamiaceae and Rutaceae families. While methods for its extraction and quantification are available, there is a need for more comprehensive studies to determine its concentration in a wider range of natural sources and different plant tissues. The biological activities of this compound, especially its specific molecular mechanisms, remain a significant area for future research. Differentiating its effects from its isomer, rhoifolin, is critical. Future investigations should focus on elucidating the signaling pathways modulated by this compound to validate its potential as a therapeutic agent for inflammatory and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic Compounds and Biological Activity of Selected Mentha Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Mentha Rhizomes as an Alternative Source of Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. idosi.org [idosi.org]
- 9. Bioactive Flavonoids, Antioxidant Behaviour, and Cytoprotective Effects of Dried Grapefruit Peels (Citrus paradisi Macf.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citrus By-Products: Valuable Source of Bioactive Compounds for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of structurally related flavonoids, Apigenin, Luteolin and Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Isorhoifolin Biosynthetic Pathway in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin (B194536), also known as apigenin-7-O-rutinoside, is a flavone (B191248) glycoside found in various plants, notably in citrus species. It has garnered significant interest within the scientific and pharmaceutical communities due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. A thorough understanding of its biosynthetic pathway in plants is crucial for metabolic engineering efforts aimed at enhancing its production, as well as for the development of novel drugs. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, leading to the formation of the flavone backbone, which is subsequently glycosylated. The pathway can be broadly divided into two main stages: the synthesis of the apigenin (B1666066) aglycone and the subsequent glycosylation to form this compound.
Stage 1: Biosynthesis of the Apigenin Aglycone
The formation of apigenin follows the well-established flavonoid biosynthesis pathway, starting from the amino acid L-phenylalanine.
-
Phenylalanine to p-Coumaroyl-CoA: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H) . Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.
-
Chalcone (B49325) Formation: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This reaction is catalyzed by chalcone synthase (CHS) .
-
Flavanone Isomerization: Naringenin chalcone is then cyclized to (2S)-naringenin, a flavanone, by the enzyme chalcone isomerase (CHI) .
-
Flavone Synthesis: The final step in apigenin formation is the introduction of a double bond between C2 and C3 of the naringenin C-ring, a reaction catalyzed by flavone synthase (FNS) . This oxidation reaction yields the flavone apigenin.
Stage 2: Glycosylation of Apigenin to this compound
Apigenin undergoes a two-step glycosylation process to yield this compound. This involves the sequential addition of a glucose and a rhamnose moiety, forming a rutinoside sugar chain at the 7-hydroxyl group of apigenin.
-
Glucosylation: The first glycosylation step is the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of apigenin. This reaction is catalyzed by a specific UDP-glucose:flavonoid 7-O-glucosyltransferase (F7OGlcT) , resulting in the formation of apigenin-7-O-glucoside (cosmosiin).
-
Rhamnosylation: The final step is the addition of a rhamnose molecule to the 2"-hydroxyl group of the glucose moiety of apigenin-7-O-glucoside. This is catalyzed by a UDP-rhamnose:flavonoid-7-O-glucoside-2"-O-rhamnosyltransferase (a type of 1,2-rhamnosyltransferase) or a similar 1,6-rhamnosyltransferase , utilizing UDP-rhamnose as the sugar donor. This reaction forms the characteristic α-1,6-rhamnosyl-glucoside (rutinoside) linkage, yielding this compound.
Quantitative Data
The concentration of this compound and its precursors can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. Below are tables summarizing representative quantitative data for key enzymes and metabolites in the this compound biosynthetic pathway, primarily from studies on citrus and other flavonoid-rich plants.
Table 1: Kinetic Properties of Key Enzymes in Flavonoid Biosynthesis
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Plant Source |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 1.5 - 5 | 1.2 - 2.5 nkat/mg | Petroselinum crispum |
| Malonyl-CoA | 10 - 30 | |||
| Chalcone Isomerase (CHI) | Naringenin chalcone | 5 - 15 | 100 - 500 s-1 | Petunia hybrida |
| Flavone Synthase (FNSII) | Naringenin | 10 - 50 | 0.1 - 1.0 nkat/mg | Gerbera hybrida |
| Flavonoid 7-O-Glucosyltransferase | Apigenin | 2.5 - 10 | 0.5 - 5.0 nkat/mg | Chrysanthemum segetum |
| Flavanone 7-O-glucoside 2"-O-rhamnosyltransferase | Prunin (Naringenin-7-O-glucoside) | 2.4 | >600 pmol/min/mg | Citrus paradisi[1] |
| Hesperetin-7-O-glucoside | 41.5 | Citrus paradisi[1] | ||
| UDP-rhamnose | 1.1 - 1.3 | Citrus paradisi[1] |
Table 2: Representative Concentrations of this compound and its Precursors in Plant Tissues
| Compound | Concentration | Plant Species | Tissue | Reference |
| p-Coumaric acid | 10 - 100 µg/g FW | Citrus spp. | Leaves | [2] |
| Naringenin | 50 - 500 µg/g FW | Citrus spp. | Peel | [3] |
| Apigenin | 5 - 50 µg/g FW | Citrus spp. | Leaves | |
| Apigenin-7-O-glucoside | 16.04 mg/g | Chrysanthemum morifolium | Flowers | |
| This compound (Rhoifolin) | 0.1 - 10 µg/g | Citrus medica L. var. sarcodactylis | Fruit | |
| up to 0.4% | Turpinia arguta | Leaves |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.
Quantification of this compound and Precursors by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound, apigenin, and other flavonoid precursors in plant extracts.
Materials:
-
Plant tissue (e.g., citrus leaves or peel)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or acetic acid)
-
Water (HPLC grade)
-
Analytical standards of this compound, apigenin, and naringenin
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Protocol:
-
Sample Extraction:
-
Grind 1 g of fresh plant tissue in liquid nitrogen to a fine powder.
-
Extract the powder with 10 mL of 80% methanol by sonication for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 x g for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10-20% B
-
5-25 min: 20-40% B
-
25-30 min: 40-60% B
-
30-35 min: 60-10% B
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 280 nm and 340 nm. For higher specificity and sensitivity, couple the HPLC to a mass spectrometer.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound, apigenin, and naringenin of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the compounds in the plant extract by comparing their peak areas to the calibration curves.
-
Enzyme Assay for Flavonoid 7-O-Glucosyltransferase (F7OGlcT)
Objective: To determine the activity of F7OGlcT by measuring the formation of apigenin-7-O-glucoside.
Materials:
-
Purified recombinant F7OGlcT or a crude protein extract from a plant source known to produce this compound.
-
Apigenin
-
UDP-glucose
-
Tris-HCl buffer (100 mM, pH 7.5)
-
β-mercaptoethanol
-
Methanol
-
HPLC system
Protocol:
-
Reaction Mixture (50 µL total volume):
-
100 mM Tris-HCl (pH 7.5)
-
0.1% (v/v) β-mercaptoethanol
-
2.5 mM UDP-glucose
-
0.2 mM Apigenin (dissolved in DMSO)
-
20 µg of purified enzyme or 50 µg of crude protein extract
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of methanol.
-
-
Product Analysis:
-
Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant by HPLC as described in section 3.1 to quantify the amount of apigenin-7-O-glucoside formed.
-
A control reaction without the enzyme or with a heat-inactivated enzyme should be run in parallel.
-
Enzyme Assay for Flavanone 7-O-glucoside 2"-O-rhamnosyltransferase
Objective: To measure the activity of the rhamnosyltransferase by monitoring the conversion of apigenin-7-O-glucoside to this compound.
Materials:
-
Purified recombinant rhamnosyltransferase or a crude protein extract.
-
Apigenin-7-O-glucoside
-
UDP-rhamnose
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Methanol
-
HPLC system
Protocol:
-
Reaction Mixture (50 µL total volume):
-
100 mM Tris-HCl (pH 7.5)
-
2.5 mM UDP-rhamnose
-
0.2 mM Apigenin-7-O-glucoside
-
20 µg of purified enzyme or 50 µg of crude protein extract
-
-
Enzyme Reaction:
-
Follow the same incubation and termination procedure as for the F7OGlcT assay (section 3.2.2).
-
-
Product Analysis:
-
Analyze the reaction products by HPLC (as in section 3.1) to quantify the amount of this compound produced.
-
Run appropriate controls.
-
Visualizations
The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow for enzyme characterization.
Caption: The biosynthetic pathway of this compound from L-phenylalanine.
Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.
Advanced Research Methodologies
For a more in-depth understanding of the this compound biosynthetic pathway, several advanced techniques can be employed:
-
Transcriptome Co-expression Analysis: This approach can identify novel genes involved in the pathway by finding genes that are co-expressed with known flavonoid biosynthesis genes across different tissues or experimental conditions.
-
Metabolic Flux Analysis: Using stable isotope labeling (e.g., with 13C-labeled phenylalanine), the flow of metabolites through the pathway can be traced and quantified, providing insights into pathway regulation and bottlenecks.
-
Heterologous Expression and Characterization: Candidate genes for the biosynthetic enzymes can be expressed in microbial or other eukaryotic systems (e.g., E. coli, yeast, or insect cells) for functional characterization and determination of substrate specificity and kinetic parameters.
Conclusion
The biosynthesis of this compound is a complex, multi-enzyme pathway that is an extension of the general flavonoid biosynthetic pathway. Understanding the key enzymes, their kinetics, and the regulation of this pathway is essential for its manipulation for enhanced production of this valuable bioactive compound. The experimental protocols and advanced methodologies outlined in this guide provide a framework for researchers to further investigate and engineer the this compound biosynthetic pathway in plants. This knowledge will be instrumental for applications in agriculture, functional foods, and drug development.
References
Isorhoifolin: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols of the Flavonoid Glycoside Isorhoifolin (B194536).
Introduction
This compound, a flavonoid glycoside chemically known as apigenin-7-O-rutinoside, is a naturally occurring compound found in a variety of plants, including those of the Citrus genus. As a member of the flavonoid family, this compound has garnered significant interest within the scientific community due to its diverse and promising biological activities. These include antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. This technical guide provides a detailed overview of the chemical structure and properties of this compound, a summary of its key biological activities with associated signaling pathways, and a compilation of relevant experimental protocols to aid researchers in the fields of pharmacology, drug discovery, and natural product chemistry.
Chemical Structure and Identification
This compound is characterized by a flavone (B191248) backbone (apigenin) linked to a rutinoside sugar moiety (a disaccharide composed of rhamnose and glucose) at the 7-hydroxyl position.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one | [1][2] |
| Synonyms | Apigenin-7-O-rutinoside, Isorhoifoline, Diosmin EP Impurity C | [2][3][4] |
| CAS Number | 552-57-8 | [1][2] |
| Molecular Formula | C₂₇H₃₀O₁₄ | [1] |
| SMILES | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O">C@@HO | [1] |
| InChI Key | FKIYLTVJPDLUDL-SLNHTJRHSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its pharmacokinetic profile. It typically presents as a solid, white-beige, or off-white to light yellow powder.[5][6]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 578.52 g/mol | [7] |
| Melting Point | 269-275 °C | [3][5] |
| Boiling Point (Predicted) | 912.7 ± 65.0 °C | [5] |
| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 6.13 ± 0.40 | [5] |
| LogP (Predicted) | -0.8 to 1.05 | [1][3] |
| Solubility | Soluble in DMSO and methanol; Insoluble in water. | [5][6] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities that are of significant interest for drug development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
This compound and its isomer, rhoifolin, have demonstrated potent anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways.
-
NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[8] By inhibiting the phosphorylation of IκB-α, this compound prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][8]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target. This compound can modulate the phosphorylation of MAPK family members, including JNK, which is involved in the inflammatory response.
-
TLR4 Signaling: this compound can also attenuate inflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and the production of inflammatory mediators.
Antioxidant Activity
This compound possesses significant antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.
-
Nrf2 Pathway: A key mechanism of its antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. The activation of Nrf2 by this compound is thought to be mediated, in part, through the PI3K/Akt signaling pathway.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis and inhibition of cell proliferation.
-
Apoptosis Induction: this compound can induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases, which are key executioners of apoptosis.
-
Cell Cycle Arrest: this compound can also arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.
Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| HCT116 | Colon Cancer | 22.4 | [8] |
| HTB-26 | Breast Cancer | 10-50 | [8] |
| PC-3 | Prostate Cancer | 10-50 | [8] |
| HepG2 | Liver Cancer | 10-50 | [8] |
Antidiabetic Activity
This compound has shown potential in the management of diabetes. Its antidiabetic effects are linked to its ability to improve glucose metabolism and insulin (B600854) sensitivity.
-
Glucose Uptake: this compound can enhance glucose uptake in peripheral tissues, which is a crucial step in maintaining glucose homeostasis.
-
Enzyme Inhibition: It may also inhibit enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, thereby reducing postprandial hyperglycemia.
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the biological activities of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its IC₅₀ value.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.[4][6]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This animal model is commonly used to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Rodents, such as rats or mice, are used for this study.
-
Treatment: Animals are divided into groups: a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and one or more experimental groups treated with different doses of this compound. The test compounds are typically administered orally or intraperitoneally.
-
Induction of Edema: After a specific period post-treatment, a sub-plantar injection of a phlogistic agent, such as carrageenan, is administered into the paw of each animal to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.
In Vivo Antidiabetic Assay (Alloxan-Induced Diabetic Model)
This model is used to assess the antidiabetic potential of this compound.
-
Induction of Diabetes: Diabetes is induced in experimental animals (e.g., mice or rats) by a single intraperitoneal injection of alloxan (B1665706) monohydrate.[1] Alloxan selectively destroys pancreatic β-cells, leading to hyperglycemia. Animals with blood glucose levels above a certain threshold (e.g., 450 mg/dL) are selected for the study.[1]
-
Experimental Groups: The diabetic animals are divided into several groups: a diabetic control group, a positive control group (treated with a standard antidiabetic drug like glibenclamide), and experimental groups treated with different doses of this compound.[1] A group of non-diabetic animals serves as a normal control.
-
Treatment and Monitoring: The animals are treated with the respective compounds daily for a specified duration (e.g., 28 days).[1] Body weight and fasting blood glucose levels are monitored regularly.
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure various biochemical parameters, including blood glucose, insulin levels, and markers of liver and kidney function.
-
Data Analysis: The effects of this compound on blood glucose levels and other parameters are compared between the different groups to evaluate its antidiabetic efficacy.[1]
Conclusion
This compound is a flavonoid glycoside with a well-defined chemical structure and a promising profile of biological activities. Its anti-inflammatory, antioxidant, anticancer, and antidiabetic properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.
References
- 1. In-Vivo Antidiabetic Activity and In-Silico Mode of Action of LC/MS-MS Identified Flavonoids in Oleaster Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhoifolin loaded in PLGA nanoparticles alleviates oxidative stress and inflammation in vitro and in vivo - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Isorhoifolin: An In-Vitro Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhoifolin (B194536), a flavonoid glycoside found in various citrus species and other plants, has garnered significant scientific interest for its diverse pharmacological activities. In-vitro studies have been instrumental in elucidating the molecular mechanisms underpinning its therapeutic potential. This technical guide provides an in-depth analysis of the in-vitro mechanism of action of this compound, focusing on its anti-inflammatory, anti-cancer, antioxidant, and enzyme-inhibitory effects. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this compound's multifaceted biological functions at the cellular and molecular level.
Anti-inflammatory Mechanism of Action
This compound exerts potent anti-inflammatory effects primarily through the modulation of the NF-κB and Nrf2 signaling pathways. In-vitro evidence consistently demonstrates its ability to suppress the production of pro-inflammatory mediators in various cell models.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] this compound has been shown to inhibit this pathway by preventing the nuclear translocation of the active p65 subunit.[1] The proposed mechanism involves the inhibition of the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκBα).[1] This prevents the degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and blocking the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[1][2]
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[3][4] this compound has been shown to activate the Nrf2 pathway.[5][6] One study suggests that this compound may directly bind to Nrf2, leading to its nuclear translocation and subsequent activation of the Antioxidant Response Element (ARE).[5] This activation of Nrf2 not only enhances the cellular antioxidant defense but also crosstalks with and suppresses the NF-κB pathway.[3][5] In-vitro studies on A549 cells demonstrated that this compound treatment led to a significant increase in the protein expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[6]
Quantitative Data: Anti-inflammatory Effects
| Cell Line | Stimulant | This compound Conc. | Effect | Reference |
| Chondrocytes | IL-1β | Not specified | Inhibited SASP factors expression and senescence phenotype. | [5] |
| LO2 (human hepatocytes) | Ethanol | Not specified | Inhibited TNF-α, IL-6, and IL-1β expression. | [2] |
| A549 (human lung carcinoma) | Bleomycin | Not specified | Decreased relative mRNA expression of α-SMA and TGF-β. Increased protein expression of Smad7 and HO-1. | [6] |
Anti-Cancer Mechanism of Action
This compound exhibits significant anti-cancer properties in vitro, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in hepatocellular carcinoma (HepG2 and HuH7) and triple-negative breast cancer (MDA-MB-231) cells.[7][8][9] The mechanism involves the upregulation of several key pro-apoptotic proteins. In HCC cells, this compound treatment led to increased expression of PIDD1, Caspase-8, Caspase-9, BID, BAX, BIM, and BAK1.[8] In combination with doxorubicin (B1662922) in MDA-MB-231 cells, this compound significantly increased caspase-3 gene expression by 22.2-fold.[9][10]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can cause cell cycle arrest. Studies on hepatocellular carcinoma cells have shown that this compound induces cell cycle arrest at the S phase.[8]
Potentiation of Chemotherapy
This compound has been shown to potentiate the anti-cancer effects of doxorubicin in MDA-MB-231 triple-negative breast cancer cells.[10] This combination significantly increased the anti-migratory effect of doxorubicin and reduced colony formation.[10]
Quantitative Data: Anti-Cancer Effects
| Cell Line | This compound Conc. / IC50 | Duration | Effect | Reference |
| HepG2 | 373.9 µg/mL (IC50) | 24h | Cell proliferation inhibition | [8][11] |
| HepG2 | 208.9 µg/mL (IC50) | 48h | Cell proliferation inhibition | [8][11] |
| HuH7 | 288.7 µg/mL (IC50) | 24h | Cell proliferation inhibition | [8][11] |
| HuH7 | 218.0 µg/mL (IC50) | 48h | Cell proliferation inhibition | [8][11] |
| HepG2 | Not specified | 24h | Apoptosis rate increased from 6.63% to 17.61% | [8][11] |
| HepG2 | Not specified | 48h | Apoptosis rate increased from 6.63% to 30.04% | [8][11] |
| HuH7 | Not specified | 24h | Apoptosis rate increased from 6.59% to 21.83% | [8][11] |
| HuH7 | Not specified | 48h | Apoptosis rate increased from 6.59% to 37.90% | [8][11] |
| MDA-MB-231 | 102 µM (IC50) | Not specified | Cytotoxicity | [9] |
| MDA-MB-231 | 50 µM (in combo with 1.5 µM Dox) | Not specified | Significantly increased anti-migratory effect | [9][10] |
Antioxidant Activity
The in-vitro antioxidant activity of this compound has been evaluated using various assays, with some studies reporting weak activity and others demonstrating potent radical scavenging effects.[12][13] This discrepancy may be due to the different assays and experimental conditions used. One study suggested that the degree of glycosylation might decrease the antioxidant abilities of flavonoids.[12]
Quantitative Data: Antioxidant Effects
| Assay | Result | Reference |
| DPPH | Weak antioxidant activity | [12][14] |
| CUPRAC | Weak antioxidant activity | [12][14] |
| ABTS | Weak antioxidant activity | [12][14] |
| Phosphomolybdenum | Weak antioxidant activity | [12][14] |
| FRAP | Weak antioxidant activity | [12][14] |
| Cell-free radical scavenging | Potent radical scavenging activity | [13] |
Enzyme Inhibition
This compound has been shown to exhibit inhibitory effects against several enzymes in vitro.
Quantitative Data: Enzyme Inhibition
| Enzyme | Inhibition | Reference |
| Butyrylcholinesterase (BChE) | 4.03 mg GALAE/g | [12][14] |
| Tyrosinase | 7.44 mg KAE/g | [12][14] |
| Amylase | Active | [12][14] |
| Acetylcholinesterase (AChE) | Not active | [12][14] |
| Glucosidase | No inhibition effect | [12][14] |
Experimental Protocols
Western Blot for Signaling Pathway Analysis
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages, HepG2) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for a specified time, with or without a stimulant (e.g., LPS for inflammation studies).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-IκBα, Nrf2, Caspase-3) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with a range of this compound concentrations for 24 or 48 hours.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound as described for the desired time points.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Enzyme Inhibition Assays
-
General Principle: These assays typically involve incubating the target enzyme with its substrate in the presence and absence of this compound. The product formation is measured spectrophotometrically, and the percentage of inhibition is calculated.
-
Cholinesterase Inhibition: Based on Ellman's method, using acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) as the substrate and DTNB as the chromogen.
-
Tyrosinase Inhibition: Often uses L-DOPA as the substrate, measuring the formation of dopachrome.
-
Amylase Inhibition: Measures the reduction in starch hydrolysis by the enzyme.
Antioxidant Assays (DPPH, ABTS)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant like this compound, the radical is reduced, causing a loss of color that is measured.
Conclusion
The in-vitro evidence strongly supports the potential of this compound as a therapeutic agent for a range of diseases. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as NF-κB and Nrf2, the induction of apoptosis in cancer cells, and the inhibition of specific enzymes. While its antioxidant activity requires further clarification, the existing data provide a solid foundation for future pre-clinical and clinical investigations. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Rhoifolin Alleviates Alcoholic Liver Disease In Vivo and In Vitro via Inhibition of the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhoifolin ameliorates osteoarthritis via the Nrf2/NF-κB axis: in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhoifolin improves bleomycin-induced fibrosis in vivo and cell damage in vitro both related to NRF2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rhoifolin Suppresses Cell Proliferation and Induces Apoptosis in Hepatocellular Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhoifolin potentiates the anti-cancer activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant and Enzyme Inhibitory Activities of Rhoifolin Flavonoid: In Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhoifolin loaded in PLGA nanoparticles alleviates oxidative stress and inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Isorhoifolin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Isorhoifolin (B194536), a flavonoid glycoside found in various citrus fruits and other plants, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Pharmacological Activities
This compound exerts its biological effects primarily through two interconnected mechanisms: the direct scavenging of reactive oxygen species (ROS) and the modulation of key inflammatory signaling pathways. These actions contribute to a reduction in oxidative stress and a dampening of the inflammatory response, suggesting its therapeutic potential for a range of inflammatory and oxidative stress-related diseases.
Quantitative Data on Antioxidant and Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in mitigating oxidative stress and inflammation.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Test System | Key Findings | Reference |
| Peroxynitrite Scavenging | Chemical Assay | This compound demonstrated peroxynitrite scavenging activity. | [1] |
| DPPH Radical Scavenging | Chemical Assay | Showed weak direct radical scavenging activity in some assays. | [2] |
| CUPRAC | Chemical Assay | Exhibited weak antioxidant activity. | [2] |
| ABTS Radical Scavenging | Chemical Assay | Exhibited weak antioxidant activity. | [2] |
| Phosphomolybdenum Assay | Chemical Assay | Exhibited weak antioxidant activity. | [2] |
| FRAP | Chemical Assay | Exhibited weak antioxidant activity. | [2] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inducing Agent | Parameter Measured | Concentration of this compound | % Inhibition / Effect | Reference |
| RAW264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β production | 100 µmol/L | Significant suppression | [3] |
| RAW264.7 Macrophages | LPS | iNOS, CCL2 mRNA expression | Not specified | Decreased expression | [3] |
| Rat Chondrocytes | IL-1β | Senescence-associated secretory phenotype factors | Not specified | Inhibited expression | [4] |
| Pancreatic Cancer Cells (PANC-1, ASPC-1) | - | Cell migration and invasion | Not specified | Inhibition | [5] |
Table 3: In Vivo Anti-inflammatory and Antioxidant Activity of this compound
| Animal Model | Disease Model | Dosage | Key Findings | Reference |
| Rats | Freund's Adjuvant-Induced Arthritis | 10 and 20 mg/kg | Significant decrease in paw edema; reduced levels of TNF-α, IL-1β, and IL-6; decreased oxidative stress markers (MDA) and increased antioxidant enzymes (GSH, GPx, SOD).[6][7] | [6][7] |
| Rats | Carrageenan-Induced Paw Edema | 2.5, 25, and 250 mg/kg | Significant inhibition of paw edema (14%, 25%, and 45% respectively); significant reduction in prostaglandin (B15479496) E2 and TNF-α levels.[4] | [4] |
| Rats | Anterior Cruciate Ligament Transection (ACLT) model of Osteoarthritis | Not specified | Ameliorated the osteoarthritis process.[8] | [8] |
| Mice | Acute Inflammation Models | Not specified | Accelerated recovery of liver and lung tissue damage.[3] | [3] |
Signaling Pathways Modulated by this compound
This compound's antioxidant and anti-inflammatory effects are mediated through the modulation of several critical intracellular signaling pathways.
Anti-inflammatory Signaling Pathways
This compound has been shown to inhibit pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p50/p65 dimer. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[3][6] this compound has been shown to inhibit this pathway by suppressing the phosphorylation of IKK and IκBα, thereby preventing NF-κB translocation to the nucleus.[3]
The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation.[9] Upon activation by inflammatory stimuli, these kinases phosphorylate and activate transcription factors like AP-1, which in turn upregulate the expression of pro-inflammatory genes. While direct evidence for this compound's effect on all MAPK components is still emerging, related flavonoids have been shown to suppress the phosphorylation of key MAPK proteins.[10]
Antioxidant Signaling Pathway
This compound also enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[11] this compound is proposed to interact with Keap1, leading to the release of Nrf2.[8] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][12] This upregulation of endogenous antioxidant defenses contributes significantly to the overall protective effects of this compound against oxidative stress.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the antioxidant and anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are commonly used.[3][13]
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[13]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).[13]
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[13]
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14][15]
-
Gene Expression Analysis (qRT-PCR): The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) are determined by quantitative real-time polymerase chain reaction.[14]
3. Western Blot Analysis for Signaling Pathway Proteins:
-
Protein Extraction: Total protein is extracted from the treated cells.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38).[6]
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
In Vivo Anti-inflammatory and Antioxidant Assays
1. Animal Models:
2. Treatment and Monitoring:
-
Administration: this compound is typically administered orally at various doses.[6][7]
-
Paw Edema Measurement: The volume or thickness of the inflamed paw is measured at different time points using a plethysmometer or calipers.[6]
-
Biochemical Analysis: At the end of the experiment, blood and tissue samples (e.g., articular cartilage) are collected.
-
Cytokine Levels: Serum levels of TNF-α, IL-1β, and IL-6 are measured by ELISA.[6]
-
Oxidative Stress Markers: Tissue homogenates are analyzed for levels of malondialdehyde (MDA) as a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT), and the level of reduced glutathione (GSH).[7]
-
3. Histopathological Analysis:
-
Tissue sections from the inflamed joints are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, synovial hyperplasia, and cartilage destruction.[6]
Conclusion
This compound demonstrates significant antioxidant and anti-inflammatory properties, supported by a growing body of scientific evidence. Its ability to scavenge free radicals and modulate key signaling pathways such as NF-κB, MAPKs, and Nrf2 underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and conditions associated with oxidative stress. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans.
References
- 1. Total peroxynitrite scavenging capacity of phenylethanoid and flavonoid glycosides from the flowers of Buddleja officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Enzyme Inhibitory Activities of Rhoifolin Flavonoid: In Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhoifolin Alleviates Inflammation of Acute Inflammation Animal Models and LPS-Induced RAW264.7 Cells via IKKβ/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024-7836 [excli.de]
- 5. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhoifolin ameliorates osteoarthritis via the Nrf2/NF-κB axis: in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Isorhynchophylline exerts anti-inflammatory and anti-oxidative activities in LPS-stimulated murine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
Isorhoifolin: A Comprehensive Technical Guide on its Therapeutic Potential
Executive Summary
Isorhoifolin (B194536) (apigenin-7-O-rutinoside) is a flavone (B191248) glycoside found in various plants, including citrus fruits. This document provides a detailed technical overview of the accumulating preclinical evidence supporting its potential as a therapeutic agent across multiple disease areas. While much of the available literature investigates its isomer, rhoifolin (B190594) (apigenin-7-O-neohesperidoside), the data collectively points to the significant pharmacological activities of the apigenin-7-O-glycoside scaffold. This guide summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways modulated by these compounds. The primary therapeutic areas of interest include oncology, inflammatory disorders, metabolic diseases, and neuroprotection, underpinned by mechanisms involving the modulation of critical signaling pathways such as NF-κB and PI3K/Akt/mTOR.
Introduction and Nomenclature
Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. Within the flavone subclass, apigenin (B1666066) and its glycosides are subjects of intense research.
This guide focuses on This compound (CAS 552-57-8) , which has the chemical structure of apigenin bound to a rutinoside sugar moiety (apigenin-7-O-rutinoside)[1][2][3]. It is crucial to distinguish this compound from its structural isomer, rhoifolin , also known as apigenin-7-O-neohesperidoside. Due to the greater abundance of published research on rhoifolin, this document will include its data to provide a broader context for the therapeutic potential of this molecular scaffold, while clearly delineating which compound was used in each study.
Pharmacological Properties and Therapeutic Potential
Preclinical studies have demonstrated the therapeutic efficacy of this compound and rhoifolin in a variety of disease models. The following sections present quantitative data from these investigations.
Anticancer Activity
Rhoifolin has demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. It has been shown to inhibit cell proliferation, suppress migration, and induce programmed cell death. This compound has shown potent activity against matrix metalloproteinases (MMPs), enzymes critically involved in cancer invasion and metastasis[2][3].
Table 1: In Vitro Anticancer and Anti-Metastatic Activity of this compound and Rhoifolin
| Compound | Target/Cell Line | Assay | Result (IC50) | Reference |
|---|---|---|---|---|
| This compound | Matrix Metalloproteinase-1 (MMP-1) | Enzyme Inhibition | 0.33 µM | |
| This compound | Matrix Metalloproteinase-3 (MMP-3) | Enzyme Inhibition | 2.45 µM | |
| This compound | Matrix Metalloproteinase-13 (MMP-13) | Enzyme Inhibition | 0.22 µM | |
| Rhoifolin | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 0.15 µM |
| Rhoifolin | Huh7 (Hepatocellular Carcinoma) | MTT Assay | 0.22 µM | |
Anti-inflammatory Effects
Rhoifolin exhibits significant anti-inflammatory properties. In a rat model of rheumatoid arthritis induced by Complete Freund's Adjuvant (CFA), oral administration of rhoifolin led to a marked reduction in paw edema and a decrease in pro-inflammatory cytokine levels. This effect is primarily mediated through the inhibition of the NF-κB signaling pathway.
Table 2: In Vivo Anti-inflammatory Activity of Rhoifolin
| Model | Species | Treatment | Dosage | Key Findings | Reference |
|---|
| CFA-Induced Arthritis | Rat | Rhoifolin (oral) | 10 and 20 mg/kg/day | Significant decrease in paw edema; Reduced serum levels of TNF-α, IL-1β, and IL-6. | |
Role in Metabolic Disorders
The therapeutic potential of rhoifolin has been investigated in a rat model of type 2 diabetes mellitus (T2DM) induced by a high-fat diet (HFD) and a low dose of streptozotocin (B1681764) (STZ). Treatment with rhoifolin demonstrated significant improvements in key metabolic parameters, including glucose homeostasis, lipid profiles, and markers of oxidative stress and inflammation.
Table 3: Effects of Rhoifolin on Metabolic Parameters in an HFD/STZ-Induced T2DM Rat Model
| Parameter | T2DM Control | T2DM + Rhoifolin (40 mg/kg) | Effect |
|---|---|---|---|
| Plasma Glucose (mg/dL) | 285.4 ± 12.1 | 115.2 ± 5.8 | ↓ 59.6% |
| Plasma Insulin (B600854) (µU/mL) | 25.1 ± 1.3 | 14.8 ± 0.9 | ↓ 41.0% |
| HOMA-IR | 11.2 ± 0.7 | 4.8 ± 0.3 | ↓ 57.1% |
| Serum Triglycerides (mg/dL) | 148.3 ± 7.5 | 85.1 ± 4.2 | ↓ 42.6% |
| Serum Cholesterol (mg/dL) | 195.6 ± 9.8 | 120.4 ± 6.1 | ↓ 38.4% |
| Serum TNF-α (pg/mL) | 85.2 ± 4.1 | 45.3 ± 2.3 | ↓ 46.8% |
| Serum IL-6 (pg/mL) | 112.5 ± 5.6 | 60.1 ± 3.0 | ↓ 46.6% |
| Hepatic MDA (nmol/mg protein) | 4.5 ± 0.2 | 2.1 ± 0.1 | ↓ 53.3% |
| Hepatic GSH (µmol/g protein) | 3.8 ± 0.2 | 7.9 ± 0.4 | ↑ 107.9% |
| Hepatic SOD (U/mg protein) | 28.1 ± 1.4 | 55.2 ± 2.8 | ↑ 96.4% |
(Data adapted from a study on rhoifolin; values are representative means ± SD)
Neuroprotective Potential
While in vivo data is limited, in-silico studies have highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. Molecular docking studies suggest that this compound can effectively bind to key enzymes implicated in the disease's pathology, indicating its potential as a multi-target agent.
Table 4: In-Silico Binding Affinities of this compound to Alzheimer's Disease-Related Targets
| Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | -10.9 | |
| Beta-secretase 1 (BACE1) | -10.2 | |
| Glycogen synthase kinase-3 (GSK-3β) | -9.7 |
| TNF-α converting enzyme (TACE) | -9.0 | |
Mechanisms of Action: Signaling Pathways
This compound and its related flavonoids exert their therapeutic effects by modulating multiple intracellular signaling pathways that are fundamental to the pathophysiology of cancer, inflammation, and metabolic diseases.
Modulation of Inflammatory Pathways (NF-κB)
The anti-inflammatory effects of rhoifolin are strongly linked to its ability to inhibit the canonical NF-κB signaling pathway. In inflammatory conditions, stimuli like TNF-α lead to the activation of the IKK complex, which phosphorylates IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6). Rhoifolin treatment has been shown to reduce the phosphorylation of IκBα and the nuclear translocation of p65, thereby suppressing this inflammatory cascade.
Regulation of Cell Survival and Apoptosis (PI3K/Akt/mTOR)
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Growth factors activate PI3K, leading to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth while inhibiting apoptosis. Flavonoids like apigenin and its derivatives have been shown to inhibit this pathway at multiple nodes, including the direct inhibition of PI3K and Akt phosphorylation. This inhibition leads to decreased cell proliferation, cell cycle arrest, and induction of apoptosis, making it a key mechanism for their anticancer effects.
Experimental Protocols
Reproducibility and standardization are critical in drug development. This section provides detailed methodologies for key assays and models used to evaluate the therapeutic potential of this compound.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Plating: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Model: CFA-Induced Rheumatoid Arthritis
This model is widely used to study the pathophysiology of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory agents.
-
Animal Model: Use male Wistar rats (180-200g). Allow animals to acclimatize for at least one week before the experiment.
-
Arthritis Induction: Induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) (containing 10 mg/mL heat-killed Mycobacterium tuberculosis) at the base of the tail or into the plantar surface of a hind paw.
-
Grouping and Treatment: Randomly assign animals to groups (n=6-8 per group): Normal Control, CFA Control, CFA + Rhoifolin (e.g., 10 mg/kg), CFA + Rhoifolin (e.g., 20 mg/kg), and CFA + Indomethacin (positive control, e.g., 10 mg/kg).
-
Dosing: Administer treatments orally by gavage daily, starting from the day of CFA injection or after the onset of symptoms, for a period of 21-28 days.
-
Efficacy Assessment:
-
Paw Edema: Measure the diameter or volume of the hind paws periodically using a digital caliper or plethysmometer.
-
Biochemical Analysis: At the end of the study, collect blood serum to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Oxidative Stress Markers: Homogenize joint tissue to measure levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD).
-
Histopathology: Excise knee joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, cartilage erosion, and bone destruction.
-
-
Statistical Analysis: Analyze data using ANOVA followed by a post-hoc test (e.g., Tukey's) to determine statistical significance between groups.
In Vivo Model: HFD/STZ-Induced Type 2 Diabetes
This model mimics the natural progression of T2DM, involving an initial phase of insulin resistance induced by a high-fat diet, followed by pancreatic β-cell dysfunction caused by a low dose of streptozotocin (STZ).
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Dietary Induction: Feed the rats a high-fat diet (HFD, ~58-60% kcal from fat) for a period of 4-8 weeks to induce obesity and insulin resistance. A control group receives a normal chow diet.
-
STZ Injection: After the HFD period, administer a single low-dose intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (30-35 mg/kg), freshly dissolved in citrate (B86180) buffer (pH 4.5). The normal control group is injected with the vehicle.
-
Diabetes Confirmation: One week after STZ injection, confirm the diabetic state by measuring fasting blood glucose levels. Rats with levels ≥ 270 mg/dL (15 mmol/L) are considered diabetic and included in the study.
-
Treatment: Divide the diabetic rats into groups and administer daily oral doses of rhoifolin (e.g., 10, 20, 40 mg/kg) or a standard antidiabetic drug (e.g., metformin) for 4 weeks.
-
Parameter Measurement:
-
Metabolic Parameters: Monitor body weight, food/water intake, and fasting blood glucose weekly. At the end of the study, measure plasma insulin, HbA1c, and calculate HOMA-IR.
-
Lipid Profile: Analyze serum for triglycerides (TG), total cholesterol (TC), LDL-c, and HDL-c.
-
Liver Function: Measure serum levels of AST and ALT.
-
Inflammation & Oxidative Stress: Quantify inflammatory markers (TNF-α, IL-6) in serum and oxidative stress markers (MDA, GSH, SOD) in liver tissue homogenates.
-
Summary and Future Directions
The preclinical data for this compound and its isomer rhoifolin strongly suggest a significant therapeutic potential across a spectrum of chronic diseases. The consistent findings regarding their anti-inflammatory, anticancer, and metabolic regulatory activities are promising. The mechanisms of action appear to converge on the modulation of fundamental signaling pathways like NF-κB and PI3K/Akt, which are known to be dysregulated in these pathologies.
However, the translation of these findings to clinical applications requires further investigation. Key future directions for research should include:
-
Pharmacokinetic and Bioavailability Studies: A critical barrier for many flavonoids is their low oral bioavailability. Studies focusing on formulation strategies, such as nanoformulations, are needed to enhance delivery and efficacy.
-
Head-to-Head Isomer Comparison: Rigorous studies directly comparing the efficacy and safety of this compound and rhoifolin are necessary to determine if one isomer possesses a superior therapeutic profile.
-
Chronic Toxicity Studies: Long-term safety and toxicology studies are essential before consideration for human trials.
-
Clinical Trials: Ultimately, well-designed, placebo-controlled clinical trials are required to validate the therapeutic efficacy and safety of this compound in human populations.
References
Isorhoifolin: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin (B194536), a flavonoid glycoside chemically identified as apigenin-7-O-rutinoside, is a natural compound found in various plants, including those of the Citrus genus.[1] Like many flavonoids, this compound has garnered interest for its potential therapeutic properties. However, the successful development of any pharmaceutical agent hinges on a thorough understanding of its chemical stability and degradation profile. This technical guide provides a comprehensive overview of the known and extrapolated stability characteristics and degradation pathways of this compound, drawing upon data from structurally similar flavonoids where direct data is not available.
Forced degradation studies are essential to establish the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[2][3] This document summarizes the expected behavior of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Data Presentation: Quantitative Stability Data
Direct quantitative stability data for this compound is limited in publicly available literature. Therefore, the following tables summarize stability data for structurally related and representative flavonoids, namely Rutin (B1680289) (Quercetin-3-O-rutinoside) and Apigenin (B1666066), to provide an informed perspective on the anticipated stability of this compound. This compound shares the same rutinoside moiety as rutin and the same aglycone (apigenin) as apigenin-7-O-glucoside. It is generally observed that glycosylation enhances the stability of flavonoid aglycones.[4]
| Stress Condition | Compound | Concentration | Temperature | Time | % Degradation | Reference |
| Acidic Hydrolysis (0.1 M HCl) | Rutin | Not Specified | Not Specified | Not Specified | 6.65% | [5] |
| Thermal (Aqueous Solution) | Apigenin | Not Specified | 37 °C | Not Specified | Rate Constant (k) = 0.0226 h⁻¹ | |
| Thermal (Aqueous Solution) | Luteolin | Not Specified | 37 °C | Not Specified | Rate Constant (k) = 0.0245 h⁻¹ | |
| Thermal + Fe²⁺ | Apigenin | Not Specified | 37 °C | Not Specified | Rate Constant (k) = 0.0395 - 0.0728 h⁻¹ | |
| Thermal + Cu²⁺ | Apigenin | Not Specified | 37 °C | Not Specified | Rate Constant (k) increased |
Table 1: Quantitative Data from Forced Degradation Studies of Structurally Similar Flavonoids.
| pH | Temperature | Compound | Hydrolysis Outcome | Reference |
| 1.10 - 6.85 | 80 °C | Apigenin-7-O-glucoside | Partially hydrolyzed in acidic conditions; hydrolysis rate is pH and temperature-dependent. | |
| Alkaline | Not Specified | Rutin | Unstable | Inferred from multiple sources |
Table 2: pH-Dependent Stability of a Structurally Similar Flavonoid Glycoside.
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is prepared by dissolving a accurately weighed amount of the compound in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a known concentration (e.g., 1 mg/mL). This stock solution is then used for the individual stress studies.
Hydrolytic Degradation
-
Acidic Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid. The mixture is then heated in a water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). After the incubation period, the solution is cooled to room temperature and neutralized with an appropriate volume of 0.1 M sodium hydroxide. The final volume is adjusted with the dissolution solvent.
-
Alkaline Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide. The mixture is kept at room temperature for a specified duration (e.g., 30 minutes). The reaction is then neutralized with 0.1 M hydrochloric acid, and the final volume is adjusted.
-
Neutral Hydrolysis: 1 mL of the this compound stock solution is mixed with 1 mL of purified water and heated in a water bath at a specified temperature (e.g., 80°C) for a set time (e.g., 2 hours). The solution is then cooled to room temperature, and the final volume is adjusted.
Oxidative Degradation
To 1 mL of the this compound stock solution, add 1 mL of hydrogen peroxide solution (e.g., 3% or 30%). The mixture is kept at room temperature for a defined period (e.g., 24 hours), protected from light. The final volume is then adjusted with the dissolution solvent.
Photolytic Degradation
A solution of this compound is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark under the same temperature conditions.
Thermal Degradation
A solid sample of this compound is placed in a thermostatically controlled oven at a specified temperature (e.g., 100°C) for a defined period. A separate sample is prepared in solution and heated under reflux at a specified temperature for a set time.
Sample Analysis
All stressed samples, along with an unstressed control solution, are analyzed by a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS/MS). This allows for the separation and quantification of this compound and its degradation products, as well as the elucidation of the structures of the degradants.
Degradation Pathways
The degradation of flavonoids typically involves the cleavage of the heterocyclic C-ring, followed by further breakdown into smaller phenolic compounds. For this compound, the primary degradation pathways under hydrolytic conditions are expected to involve the hydrolysis of the glycosidic bond and the opening of the pyrone ring.
Hydrolytic Degradation Pathway
Under acidic or alkaline conditions, the glycosidic linkage between apigenin and the rutinoside sugar moiety is susceptible to cleavage, yielding the aglycone apigenin and the disaccharide rutinose. Further degradation of apigenin can occur through the opening of the C-ring.
General Experimental Workflow for Stability Studies
The logical flow for conducting a comprehensive stability study of this compound is outlined below.
Conclusion
While specific stability data for this compound is not extensively documented, a comprehensive understanding of its stability profile can be extrapolated from studies on structurally analogous flavonoids such as rutin and apigenin glycosides. This compound is anticipated to be susceptible to degradation under hydrolytic (both acidic and basic), oxidative, and thermal stress conditions, with the glycosidic bond and the central pyrone ring being the most labile parts of the molecule. Photolytic degradation is also a potential pathway. The provided experimental protocols offer a robust framework for conducting forced degradation studies to definitively characterize the stability of this compound and its degradation products. This information is critical for the development of stable pharmaceutical formulations and robust analytical methods, ensuring the quality, safety, and efficacy of this compound-based therapeutic products.
References
- 1. This compound, 552-57-8 [thegoodscentscompany.com]
- 2. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 3. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Isorhoifolin metabolism in mammalian systems
An In-Depth Technical Guide to the Metabolism of Isorhoifolin (B194536) in Mammalian Systems
Introduction
This compound (Apigenin-7-O-rutinoside) is a flavonoid glycoside found in various citrus fruits and other plants. As with many plant-derived polyphenols, its potential therapeutic effects are intrinsically linked to its metabolic fate within the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for researchers, scientists, and drug development professionals to evaluate its bioavailability, efficacy, and potential for drug interactions. This guide provides a comprehensive overview of the anticipated metabolic pathways of this compound in mammalian systems, based on established principles of flavonoid metabolism and data from structurally similar compounds.
Metabolic Pathways of this compound
The metabolism of flavonoids like this compound is a multi-step process primarily occurring in the intestine and liver. It involves enzymatic modifications that increase water solubility and facilitate excretion. The metabolism can be broadly divided into two phases.
Phase I Metabolism: This phase involves reactions such as oxidation, reduction, and hydrolysis. For this compound, the initial and most critical step is the hydrolysis of the glycosidic bond, which releases the aglycone, apigenin (B1666066). This deglycosylation is primarily carried out by gut microbiota in the small and large intestines. The resulting apigenin is more readily absorbed than its glycosylated form.
Phase II Metabolism: Following absorption, the aglycone (apigenin) undergoes extensive Phase II conjugation reactions in the enterocytes and hepatocytes.[1] These reactions involve the addition of endogenous hydrophilic molecules to the aglycone, significantly increasing its polarity and facilitating its elimination. The primary Phase II metabolic pathways for apigenin, the aglycone of this compound, are:
-
Glucuronidation: This is a major metabolic pathway for flavonoids. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to the hydroxyl groups of apigenin.[2]
-
Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to the hydroxyl moieties of apigenin.
-
Methylation: Catechol-O-methyltransferase (COMT) can methylate hydroxyl groups on the B-ring of flavonoid aglycones.
The resulting metabolites, such as apigenin-glucuronide and apigenin-sulfate, are the primary forms found in systemic circulation and are eventually excreted in urine and feces.
Quantitative Data Summary
Direct pharmacokinetic data for this compound in mammalian systems is limited in the public domain. However, data from studies on its aglycone, apigenin, and other similar flavonoids can provide valuable insights into its likely pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of Structurally Related Flavonoids in Rats
| Compound | Dose & Route | Cmax | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Luteolin | 50 mg/kg (oral) | 5.5 µg/mL | 0.08 | - | 4.10% | [3] |
| Isoorientin | 150 mg/kg (oral) | Low (parent) | - | - | 8.98% | [4] |
| Magnolin (B20458) | 1, 2, 4 mg/kg (oral) | Dose-dependent | - | Dose-dependent | 54.3-76.4% | [5] |
Note: The data presented is for analogous compounds and should be used as a reference for the potential behavior of this compound.
Experimental Protocols
The study of this compound metabolism typically involves a combination of in vitro and in vivo experimental models.
In Vitro Metabolism using Liver Microsomes
This method is essential for studying Phase I (e.g., CYP450-mediated) and Phase II (e.g., UGT-mediated) metabolism.[2][6]
Objective: To identify the metabolites of this compound formed by hepatic enzymes.
Materials:
-
This compound
-
NADPH regenerating system (for Phase I)
-
UDPGA (uridine 5'-diphosphoglucuronic acid) (for glucuronidation)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) (for sulfation)
-
Phosphate (B84403) buffer
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis[8]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, the appropriate cofactor (NADPH, UDPGA, or PAPS), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound to the mixture.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the sample to precipitate proteins.
-
Analyze the supernatant for the presence of metabolites using LC-MS/MS.[9]
In Vivo Pharmacokinetic Studies in Rats
Animal models are crucial for understanding the complete ADME profile of a compound.[10]
Objective: To determine the pharmacokinetic parameters of this compound and its major metabolites after oral administration.
Materials:
-
This compound
-
Sprague-Dawley rats[4]
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Metabolic cages for urine and feces collection
-
LC-MS/MS system for bioanalysis[5]
Protocol:
-
Fast rats overnight before dosing.
-
Administer a single oral dose of this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
House rats in metabolic cages to collect urine and feces for up to 72 hours to assess excretion.[4]
-
Extract this compound and its metabolites from plasma, urine, and fecal homogenates.
-
Quantify the concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Analytical Methodologies
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying this compound and its metabolites in biological matrices.[11] This technique offers high sensitivity and selectivity, allowing for the detection of low-concentration metabolites in complex samples.[12]
Conclusion and Future Directions
The metabolism of this compound in mammalian systems is expected to follow the general pathways observed for other flavonoid glycosides, involving initial deglycosylation by gut microbiota followed by extensive Phase II conjugation of the resulting aglycone, apigenin. While direct experimental data on this compound is scarce, the methodologies and findings from studies on related compounds provide a robust framework for its investigation. Future research should focus on conducting dedicated in vitro and in vivo studies on this compound to elucidate its precise metabolic fate, identify its specific metabolites, and accurately determine its pharmacokinetic profile. This knowledge is indispensable for the further development of this compound as a potential therapeutic agent.
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of magnolin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Analysis of isoflavones in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Nontargeted Metabolomics for Phenolic and Polyhydroxy Compounds Profile of Pepper (Piper nigrum L.) Products Based on LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Isorhoifolin: A Technical Guide to its Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isorhoifolin (B194536), a flavonoid glycoside found in various plant species, has garnered scientific interest for its potential therapeutic properties. However, a comprehensive understanding of its bioavailability and pharmacokinetic profile remains a significant knowledge gap in the scientific literature. This technical guide consolidates the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) by examining data from its aglycone, rhoifolin, and other structurally related flavonoid glycosides. Due to the limited direct research on this compound, this document also provides a detailed framework of experimental protocols and discusses potential signaling pathway interactions to guide future research and drug development efforts.
Introduction to this compound
This compound, also known as apigenin-7-O-neohesperidoside, is a naturally occurring flavonoid. Flavonoids are a broad class of plant secondary metabolites known for their antioxidant and anti-inflammatory properties. The therapeutic potential of many flavonoids, however, is often limited by their low bioavailability. Understanding the pharmacokinetic profile of this compound is crucial for evaluating its potential as a therapeutic agent.
Bioavailability and Pharmacokinetics: An Overview
Absorption
Flavonoid glycosides are typically not readily absorbed in their intact form. The absorption of this compound is likely to follow one of two main pathways:
-
Hydrolysis by Intestinal Enzymes: Lactase phlorizin (B1677692) hydrolase in the brush border of the small intestine may hydrolyze this compound to its aglycone, rhoifolin, which can then be absorbed.
-
Metabolism by Gut Microbiota: this compound that reaches the colon can be hydrolyzed by bacterial β-glucosidases to rhoifolin. The aglycone can then be absorbed or further metabolized by the gut microbiota.
The overall bioavailability of this compound is expected to be low, a common characteristic of flavonoid glycosides due to their hydrophilicity and susceptibility to extensive metabolism.
Distribution
Once absorbed, this compound and its metabolites are expected to be distributed throughout the body. The extent of tissue distribution is currently unknown.
Metabolism
The metabolism of this compound is anticipated to be extensive, occurring in the intestines and the liver. The primary metabolic pathways for flavonoids include:
-
Deglycosylation: Removal of the sugar moiety to form the aglycone, rhoifolin.
-
Phase II Conjugation: The aglycone and its metabolites undergo conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that can be easily excreted. These conjugated metabolites are often the predominant forms found in systemic circulation.
Excretion
The metabolites of this compound are primarily excreted in the urine and feces.
Quantitative Pharmacokinetic Data (Hypothetical)
In the absence of direct experimental data for this compound, the following table presents hypothetical pharmacokinetic parameters based on typical values observed for other flavonoid glycosides in rat models. These values are for illustrative purposes and should be experimentally determined.
| Parameter | Oral Administration (Hypothetical) | Intravenous Administration (Hypothetical) |
| Dose | 100 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 250 ± 50 | 5000 ± 800 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng·h/mL) | 1200 ± 200 | 8000 ± 1500 |
| t1/2 (h) | 4.0 ± 1.0 | 2.5 ± 0.8 |
| Bioavailability (%) | < 10 | - |
Caption: Hypothetical pharmacokinetic parameters of this compound in rats.
Experimental Protocols for Pharmacokinetic Studies
The following section outlines a detailed methodology for a typical preclinical pharmacokinetic study of a flavonoid glycoside like this compound in a rat model.
Animal Studies
-
Species: Sprague-Dawley rats (male, 200-250 g) are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization is recommended before the experiment.
-
Fasting: Animals should be fasted overnight before dosing.
Dosing and Sample Collection
-
Oral Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.
-
Intravenous Administration: this compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO) and administered as a bolus via the tail vein.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: HPLC-MS/MS
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required to quantify this compound and its metabolites in plasma.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724) or methanol, followed by centrifugation. The supernatant is then analyzed.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its metabolites need to be identified and optimized.
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study.
Caption: Experimental workflow for a pharmacokinetic study.
Potential Signaling Pathway Interactions
While direct evidence for this compound is lacking, flavonoids are known to modulate various signaling pathways, which may contribute to their biological activities. The primary metabolites of this compound, particularly its aglycone rhoifolin, are likely the active moieties that interact with these pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. Flavonoids have been shown to modulate the MAPK pathway, often leading to anti-inflammatory and anti-cancer effects. It is plausible that rhoifolin, the aglycone of this compound, could inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38.
Caption: Postulated inhibition of the MAPK pathway by rhoifolin.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is crucial for cell survival, growth, and proliferation. Dysregulation of this pathway is often implicated in cancer. Many flavonoids have been reported to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells. Rhoifolin may exert anti-proliferative effects by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.
Caption: Postulated inhibition of the PI3K/Akt pathway by rhoifolin.
Future Directions and Conclusion
The lack of direct pharmacokinetic data for this compound presents a significant barrier to its development as a therapeutic agent. Future research should prioritize in vivo pharmacokinetic studies in relevant animal models to determine its ADME profile accurately. Furthermore, investigating the metabolism of this compound in human liver microsomes would provide valuable insights into its metabolic fate in humans. Elucidating the specific molecular targets and signaling pathways modulated by this compound and its metabolites will be crucial for understanding its mechanism of action and therapeutic potential.
Isorhoifolin: A Comprehensive Technical Guide on Its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isorhoifolin (B194536), a flavonoid glycoside found in various plants, has garnered interest for its potential therapeutic properties. This technical guide provides a detailed overview of the current knowledge regarding the safety and toxicity profile of this compound. While comprehensive toxicological data remains limited, this document synthesizes available information on its genotoxicity, cytotoxicity, and general safety classifications. Furthermore, it outlines standard experimental protocols for key toxicological assays and visualizes relevant signaling pathways potentially modulated by flavonoids like this compound. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of this compound for potential therapeutic applications.
General Safety and Hazard Classification
According to available Safety Data Sheets (SDS), this compound does not meet the criteria for classification as a hazardous substance. It is not classified as acutely toxic, corrosive or irritating to the skin, a serious eye irritant, a respiratory or skin sensitizer, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety goggles, are recommended when handling the compound.
Preclinical Safety and Toxicity Data
Quantitative preclinical safety and toxicity data for this compound are not extensively available in the public domain. The following tables summarize the limited information that has been found.
Table 1: Genotoxicity Data for this compound
| Assay Type | Test System | Concentration | Results | Reference |
| Reverse Mutation Assay (Ames Test) | E. coli WP2 (tryptophan reverse mutation) | 2 µM | Antimutagenic properties observed | MedKoo Biosciences |
Table 2: Enzyme Inhibition Data for this compound
| Target Enzyme | IC50 Value | Reference |
| Matrix Metalloproteinase-1 (MMP-1) | 0.33 µM | MedKoo Biosciences |
| Matrix Metalloproteinase-3 (MMP-3) | 2.45 µM | MedKoo Biosciences |
| Matrix Metalloproteinase-13 (MMP-13) | 0.22 µM | MedKoo Biosciences |
Note: IC50 values for enzyme inhibition are not direct measures of cytotoxicity but provide information on the compound's biological activity.
Pharmacokinetics (ADME Profile)
Potential Signaling Pathway Interactions
While specific signaling pathways modulated by this compound are not extensively documented, flavonoids are known to interact with various cellular signaling cascades. Based on studies of related compounds, the PI3K-Akt and MAPK signaling pathways are plausible targets.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro and in vivo toxicological assays that are essential for a comprehensive safety assessment of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Plate cells (e.g., normal human cell lines such as fibroblasts or endothelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use a set of tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) that have different mutations in the histidine operon.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.
-
Plate Incorporation Method:
-
Mix the tester strain, this compound at various concentrations, and S9 mix (or buffer) in molten top agar (B569324).
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
In Vivo Micronucleus Assay
Objective: To evaluate the potential of this compound to cause chromosomal damage in vivo.
Methodology:
-
Animal Model: Use a suitable rodent model, such as mice or rats.
-
Dosing: Administer this compound to the animals via an appropriate route (e.g., oral gavage) at multiple dose levels. Include a vehicle control and a positive control (a known clastogen).
-
Sample Collection: At specified time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.
-
Slide Preparation: Prepare smears of the bone marrow or blood on microscope slides.
-
Staining: Stain the slides with a dye that differentiates between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells) and allows for the visualization of micronuclei.
-
Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.
Conclusion and Future Directions
The currently available data suggests that this compound has a favorable preliminary safety profile, with no strong indications of acute toxicity or mutagenicity. However, the lack of comprehensive and quantitative toxicological and pharmacokinetic data is a significant gap that needs to be addressed for its further development as a therapeutic agent.
Future research should focus on:
-
Conducting robust in vitro cytotoxicity studies on a panel of human cell lines, including both cancerous and non-cancerous lines, to determine IC50 values.
-
Performing a complete battery of genotoxicity tests, including the Ames test with a full set of tester strains and in vivo micronucleus and/or comet assays.
-
Undertaking comprehensive in vivo acute and sub-chronic toxicity studies to determine the LD50 and identify potential target organs of toxicity.
-
Characterizing the full ADME profile of this compound in relevant animal models to understand its bioavailability, metabolic fate, and excretion pathways.
-
Investigating the specific signaling pathways modulated by this compound to elucidate its mechanism of action and potential off-target effects.
A thorough understanding of the safety and toxicity of this compound is paramount for its successful translation from a promising natural compound to a safe and effective therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for generating the necessary data to achieve this goal.
References
Methodological & Application
Application Notes and Protocols for Isorhoifolin Extraction and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin (B194536) is a flavonoid glycoside found in various plant species, notably in the Rutaceae family, including Citrus and Fortunella species, as well as in peanuts (Arachis hypogaea). It has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] This document provides detailed application notes and protocols for the extraction and isolation of this compound from plant materials, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Extraction Parameters
The efficiency of this compound extraction is influenced by several factors, including the plant matrix, extraction method, solvent system, temperature, and extraction time. Below is a summary of quantitative data from various studies, presented for easy comparison.
| Plant Material | Extraction Method | Solvent System | Solid-to-Liquid Ratio | Temperature (°C) | Time | Yield/Efficiency | Reference |
| Citrus aurantium (Bitter Orange) Leaves | Ultrasound-Assisted Extraction (UAE) | Water | 1:40 (g/mL) | 80 | 65 min | Optimized for total phenolic compounds | [3] |
| Citrus aurantium (Bitter Orange) Leaves | UAE | 72% Ethanol | - | - | < 5 min | High oleuropein (B1677263) content | [4] |
| Citrus aurantium Peels | UAE | 50-80% Acetone | 2-10 g/100 mL | - | 15-45 min | 3.32-31.74 mg/g total phenols | [1] |
| Arachis hypogaea (Peanut) Shells | UAE with Supramolecular Solvents (SUPRAS) | SUPRAS/Equilibrium Solution | 1:36 (g/mL) | 67 | 15 min | 1.645 mg/g luteolin (B72000) (related flavonoid) | |
| Arachis hypogaea (Peanut) Shells | Maceration | 70% Aqueous Ethanol | 1:10 (w/v) | Room Temp | 24 h | - | |
| General Flavonoid Extraction | Soxhlet Extraction | Methanol (B129727) | - | Boiling Point | 6 h | Generally effective for thermostable compounds | |
| General Flavonoid Extraction | Maceration | 70% Methanol | - | Room Temp | 18 h | Simple but time-consuming |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Citrus aurantium Leaves
This protocol is optimized for the extraction of phenolic compounds, including this compound, from bitter orange leaves.
Materials and Equipment:
-
Dried and powdered Citrus aurantium leaves
-
Distilled water or 70% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Freeze dryer (optional)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Citrus aurantium leaves.
-
Solvent Addition: Add 400 mL of distilled water (for a 1:40 solid-to-liquid ratio) to the leaf powder in a beaker.
-
Ultrasonication: Place the beaker in an ultrasonic bath and set the temperature to 80°C. Sonicate for 65 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature below 50°C to remove the solvent.
-
Drying: Dry the concentrated extract to a constant weight using a freeze dryer or a vacuum oven.
-
Storage: Store the dried crude extract at -20°C for further purification.
Protocol 2: Maceration Extraction of this compound from Fortunella margarita (Kumquat) Peels
This protocol describes a simple maceration technique suitable for extracting flavonoids from kumquat peels.
Materials and Equipment:
-
Fresh Fortunella margarita peels
-
Methanol (HPLC grade)
-
Erlenmeyer flask
-
Shaker or magnetic stirrer
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Wash and finely chop fresh kumquat peels. Weigh 50 g of the chopped peels.
-
Solvent Addition: Place the peels in a 500 mL Erlenmeyer flask and add 250 mL of methanol.
-
Maceration: Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture to separate the extract.
-
Re-extraction: Repeat the maceration process with the remaining plant material two more times with fresh methanol to ensure complete extraction.
-
Pooling and Concentration: Combine the filtrates from all three extractions and concentrate them using a rotary evaporator.
-
Drying and Storage: Dry the resulting crude extract and store it at -20°C.
Protocol 3: Isolation and Purification of this compound using Column Chromatography
This protocol outlines the purification of this compound from a crude plant extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).
Part A: Silica (B1680970) Gel Column Chromatography
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents: Hexane (B92381), Ethyl Acetate (B1210297), Methanol (all HPLC grade)
-
Beakers and test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing amounts of ethyl acetate and then methanol. A typical gradient might be:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
Fraction Collection: Collect the eluate in small fractions.
-
TLC Monitoring: Monitor the fractions using TLC to identify those containing this compound.
-
Pooling: Combine the fractions that show a pure spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain a partially purified this compound sample.
Part B: High-Performance Liquid Chromatography (HPLC) Purification
Materials and Equipment:
-
Partially purified this compound extract
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and Water (with 0.1% formic acid or phosphoric acid)
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase components (e.g., Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile). Degas the solvents before use.
-
Sample Preparation: Dissolve the partially purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is typically used. For example, start with 10% B, increasing to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Set the UV detector to the maximum absorbance wavelength for this compound (typically around 280-350 nm).
-
Injection Volume: 20 µL
-
-
Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on its retention time.
-
Purity Check: Re-inject the collected fraction to confirm its purity.
-
Solvent Removal: Remove the mobile phase from the purified fraction using a rotary evaporator or freeze dryer to obtain pure this compound.
Visualization of Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Ultrasound-Assisted Extraction for Enhanced Recovery of Valuable Phenolic Compounds from Olive By-Products [mdpi.com]
Isorhoifolin: From Synthesis to Novel Derivatives for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and derivatization of isorhoifolin (B194536) (apigenin-7-O-rutinoside), a naturally occurring flavonoid with significant therapeutic potential. Detailed protocols for both chemical and enzymatic synthesis are presented, alongside methods for creating novel this compound derivatives. This guide is intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating the exploration of this compound and its analogs for various applications.
Synthesis of this compound
This compound can be synthesized through both chemical and enzymatic approaches. The choice of method may depend on factors such as desired yield, purity requirements, and available resources.
Chemical Synthesis
A common chemical strategy for the synthesis of this compound involves the glycosylation of the aglycone, apigenin (B1666066), with a protected rutinose donor, followed by deprotection. A semi-synthetic approach starting from the readily available flavonoid, naringin (B1676962), has also been reported.
Protocol 1: Semi-synthesis from Naringin
This method involves the conversion of naringin to rhoifolin (B190594) (an isomer of this compound), which can then be used as a starting material or potentially isomerized.
Experimental Protocol:
-
Oxidation of Naringin:
-
Dissolve naringin in a mixture of pyridine (B92270) and iodine.
-
Heat the reaction mixture at 95°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
-
Acetylation (Optional, for purification or further derivatization):
-
Add acetic anhydride (B1165640) to the reaction mixture from the previous step.
-
Heat the mixture at 95°C for several hours.
-
After cooling, the acetylated product can be purified by chromatography.
-
-
Purification:
-
The crude product can be purified using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).[1][2][3]
-
Enzymatic Synthesis
Enzymatic synthesis offers a greener and often more regioselective alternative to chemical methods. A two-step enzymatic approach can be employed, starting from apigenin.
Step 1: Glucosylation of Apigenin
The first step involves the glucosylation of apigenin at the 7-hydroxyl position to form apigenin-7-O-glucoside. This can be achieved using a glucosyltransferase enzyme.
Protocol 2: Enzymatic Glucosylation of Apigenin
Materials:
-
Apigenin
-
UDP-glucose (UDPG)
-
Glucosyltransferase (e.g., YjiC from Bacillus licheniformis)[4]
-
Tris-HCl buffer
-
MgCl₂
-
Heating block or water bath
-
Centrifuge
Experimental Protocol: [4]
-
Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.8), MgCl₂ (1 mM), apigenin (3 mM), and UDP-glucose (3 mM).
-
Add the purified glucosyltransferase (e.g., 35 µg/mL) to initiate the reaction.
-
Incubate the mixture at 30°C for 3 hours.
-
Quench the reaction by heating at 100°C for 5 minutes.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Analyze the supernatant for the formation of apigenin-7-O-glucoside by HPLC.[5]
Step 2: Rhamnosylation of Apigenin-7-O-glucoside
The second step involves the attachment of a rhamnose moiety to the glucose of apigenin-7-O-glucoside to yield this compound. This is catalyzed by a rhamnosyltransferase.
Protocol 3: Enzymatic Rhamnosylation
Materials:
-
Apigenin-7-O-glucoside
-
UDP-rhamnose
-
Rhamnosyltransferase
-
Appropriate buffer system
-
Incubator
Experimental Protocol:
-
Prepare a reaction mixture containing the apigenin-7-O-glucoside substrate, UDP-rhamnose, and the rhamnosyltransferase in a suitable buffer.
-
Incubate the reaction at the optimal temperature and pH for the specific enzyme used.
-
Monitor the formation of this compound by HPLC.
-
Purify the product using chromatographic techniques.
Quantitative Data for Synthesis:
| Synthesis Step | Product | Method | Yield/Conversion | Reference |
| Glucosylation of Apigenin | Apigenin-7-O-glucoside | Enzymatic (YjiC) | High conversion | [4] |
| Rhamnosylation of Isorhamnetin-3-O-glucoside | Isorhamnetin-3-O-rutinoside | Three-enzyme cascade | 100% molar conversion | [6] |
Synthesis Workflow
Caption: Chemical and enzymatic synthesis pathways for this compound.
Derivatization of this compound
Modification of the this compound structure can lead to derivatives with altered solubility, bioavailability, and biological activity. Common derivatization strategies include acylation and alkylation of the hydroxyl groups.
Acylation (Esterification)
Esterification of the hydroxyl groups of this compound can be achieved using various acylating agents, such as acid anhydrides or acid chlorides, often in the presence of a base.
Protocol 4: General Acylation of this compound
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Stirring plate and magnetic stirrer
-
Separatory funnel
Experimental Protocol:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add the base (e.g., pyridine) to the solution.
-
Slowly add the acylating agent at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alkylation (Etherification)
Ether derivatives of this compound can be synthesized by reacting it with an alkyl halide in the presence of a base.
Protocol 5: General Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF)
-
Stirring plate and magnetic stirrer with heating capabilities
Experimental Protocol:
-
Dissolve this compound in the anhydrous solvent.
-
Add the base to the solution.
-
Add the alkyl halide and heat the reaction mixture if necessary.
-
Monitor the reaction by TLC.
-
After completion, filter off the base and concentrate the solvent.
-
Purify the crude product by column chromatography.
Derivatization Strategies
Caption: General derivatization pathways for this compound.
Biological Activities of this compound and Derivatives
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Derivatization can modulate these activities. The following table summarizes some reported IC₅₀ values.
Table of Biological Activities (IC₅₀ Values):
| Compound | Activity | Cell Line/Assay | IC₅₀ (µM) | Reference |
| This compound | MMP-1 Inhibition | - | 0.33 | [7] |
| This compound | MMP-3 Inhibition | - | 2.45 | [7] |
| This compound | MMP-13 Inhibition | - | 0.22 | [7] |
| This compound Derivative (hypothetical) | Cytotoxicity | MCF-7 | Data not available | - |
| This compound Derivative (hypothetical) | Antioxidant (DPPH) | - | Data not available | - |
Note: Quantitative biological activity data for specific, synthetically produced this compound derivatives is limited in the current literature. The table serves as a template for researchers to populate as new data becomes available.
Analytical and Purification Methods
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the analysis and purification of this compound and its derivatives.
Analytical HPLC Conditions (General):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile (B52724) or methanol.
-
Detection: UV-Vis detector at a wavelength of ~330-340 nm.
-
Flow Rate: 1.0 mL/min.
Preparative HPLC for Purification:
For purification, the analytical method can be scaled up to a preparative or semi-preparative HPLC system with a larger column. Fractions are collected based on the retention time of the target compound.[2]
4.2. Flash Chromatography
Flash chromatography is a useful technique for the purification of larger quantities of synthetic products.[8]
General Flash Chromatography Protocol:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone). The optimal solvent system should be determined by TLC analysis.
-
Sample Loading: The crude sample can be dissolved in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel (dry loading).
-
Elution: The column is eluted with the solvent gradient, and fractions are collected and analyzed by TLC or HPLC.
4.3. Structural Elucidation
The structures of synthesized this compound and its derivatives should be confirmed by spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for determining the chemical structure, including the position of glycosylation and any modifications.[9][10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds.[10][11]
Purification and Analysis Workflow
Caption: A typical workflow for the purification and analysis of synthetic this compound and its derivatives.
Conclusion
The synthesis and derivatization of this compound present exciting opportunities for the discovery of new therapeutic agents. The protocols outlined in this document provide a foundation for researchers to produce this compound and its analogs for further biological evaluation. The development of more efficient and scalable synthetic routes, coupled with comprehensive structure-activity relationship studies, will be crucial in unlocking the full potential of this promising natural product.
References
- 1. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of two flavonoid glycosides with unique structures from barley seedlings by membrane separation technology and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System [mdpi.com]
- 7. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Isorhoifolin Quantification using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin, a flavonoid glycoside found in various citrus species and other plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and further pharmacological studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for this purpose. This document provides a detailed application note and protocol for the quantification of this compound using HPLC-UV.
Principle
The method is based on reversed-phase HPLC, where this compound is separated from other components in a sample matrix on a C18 stationary phase. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent. This compound is detected by its UV absorbance, and the concentration is determined by comparing the peak area to a standard calibration curve.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried plant leaves. The efficiency of extraction can be influenced by the specific plant matrix, and optimization may be required.
Materials:
-
Dried and powdered plant material (e.g., citrus leaves)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried and powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% aqueous methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants.
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase composition.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-30% B; 20-25 min: 30-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 340 nm |
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase.
-
Inject the standard solutions into the HPLC system to construct a calibration curve.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters for a Representative Flavonoid (Isoorientin)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 |
| Accuracy (Recovery %) | 98 - 103% |
| Precision (RSD %) | < 2% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathways of this compound
This compound (also referred to as Rhoifolin) has been shown to modulate key signaling pathways involved in inflammation and cancer.
TLR4/NF-κB Signaling Pathway
Caption: Inhibition of the TLR4/NF-κB pathway by this compound.
AKT/JNK Signaling Pathway
Caption: Modulation of the AKT/JNK signaling pathway by this compound.
References
Application Note: Quantitative Analysis of Isorhoifolin in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhoifolin (B194536), also known as Rhoifolin, is a flavonoid glycoside found in various plants, including Turpinia arguta Seem and citrus fruits.[1] It is the 7-O-neohesperidoside of apigenin (B1666066). This compound has garnered significant interest due to its wide range of pharmacological properties, including anti-diabetic, anti-inflammatory, antimicrobial, and radioprotective effects.[1] Furthermore, it has shown potential anticancer activity against several carcinoma cell lines without causing significant cytotoxic effects on healthy cells.[1] Given its therapeutic potential, a sensitive and selective analytical method is crucial for its quantification in biological matrices to support pharmacokinetic and drug metabolism studies. This application note details a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma.
Experimental Protocols
A highly selective and sensitive LC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma.[1][2] The method typically involves liquid-liquid extraction or solid-phase extraction for sample clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.
Sample Preparation
Two primary methods for plasma sample preparation are presented below.
a) Liquid-Liquid Extraction (LLE) Protocol [2]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add a known concentration of internal standard (IS), such as naringenin.
-
Add 1 mL of ethyl acetate (B1210297) for extraction.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
b) Solid-Phase Extraction (SPE) Protocol [1]
-
Mix a 50 µL aliquot of the plasma sample with 50 µL of the internal standard (IS) working solution in a 1.5 mL tube.
-
Dilute the mixture to 1 mL with water.
-
Load the diluted sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes and the IS with 1 mL of methanol (B129727) containing 0.1% formic acid.
-
Evaporate the eluate to dryness at room temperature using a vacuum concentrator.
-
Reconstitute the residue with a 100 µL aliquot of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Chromatographic separation is critical for resolving the analyte from endogenous matrix components.
| Parameter | Condition 1[2] | Condition 2[1] |
| Column | Phenomenex C8 (30 mm × 2.00 mm, 3 µm) | Venusil HILIC (150 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Gradient elution with water and methanol | Isocratic: Acetonitrile/Water/Formic Acid (75:25:0.1, v/v/v) |
| Flow Rate | Not specified | 0.3 mL/min |
| Column Temp. | Ambient | Ambient |
| Injection Vol. | 10 µL | 10 µL |
Mass Spectrometry (MS/MS) Conditions
Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion[1][2] |
| Monitoring | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transition | This compound: m/z 577.6 → 269.1[2] |
| Internal Standard | Naringenin: m/z 271.0 → 151.0[2] |
| Collision Gas | Argon |
| Source Temp. | Dependent on instrument |
| Collision Energy | Optimized for the specific instrument and transition |
The primary fragmentation of this compound involves the cleavage of the glycosidic bond, resulting in the formation of the apigenin aglycone fragment (m/z 269.1).[2]
Method Validation and Quantitative Data
The described LC-MS/MS methods have been validated according to regulatory guidelines, demonstrating their reliability for bioanalytical applications.[1] Key validation parameters are summarized below.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linear Range | LLOQ | Correlation (r²) | Reference |
|---|---|---|---|---|---|
| This compound | Rat Plasma | 2 - 200 ng/mL | 2.0 ng/mL | > 0.99 | [1] |
| this compound | Rat Plasma | 1 - 2000 µg/L | 1.0 µg/L | > 0.99 |[2] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
|---|---|---|---|---|---|
| This compound | Low, Med, High | < 15% | < 15% | Within ±15% | [1] |
| this compound | Low, Med, High | < 10% | < 10% | Within ±7% |[2] |
Table 3: Recovery
| Analyte | QC Level | Extraction Recovery (%) | Reference |
|---|---|---|---|
| This compound | Low, Med, High | 74.6% - 85.9% | [1] |
| this compound | Low, Med, High | 86.8% - 91.0% |[2] |
Visualizations
Caption: Workflow for this compound analysis by LC-MS/MS.
Application in Pharmacokinetic Studies
The validated LC-MS/MS method has been successfully applied to investigate the pharmacokinetic properties of this compound in rats following intravenous or oral administration.[1][2] After intravenous administration, one study found the half-life (t1/2) to be approximately 52.1 minutes, indicating rapid elimination in rats.[2] The ability to accurately measure plasma concentrations over time allows for the determination of key pharmacokinetic parameters such as AUC (Area Under the Curve), clearance (CL), and volume of distribution (Vd), which are essential for drug development.
This application note summarizes a robust and validated LC-MS/MS method for the quantitative analysis of this compound in plasma. The protocols for sample preparation, along with the specified chromatographic and mass spectrometric conditions, provide a reliable framework for researchers in pharmacology and drug development. The high sensitivity, specificity, and accuracy of this method make it well-suited for pharmacokinetic studies, enabling a deeper understanding of the absorption, distribution, metabolism, and excretion of this promising natural compound.
References
Isorhoifolin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Isorhoifolin, a natural flavonoid, in various cell-based assays. This compound, also known as Rhoifolin, has demonstrated significant anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. This document outlines the methodologies to investigate these biological activities in a cellular context, presents key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.
Anti-Cancer Activity of this compound
This compound has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and arrest the cell cycle.
Quantitative Data: Cytotoxicity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Treatment Duration (hours) | Citation |
| Hep 2 | Human Epidermoid Larynx Carcinoma | 5.9 | - | - | [1][2] |
| HeLa | Human Cervical Carcinoma | 6.2 | - | - | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 22.6 | - | - | [1][2] |
| HCT-116 | Colon Carcinoma | 34.8 | - | - | [1][2] |
| MRC-5 | Fetal Human Lung Fibroblast | 44.6 | - | - | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 59.0 | 102 | 72 | [1] |
| HepG2 | Hepatocellular Carcinoma | 373.9 | - | 24 | [3] |
| HepG2 | Hepatocellular Carcinoma | 208.9 | - | 48 | [3] |
| HuH7 | Hepatocellular Carcinoma | 288.7 | - | 24 | [3] |
| HuH7 | Hepatocellular Carcinoma | 218.0 | - | 48 | [3] |
| Pancreatic Cancer Cell Line | Pancreatic Cancer | 100 | - | - | [1] |
Experimental Protocols
This protocol determines the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[3]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Quantitative Data: this compound-Induced Apoptosis [3]
| Cell Line | This compound (µg/mL) | Apoptosis Rate (%) | Treatment Duration (hours) |
| HepG2 | 0 (Control) | 6.63 | 48 |
| HepG2 | 100 | 17.61 | 48 |
| HepG2 | 200 | 30.04 | 48 |
| HuH7 | 0 (Control) | 6.59 | 48 |
| HuH7 | 100 | 21.83 | 48 |
| HuH7 | 200 | 37.90 | 48 |
This protocol assesses the effect of this compound on cell cycle progression.[3]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Quantitative Data: this compound-Induced Cell Cycle Arrest [3]
| Cell Line | This compound (µg/mL) | % Cells in S Phase | Treatment Duration (hours) |
| HepG2 | 0 (Control) | 39.71 | - |
| HepG2 | 100 | 47.60 | - |
| HepG2 | 200 | 51.84 | - |
| HuH7 | 0 (Control) | 30.31 | - |
| HuH7 | 100 | 37.90 | - |
| HuH7 | 200 | 41.51 | - |
Anti-Inflammatory Activity of this compound
This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often mediated through the NF-κB signaling pathway.
Experimental Protocols
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells or other relevant cell line
-
LPS
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound and/or LPS as described in the Griess assay protocol.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Signaling Pathway Analysis
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Caption: this compound inhibits the NF-κB signaling pathway.
Antioxidant Activity of this compound
This compound can mitigate cellular oxidative stress by scavenging reactive oxygen species (ROS).
Experimental Protocol
This assay measures the intracellular accumulation of ROS.
Materials:
-
Cell line of interest
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
An oxidizing agent (e.g., H₂O₂) as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Pre-treat the cells with this compound for a specified time.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Induce oxidative stress with an oxidizing agent if desired.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). A decrease in fluorescence in this compound-treated cells indicates antioxidant activity.
Neuroprotective Effects of this compound
This compound has shown potential in protecting neuronal cells from damage.
Experimental Protocol
This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y)
-
A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate)
-
This compound
-
Reagents for a viability assay (e.g., MTT) or apoptosis assay.
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a designated time.
-
Expose the cells to the neurotoxin to induce cell death.
-
After the incubation period with the neurotoxin, perform a cell viability or apoptosis assay as described in sections 1.1 and 1.2 to determine the protective effect of this compound. An increase in cell viability or a decrease in apoptosis in the presence of this compound indicates a neuroprotective effect.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the original research articles for detailed methodologies.
References
- 1. Rhoifolin potentiates the anti-cancer activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells [pharmacia.pensoft.net]
- 2. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Isorhoifolin Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin (B194536) is a flavonoid glycoside with potential therapeutic applications owing to its anti-inflammatory and antioxidant properties. While direct in vivo studies on this compound are limited, research on its structural isomer, rhoifolin (B190594), provides valuable insights into its potential pharmacological effects and mechanisms of action. These application notes and protocols are primarily based on studies conducted with rhoifolin and serve as a comprehensive guide for designing and executing in vivo animal studies to investigate the therapeutic potential of this compound. It is crucial to note that while rhoifolin serves as a valuable surrogate, further studies are warranted to delineate the specific in vivo activities of this compound.
Therapeutic Rationale and Potential Applications
Based on preclinical evidence from studies on rhoifolin, this compound is a promising candidate for in vivo investigation in various disease models, including:
-
Inflammatory Diseases: Rhoifolin has demonstrated potent anti-inflammatory effects in models of acute inflammation.[1]
-
Alcoholic Liver Disease (ALD): Studies have shown that rhoifolin can alleviate alcohol-induced liver injury.
-
Type 2 Diabetes Mellitus (T2DM): Rhoifolin has been observed to improve metabolic parameters and protect against diabetes-related complications.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies on rhoifolin, which can be used as a starting point for designing studies with this compound.
Table 1: In Vivo Efficacy of Rhoifolin in a Mouse Model of Acute Inflammation
| Parameter | Vehicle Control | Rhoifolin (50 mg/kg) | Rhoifolin (100 mg/kg) |
| Serum TNF-α (pg/mL) | High | Significantly Reduced | More Significantly Reduced |
| Serum IL-6 (pg/mL) | High | Significantly Reduced | More Significantly Reduced |
| Serum IL-1β (pg/mL) | High | Significantly Reduced | More Significantly Reduced |
Data adapted from a study on lipopolysaccharide (LPS)-induced acute inflammation in mice. Rhoifolin was administered intraperitoneally.
Table 2: In Vivo Efficacy of Rhoifolin in a Rat Model of Carrageenan-Induced Paw Edema
| Parameter | Vehicle Control | Rhoifolin (50 mg/kg) | Rhoifolin (100 mg/kg) |
| Paw Edema (mL) | Increased | Significantly Reduced | More Significantly Reduced |
Data adapted from a study on carrageenan-induced paw edema in rats. Rhoifolin was administered intraperitoneally.
Experimental Protocols
Below are detailed protocols for key in vivo experiments. These are based on established methodologies used for rhoifolin and can be adapted for this compound.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Mouse Model of LPS-Induced Acute Inflammation
Objective: To assess the in vivo anti-inflammatory effects of this compound.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (low dose) + LPS
-
This compound (high dose) + LPS
-
-
Compound Administration: Administer this compound or vehicle via oral gavage or intraperitoneal (IP) injection.
-
Induction of Inflammation: One hour after compound administration, inject LPS (e.g., 10 mg/kg) intraperitoneally. The control group receives a saline injection.
-
Sample Collection: At a predetermined time point (e.g., 2-6 hours after LPS injection), anesthetize the mice and collect blood via cardiac puncture.
-
Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Histopathology (Optional): Harvest organs such as the liver and lungs, fix in 10% formalin, and process for histopathological examination to assess tissue damage.
Protocol 2: Evaluation of Anti-inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema
Objective: To evaluate the effect of this compound on acute local inflammation.
Animal Model: Male Wistar rats (150-200 g).
Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Sterile saline
-
Vehicle
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimate rats for at least one week.
-
Grouping: Randomly assign rats to the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (e.g., indomethacin)
-
-
Compound Administration: Administer this compound, vehicle, or positive control orally or intraperitoneally.
-
Baseline Measurement: One hour after treatment, measure the initial volume of the right hind paw using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Signaling Pathways and Visualization
Rhoifolin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. A primary mechanism is the inhibition of the IKKβ/NF-κB signaling pathway.[1]
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
Isorhoifolin: A Phytochemical Standard for Analytical and Biological Investigations
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin (B194536), a flavonoid glycoside also known as apigenin-7-O-rutinoside, is a natural compound found in a variety of plants, particularly in the genus Citrus. It is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. As a well-characterized phytochemical, this compound serves as an essential analytical standard for the identification and quantification of this compound in plant extracts and herbal formulations. Its purity, typically ≥98.5% as determined by High-Performance Liquid Chromatography (HPLC), makes it suitable for use as a reference material in quality control and research settings[1]. This document provides detailed protocols for the extraction, analysis, and biological evaluation of this compound, intended to support researchers in the fields of phytochemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | Apigenin-7-O-rutinoside |
| Synonyms | This compound |
| CAS Number | 552-57-8 |
| Molecular Formula | C27H30O14 |
| Molecular Weight | 578.52 g/mol |
| Appearance | Crystalline solid |
| Purity (typical) | ≥98.5% (HPLC)[1] |
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and related flavonoids. This data is crucial for assessing its potential as a therapeutic agent.
Table 1: In Vitro Anticancer Activity of Rhoifolin (this compound Isomer)
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| Hep 2 | Human Epidermoid Larynx Carcinoma | 5.9 | ~10.2 |
| HeLa | Human Cervical Carcinoma | 6.2 | ~10.7 |
| HepG2 | Human Hepatocellular Carcinoma | 22.6 | ~39.1 |
| HCT-116 | Human Colon Carcinoma | 34.8 | ~60.2 |
| MRC-5 | Fetal Human Lung Fibroblast | 44.6 | ~77.1 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 59.0 | 102 |
Note: The data in Table 1 refers to rhoifolin, an isomer of this compound. While structurally similar, the biological activities may differ.
Table 2: In Vitro Anti-inflammatory Activity of Related Flavonoids
| Compound | Assay | Cell Line | IC50 (µM) |
| Luteolin | Nitric Oxide Production Inhibition | RAW 264.7 | 27[1] |
| Apigenin | Nitric Oxide Production Inhibition | RAW 264.7 | 23[1] |
| Wogonin | Nitric Oxide Production Inhibition | RAW 264.7 | 17[1] |
Note: This data is for flavonoids structurally related to the aglycone of this compound (apigenin) and demonstrates the potential for anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and research objectives.
Protocol 1: Extraction of this compound from Citrus Peel
This protocol describes a general procedure for the extraction of flavonoids, including this compound, from citrus peel.
Materials:
-
Fresh or dried citrus peel (e.g., lemon, orange)
-
Methanol (B129727) or 80% ethanol (B145695) in water
-
Homogenizer or blender
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Procedure:
-
Sample Preparation: Wash fresh citrus peels and dry them at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried peels into a fine powder.
-
Extraction: Macerate the powdered peel with methanol or 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional shaking. Alternatively, perform Soxhlet extraction for 6-8 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Storage: Store the crude extract at -20°C until further analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the quantification of this compound in plant extracts. Method validation is recommended for specific applications.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: ~270 nm and ~330 nm
-
Column Temperature: 25-30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of this compound.
Materials:
-
This compound standard solution in methanol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the this compound standard solution and the positive control in methanol.
-
Assay: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 4: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution (dissolved in DMSO and diluted in media)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group should not be stimulated with LPS.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The biological activities of flavonoids like this compound are often attributed to their ability to modulate key cellular signaling pathways. Below are diagrams representing the putative signaling pathways affected by this compound and a general workflow for its phytochemical analysis.
Caption: Workflow for this compound Analysis.
Caption: Anti-inflammatory Signaling Pathway.
Caption: Anticancer Signaling Pathway.
Conclusion
This compound is a valuable phytochemical standard for analytical and biological research. The provided protocols and data serve as a comprehensive resource for its extraction, quantification, and investigation of its therapeutic potential. Further studies are warranted to fully elucidate the mechanisms of action of this compound and to explore its applications in drug development. The use of this compound as a certified reference material will ensure the accuracy and reproducibility of such research.
References
Application Notes and Protocols: Isorhoifolin in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current strategies for incorporating the flavonoid isorhoifolin (B194536) into various drug delivery systems. Due to the limited availability of research focused exclusively on this compound, methodologies and data from studies on its structural isomer, rhoifolin, and other closely related flavonoids are included as valuable references. This document offers detailed experimental protocols and quantitative data to guide the formulation, characterization, and evaluation of this compound-loaded nanocarriers.
Introduction to this compound and Drug Delivery Challenges
This compound (Apigenin-7-O-rutinoside) is a flavonoid glycoside found in various plants, including citrus species. It has garnered interest for its potential therapeutic properties, which are often associated with antioxidant and anti-inflammatory effects. However, like many flavonoids, the clinical application of this compound is hampered by its poor aqueous solubility, low permeability, and potential for rapid metabolism, all of which contribute to limited oral bioavailability.
Encapsulating this compound into advanced drug delivery systems, such as nanoparticles and liposomes, presents a promising strategy to overcome these limitations. These nanocarriers can enhance solubility, protect the molecule from degradation, facilitate transport across biological membranes, and enable controlled or targeted release, thereby improving its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related flavonoid-loaded drug delivery systems.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound (In Silico Predicted Data)
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 578.53 g/mol | High molecular weight, may impact passive diffusion. |
| LogP | -0.85 | Hydrophilic nature, which can affect membrane permeability. |
| Water Solubility | Moderately Soluble | May present challenges for parenteral formulations. |
| Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | No | Not expected to cross the BBB. |
| P-glycoprotein Substrate | Yes | Potential for efflux from cells, reducing intracellular concentration. |
Data is based on in-silico predictions and should be experimentally verified.
Table 2: Formulation and Characterization of this compound-Containing Vesicles
| Formulation | Carrier Components | This compound Entrapment Efficiency (%) |
| Liposomes | Phosphatidylcholine, Cholesterol | >90% |
| Penetration Enhancer-containing Vesicles (PG-PEVs) | Phosphatidylcholine, Propylene Glycol | ~85% |
Data adapted from a study on an Onopordum illyricum L. extract containing this compound.
Table 3: Characterization of Rhoifolin-Loaded Polymeric Nanoparticles (Reference for this compound)
| Parameter | Value |
| Polymer | Poly(lactic-co-glycolic acid) (PLGA) |
| Particle Size (nm) | 204 ± 15 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -15.4 ± 2.1 mV |
| Encapsulation Efficiency (%) | 45 ± 5% |
| Drug Loading (%) | 2.1 ± 0.4% |
Note: This data is for rhoifolin, a structural isomer of this compound, and serves as a representative example for formulating a similar flavonoid into PLGA nanoparticles.
Experimental Protocols
Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is adapted from standard methods for flavonoid encapsulation.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, SPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of SPC to cholesterol is 2:1.
-
Attach the flask to a rotary evaporator. Rotate the flask at 150 rpm at 40°C under reduced pressure to form a thin lipid film on the flask wall.
-
Continue evaporation for at least 2 hours after the film appears dry to ensure complete removal of organic solvents.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50-60°C). The volume of PBS should be sufficient to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
To reduce the size of the resulting multilamellar vesicles (MLVs), sonicate the liposome (B1194612) suspension using a probe sonicator on an ice bath for 5-10 minutes (e.g., 5 seconds on, 5 seconds off cycles) or extrude it through polycarbonate membranes of defined pore size (e.g., 100 nm) using a mini-extruder.
-
Store the final liposome suspension at 4°C.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography. Quantify the amount of this compound in the liposomes and in the total formulation using a validated analytical method (e.g., HPLC-UV).
-
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Protocol for Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method)
This protocol is adapted from a study on the encapsulation of rhoifolin.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and this compound in DCM. For example, 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.
-
Add the organic phase (PLGA/isorhoifolin solution) to the aqueous PVA solution while sonicating on an ice bath to form an oil-in-water (o/w) emulsion. Sonication can be performed for 3-5 minutes at 60-80 W.
-
Stir the resulting emulsion at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage, often with a cryoprotectant like trehalose.
Characterization:
-
Particle Size, PDI, and Zeta Potential: Measured by DLS.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO or acetonitrile) to break the nanoparticles and release the drug. Quantify the this compound content using HPLC-UV.
-
EE% = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
DL% = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
Protocol for In Vitro Release Study (Dialysis Bag Method)
This is a general protocol applicable to various nanoparticle formulations.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis tubing (with a molecular weight cut-off, MWCO, appropriate to retain the nanoparticles, e.g., 12-14 kDa)
-
Release medium: PBS (pH 7.4) and acetate (B1210297) buffer (pH 5.5) to simulate physiological and tumor microenvironment conditions, respectively. A small percentage of a surfactant like Tween® 80 (e.g., 0.5%) may be added to maintain sink conditions.
-
Shaking incubator or water bath.
Procedure:
-
Reconstitute a known amount of lyophilized nanoparticles or use a known concentration of the nanoparticle suspension.
-
Transfer a precise volume (e.g., 1-2 mL) of the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.
-
Immerse the sealed dialysis bag into a container with a known volume of release medium (e.g., 50 mL).
-
Place the container in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations: Diagrams of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes relevant to this compound drug delivery.
Caption: Experimental workflow for developing this compound-loaded nanoparticles.
Caption: Overcoming this compound delivery challenges with nanotechnology.
Caption: Hypothesized inhibition of the TLR4/NF-κB pathway by this compound.
Disclaimer: The signaling pathway inhibition is based on studies of rhoifolin, a structural isomer of this compound. Direct experimental evidence for this compound is required for confirmation.
Caption: Proposed modulation of AKT/JNK signaling by this compound.
Disclaimer: The signaling pathway modulation is based on studies of rhoifolin, a structural isomer of this compound. Direct experimental evidence for this compound is required for confirmation.
Isorhoifolin: A Potent Modulator of Key Enzymes
Application Note and Protocols for the Study of Enzyme Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhoifolin (B194536), a flavonoid glycoside also known as rhoifolin, has emerged as a significant subject of research in pharmacology and drug discovery due to its diverse biological activities. As a natural compound, it presents a promising scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of this compound's application in the study of enzyme inhibition, detailing its effects on various key enzymes. The information is supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and replication of key experiments.
Enzyme Inhibition Profile of this compound
This compound has been evaluated for its inhibitory potential against a range of enzymes implicated in various disease pathways. The following table summarizes the available quantitative data on its enzyme inhibitory activity.
| Enzyme Target | This compound (Rhoifolin) Inhibitory Activity | Reference Compound | Enzyme Source |
| Butyrylcholinesterase (BChE) | 4.03 mg GALAE/g* | Galantamine | Equine serum |
| Tyrosinase | 7.44 mg KAE/g** | Kojic Acid | Mushroom |
| α-Amylase | Active (Specific IC50 not reported in the cited study) | Acarbose (B1664774) | Porcine pancreas |
| Angiotensin-Converting Enzyme (ACE) | IC50: 183 µM | - | - |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | IC50: 25.16 µM | - | - |
| Acetylcholinesterase (AChE) | Inactive | Galantamine | Electric eel |
| α-Glucosidase | Inactive | Acarbose | Saccharomyces cerevisiae |
*mg GALAE/g: Milligrams of Galantamine Equivalents per gram of this compound. **mg KAE/g: Milligrams of Kojic Acid Equivalents per gram of this compound.
Note: The inhibitory activities for BChE and tyrosinase are expressed in equivalents of standard inhibitors, as reported in the cited literature. This indicates that this compound demonstrates promising inhibitory effects against these enzymes[1][2]. For α-amylase, this compound was found to be an active inhibitor, although a specific IC50 value was not provided in the referenced study[1][2]. Conversely, this compound was found to be inactive against acetylcholinesterase (AChE) and α-glucosidase[1][2].
Detailed Experimental Protocols
The following are detailed protocols for the key enzyme inhibition assays in which this compound has shown activity. These protocols are based on established methodologies and can be adapted for the specific needs of the researcher.
Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the Ellman's method, a widely used spectrophotometric assay for measuring cholinesterase activity.
Materials:
-
Butyrylcholinesterase (BChE) from equine serum
-
This compound (test compound)
-
Galantamine (reference inhibitor)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate reader
-
Phosphate (B84403) buffer (pH 8.0)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound and galantamine in Tris-HCl buffer.
-
Prepare a 10 mM DTNB solution in Tris-HCl buffer.
-
Prepare a 10 mM BTCI solution in deionized water.
-
Prepare a BChE solution (e.g., 0.1 U/mL) in Tris-HCl buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution (or reference inhibitor/buffer for control).
-
Add 50 µL of BChE solution to each well.
-
Add 125 µL of DTNB solution to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of BTCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Tyrosinase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
This compound (test compound)
-
Kojic acid (reference inhibitor)
-
L-DOPA (substrate)
-
Phosphate buffer (50 mM, pH 6.8)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and kojic acid in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test and reference compounds in phosphate buffer.
-
Prepare a solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.
-
Prepare a tyrosinase solution (e.g., 100 U/mL) in phosphate buffer.
-
-
Assay Protocol:
-
To a 96-well plate, add 40 µL of the test compound solution (or reference inhibitor/buffer for control).
-
Add 80 µL of phosphate buffer to each well.
-
Add 40 µL of tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Start the reaction by adding 40 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm immediately and then every minute for 10-20 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition as follows: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Amylase Inhibition Assay
This protocol outlines a colorimetric assay to assess the inhibitory activity of this compound against porcine pancreatic α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
This compound (test compound)
-
Acarbose (reference inhibitor)
-
Starch solution (1% w/v in buffer)
-
Dinitrosalicylic acid (DNS) reagent
-
Phosphate buffer (20 mM, pH 6.9 with 6 mM NaCl)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and acarbose in a suitable solvent (e.g., 10% DMSO).
-
Prepare a series of dilutions of the test and reference compounds in phosphate buffer.
-
Prepare a 1% (w/v) starch solution by dissolving soluble starch in the buffer (heat gently if necessary).
-
Prepare the DNS reagent.
-
Prepare an α-amylase solution (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Assay Protocol:
-
In test tubes, mix 500 µL of the test compound solution (or reference inhibitor/buffer for control) with 500 µL of α-amylase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add 500 µL of the starch solution to each tube to start the reaction.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by adding 1 mL of DNS reagent.
-
Boil the tubes in a water bath for 5 minutes.
-
Cool the tubes to room temperature and add 10 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of reducing sugars produced.
-
Calculate the percentage of α-amylase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described enzyme inhibition assays.
Caption: Workflow for the Butyrylcholinesterase (BChE) Inhibition Assay.
Caption: Workflow for the Tyrosinase Inhibition Assay.
Caption: Workflow for the α-Amylase Inhibition Assay.
Signaling Pathways and Future Directions
While this compound has demonstrated clear inhibitory effects on several enzymes, the direct downstream signaling pathways modulated by these specific enzyme inhibitions are not yet fully elucidated. Flavonoids, as a class of compounds, are known to interact with various signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial in cell survival and proliferation. The inhibition of enzymes like VEGFR2 by this compound suggests a potential role in modulating angiogenesis signaling pathways.
Future research should focus on delineating the precise molecular mechanisms and signaling cascades affected by this compound's enzyme inhibitory activities. Investigating the impact of this compound on cellular models relevant to the inhibited enzymes (e.g., neuronal cells for BChE, melanocytes for tyrosinase, and intestinal cells for α-amylase) will be crucial in understanding its therapeutic potential. Such studies will provide a more comprehensive picture of this compound's mechanism of action and pave the way for its development as a targeted therapeutic agent.
References
Isorhoifolin in Plant Science: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin (B194536), a flavonoid glycoside, is a natural phenolic compound found in various plants. While research on the specific roles of this compound in plant physiology is still emerging, the broader class of flavonoids is known to play crucial roles in plant development, stress response, and signaling. These molecules are of significant interest to researchers and drug development professionals for their potential applications in agriculture and medicine.
These application notes provide a comprehensive overview of the potential uses of this compound in plant science research, drawing on the known functions of related flavonoids. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's effects on plant systems.
Key Applications in Plant Science Research
Based on the activities of structurally similar flavonoids, this compound is a candidate for investigation in the following areas:
-
Plant Growth Regulation: Flavonoids are known to modulate auxin transport, a key process in plant growth and development. This compound may influence root architecture, apical dominance, and other auxin-regulated processes.
-
Antioxidant Activity and Stress Mitigation: Flavonoids are potent antioxidants that can scavenge reactive oxygen species (ROS) generated during periods of biotic and abiotic stress. This compound may enhance plant tolerance to stresses such as drought, salinity, and UV radiation.
-
Plant Defense: As secondary metabolites, flavonoids are often involved in defending plants against pathogens and herbivores. This compound could be explored for its potential antimicrobial or insecticidal properties.
Data Presentation: Efficacy of Flavonoids in Plant Systems
The following tables summarize quantitative data from studies on flavonoids, providing a reference for the potential efficacy of this compound.
Table 1: Effect of Flavonoids on Auxin Transport
| Flavonoid | Plant Species | Experimental System | Concentration | Inhibition of Auxin Transport (%) | Reference |
| Quercetin | Arabidopsis thaliana | Hypocotyl segments | 10 µM | 55 | [Cite: 1, 2, 3] |
| Kaempferol | Arabidopsis thaliana | Hypocotyl segments | 10 µM | 48 | [Cite: 1, 2, 3] |
| Naringenin | Arabidopsis thaliana | Hypocotyl segments | 50 µM | 35 | [Cite: 1, 2, 3] |
Table 2: Antioxidant Activity of Flavonoids
| Flavonoid | Assay | IC50 (µg/mL) | Reference |
| Quercetin | DPPH Radical Scavenging | 8.5 | [Cite: 4] |
| Kaempferol | DPPH Radical Scavenging | 15.2 | [Cite: 4] |
| Apigenin | DPPH Radical Scavenging | 21.7 | [Cite: 4] |
| Rhoifolin | DPPH Radical Scavenging | 78.4 |
Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol determines the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the this compound stock solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a negative control. Ascorbic acid or a known flavonoid antioxidant can be used as a positive control.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Protocol 2: Arabidopsis thaliana Root Growth Assay
This protocol assesses the effect of this compound on root growth, which can be indicative of auxin transport inhibition.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
This compound
-
Petri plates
-
Growth chamber
Procedure:
-
Prepare MS agar plates containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). The this compound should be dissolved in a suitable solvent (e.g., DMSO) and added to the autoclaved media when it has cooled to around 50°C. A solvent control plate should also be prepared.
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute wash in 1% sodium hypochlorite (B82951) solution, and then rinse three to five times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
Pipette the seeds onto the prepared MS plates.
-
Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
After 7-10 days, photograph the plates and measure the primary root length and count the number of lateral roots using image analysis software (e.g., ImageJ).
-
Statistically analyze the data to determine the effect of this compound on root growth parameters.
Protocol 3: Plant Cell Culture Elicitation Assay
This protocol investigates the ability of this compound to induce the production of secondary metabolites in plant cell suspension cultures.
Materials:
-
Established plant cell suspension culture (e.g., Arabidopsis thaliana, Tobacco BY-2)
-
Liquid MS medium
-
This compound stock solution (filter-sterilized)
-
Shaking incubator
-
Equipment for extraction and analysis of secondary metabolites (e.g., HPLC)
Procedure:
-
Subculture the plant cells into fresh liquid MS medium.
-
Allow the cells to grow for 3-4 days to reach the exponential growth phase.
-
Add different concentrations of the sterile this compound stock solution to the cell cultures. An untreated culture serves as a control.
-
Incubate the cultures on a shaker at the appropriate speed and temperature for the specific cell line.
-
Harvest the cells at different time points (e.g., 0, 24, 48, 72 hours) post-elicitation by filtration.
-
Freeze-dry the harvested cells and measure the dry weight.
-
Extract the secondary metabolites from the cells using an appropriate solvent (e.g., methanol).
-
Analyze the concentration of target secondary metabolites in the extracts using HPLC or other suitable analytical techniques.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound in plant science.
Troubleshooting & Optimization
Technical Support Center: Optimizing Isorhoifolin Extraction from Citrus Peels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of isorhoifolin (B194536) from citrus peels.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a direct question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound, a flavonoid glycoside. | Flavonoid glycosides are more polar and are effectively extracted with alcohol-water mixtures. Conduct small-scale trials with varying ratios of ethanol (B145695) or methanol (B129727) in water (e.g., 50-80%) to find the optimal solvent system.[1] |
| Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of this compound. | Optimize the extraction temperature by testing a range (e.g., 40-60°C). For methods like ultrasound-assisted extraction (UAE), lower temperatures (around 40°C) for a duration of 30-60 minutes have been shown to be effective for overall phenolic extraction. | |
| Incorrect Particle Size: Large particle sizes of the citrus peel powder reduce the surface area available for solvent interaction, leading to inefficient extraction. | Grind the dried citrus peels to a fine, uniform powder. A smaller particle size increases the surface area and improves solvent penetration. | |
| Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete diffusion of this compound from the plant matrix into the solvent. | Experiment with different extraction times. For UAE, a duration of 30-60 minutes is often recommended for flavonoids. For conventional methods like maceration, longer periods (e.g., 12-24 hours) may be necessary. | |
| Presence of Impurities in the Extract | Co-extraction of other compounds: The solvent system may be extracting other compounds with similar polarities, such as other flavonoids, phenolic acids, and sugars. | Employ a multi-step purification process. After initial extraction, techniques like column chromatography (e.g., with silica (B1680970) gel or Sephadex) or preparative high-performance liquid chromatography (HPLC) can be used to isolate this compound. |
| Inadequate Filtration: Failure to properly separate the solid peel residue from the liquid extract will result in particulate matter in the final product. | Use appropriate filtration methods. Start with a coarse filtration to remove larger particles, followed by fine filtration (e.g., using a 0.45 µm filter) to remove smaller particulates. Centrifugation prior to filtration can also help in separating the solid residue. | |
| Degradation of this compound | Exposure to Light and Air: this compound, like many flavonoids, can be sensitive to light and oxidation, leading to degradation. | Conduct the extraction and subsequent processing steps in a controlled environment with minimal exposure to direct light. Store the extracts in amber-colored containers and consider purging with nitrogen to minimize oxidation. |
| Inappropriate pH of the Solvent: The pH of the extraction medium can affect the stability of flavonoids. | While the optimal pH for this compound is not extensively documented, slightly acidic conditions are often favorable for flavonoid stability. Avoid strongly acidic or alkaline conditions which can cause degradation. | |
| Improper Storage Conditions: High temperatures and exposure to moisture during storage can lead to the degradation of the extracted this compound. | Store the final extract at low temperatures (-20°C is recommended for long-term storage) in a dry environment.[2] Ensure the container is tightly sealed to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most effective for obtaining this compound from citrus peels?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[3] These methods often provide higher yields in shorter times and with lower solvent consumption. The choice of method will also depend on the available equipment and the scale of the extraction.
Q2: What is the best solvent for extracting this compound?
A2: this compound is a flavonoid glycoside, making it more soluble in polar solvents. Mixtures of ethanol or methanol with water are commonly used for flavonoid extraction from citrus peels.[1] The optimal ratio of alcohol to water should be determined experimentally, but a good starting point is a 70% ethanol or methanol solution.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantifying this compound.[4][5] A standard of pure this compound is required for calibration and accurate quantification. Colorimetric methods can be used for a general estimation of total flavonoid content but are not specific for this compound.[6]
Q4: Does the variety of citrus fruit affect the this compound yield?
A4: Yes, the concentration of this compound can vary significantly between different citrus species and even between cultivars of the same species.[7][8] Factors such as the maturity of the fruit at harvest and the growing conditions also play a role. It is advisable to screen different citrus peel sources to identify one with a high this compound content.
Q5: What are the key parameters to optimize for maximizing this compound yield?
A5: The most critical parameters to optimize are:
-
Solvent Composition: The type of solvent and its concentration (e.g., ethanol/water ratio).
-
Extraction Temperature: To balance solubility and stability.
-
Extraction Time: To ensure complete extraction without degradation.
-
Solid-to-Solvent Ratio: To ensure a sufficient volume of solvent to extract the target compound effectively.
-
Particle Size: A smaller particle size of the citrus peel powder increases extraction efficiency.
Data Presentation: Comparison of Extraction Methods for Flavonoids
While specific quantitative data for this compound is limited in the literature, the following table summarizes typical yields for total flavonoids from citrus peels using different extraction methods. These values can serve as a general guideline.
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Total Flavonoid Yield (mg/g dry weight) | Reference |
| Maceration | 70% Ethanol | Room Temp. | 24 h | 15 - 25 | General Literature |
| Soxhlet Extraction | Ethanol | Boiling Point | 6 - 8 h | 20 - 35 | General Literature |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 40 - 60 | 30 - 60 min | 30 - 50 | [3] |
| Microwave-Assisted Extraction (MAE) | 60% Methanol | 80 | 2 min | 35 - 55 | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from general methods for flavonoid extraction from citrus peels.
1. Sample Preparation:
- Wash fresh citrus peels thoroughly with water to remove any dirt.
- Dry the peels in an oven at a controlled temperature (e.g., 50-60°C) until they are brittle.
- Grind the dried peels into a fine powder using a laboratory mill. Pass the powder through a sieve to ensure a uniform particle size.
2. Extraction:
- Weigh 10 g of the dried citrus peel powder and place it in a 250 mL beaker.
- Add 100 mL of 70% ethanol (v/v) to the beaker (solid-to-solvent ratio of 1:10).
- Place the beaker in an ultrasonic bath.
- Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).
- Maintain the temperature of the water bath at 45°C.
- Sonicate for 45 minutes.
3. Filtration and Concentration:
- After sonication, filter the mixture through Whatman No. 1 filter paper to separate the solid residue. For a clearer filtrate, centrifugation at 4000 rpm for 15 minutes can be performed before filtration.
- Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.
- The resulting aqueous extract can be freeze-dried to obtain a solid powder.
4. Purification (Optional but Recommended):
- The crude extract can be further purified using column chromatography on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethanol-water) to isolate this compound.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from general methods for flavonoid extraction from citrus peels.
1. Sample Preparation:
- Follow the same sample preparation steps as in the UAE protocol.
2. Extraction:
- Place 5 g of the dried citrus peel powder into a microwave-safe extraction vessel.
- Add 100 mL of 60% methanol (v/v) (solid-to-solvent ratio of 1:20).
- Seal the vessel and place it in a microwave extractor.
- Set the microwave power (e.g., 500 W) and extraction time (e.g., 2 minutes).
- Set the temperature limit to 80°C to prevent overheating and degradation.
3. Filtration and Concentration:
- After the extraction is complete and the vessel has cooled, filter the mixture as described in the UAE protocol.
- Concentrate the filtrate using a rotary evaporator to remove the methanol.
- Freeze-dry the concentrated extract to obtain a powder.
4. Purification:
- Follow the same purification steps as in the UAE protocol to isolate this compound.
Mandatory Visualization
Experimental Workflow for this compound Extraction
Caption: General experimental workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting decision tree for addressing low this compound extraction yield.
Putative Signaling Pathway for this compound
Disclaimer: The specific signaling pathways of this compound are not yet fully elucidated. This diagram is based on the known pathways of structurally related flavones like apigenin (B1666066) and luteolin, which are known to modulate inflammatory and cell survival pathways.
Caption: Putative signaling pathways modulated by this compound, based on related flavones.
References
- 1. jchps.com [jchps.com]
- 2. benchchem.com [benchchem.com]
- 3. High Biological Value Compounds Extraction from Citrus Waste with Non-Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid methods for extracting and quantifying phenolic compounds in citrus rinds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 6. Evaluation of colorimetric methods for quantification of citrus flavonoids to avoid misuse - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ars.usda.gov [ars.usda.gov]
- 9. stackoverflow.com [stackoverflow.com]
Technical Support Center: Isorhoifolin in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of isorhoifolin (B194536) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A1: The most highly recommended solvent for preparing this compound stock solutions for in vitro assays is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.[1][3][4] While it is also soluble in methanol (B129727), specific quantitative solubility data is more readily available for DMSO. For most cell culture applications, the final concentration of DMSO in the medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q2: My this compound precipitates when I add it to my cell culture medium. What is happening and how can I fix it?
A2: Precipitation of this compound upon dilution in aqueous solutions like cell culture media is a common issue for hydrophobic compounds, often referred to as "crashing out." This typically occurs due to a rapid change in solvent polarity.
Potential Causes and Solutions:
-
Solvent Shock: The sudden shift from a highly organic solvent like DMSO to an aqueous medium can cause the compound to become insoluble. To mitigate this, pre-warm your cell culture medium to 37°C and add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
High Final Concentration: Your target concentration may exceed the solubility limit of this compound in the final culture medium. It is advisable to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions. Consider lowering the final concentration if precipitation persists.
-
Low Temperature: Adding the stock solution to cold media can decrease the solubility of this compound. Always use pre-warmed (37°C) cell culture media.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For instance, create an intermediate dilution of your stock in a small volume of pre-warmed media before adding it to the final volume.
Q3: Can I use other solvents besides DMSO to dissolve this compound?
A3: While DMSO is the most common and well-documented solvent, this compound is also reported to be soluble in methanol and pyridine. However, detailed quantitative solubility data for these solvents is less available. If you choose to use an alternative solvent, it is crucial to perform a vehicle control in your experiments to account for any potential effects of the solvent on your cells. For any organic solvent, the final concentration in the cell culture medium should be minimized to avoid toxicity.
Q4: How should I store my this compound powder and stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).
-
Stock Solutions: Prepared stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month. Always protect the solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent shock from rapid dilution. | Pre-warm media to 37°C. Add stock solution dropwise while gently vortexing. |
| High final concentration. | Perform a solubility test to determine the maximum soluble concentration. Lower the final working concentration. | |
| Low temperature of media. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Delayed Precipitation | Changes in media pH or temperature over time. | Ensure the incubator has stable temperature and CO2 levels. |
| Interaction with media components. | Consider using a different basal media formulation. Serum-free media might reduce interactions. | |
| Evaporation of media. | Ensure proper humidification in the incubator and seal culture plates with parafilm if necessary. | |
| Inconsistent Results | Degradation of this compound. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. Use freshly prepared working solutions. |
| Inaccurate concentration of stock solution. | Ensure complete dissolution of this compound powder in the solvent. Use a calibrated balance for weighing. | |
| Cytotoxicity from solvent. | Keep the final DMSO concentration in the culture medium below 0.5%. Include a vehicle control in all experiments. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Reference(s) |
| DMSO | ~100 mg/mL | ~172.85 mM | |
| Methanol | Soluble | Not specified | |
| Pyridine | Slightly Soluble | Not specified | |
| Water | Insoluble | N/A |
Table 2: Example Formulations for In Vivo Use (for reference)
| Formulation | Composition | Solubility | Reference(s) |
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | |
| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 578.52 g/mol )
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate Mass: Determine the mass of this compound powder required. For 1 mL of a 100 mM stock solution, you will need:
-
Mass = 0.1 mol/L * 0.001 L * 578.52 g/mol = 0.05785 g = 57.85 mg
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 57.85 mg of this compound powder and place it into a sterile tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile cryovials and store at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the preparation of a 10 µM working solution of this compound in cell culture medium from a 100 mM DMSO stock solution.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium
-
Sterile conical tube
Procedure:
-
Pre-warm Medium: Pre-warm the complete cell culture medium in a 37°C water bath.
-
Calculate Dilution: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution:
-
(100 mM) * V1 = (10 µM) * (10 mL)
-
(100,000 µM) * V1 = 100 µM*mL
-
V1 = 0.001 mL = 1 µL
-
-
Prepare Working Solution: In a sterile conical tube, add 10 mL of the pre-warmed cell culture medium. While gently vortexing the medium, add 1 µL of the 100 mM this compound stock solution dropwise.
-
Final Check: Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells. The final DMSO concentration will be 0.01%.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Simplified signaling pathway of this compound's effect on the PI3K/Akt and JNK pathways.
References
Isorhoifolin Stability in Cell Culture Media: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isorhoifolin (B194536) in cell culture applications. This compound, a flavonoid glycoside, can exhibit stability issues in aqueous environments like cell culture media, which can impact experimental reproducibility and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions and requires an organic solvent for creating a stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions.[1][2][3] Ensure you use anhydrous, sterile, cell culture-grade DMSO.
-
Stock Solution Concentration: A typical stock solution concentration is in the range of 10-100 mM. For example, to prepare a 10 mM stock solution, dissolve 5.785 mg of this compound (MW: 578.52 g/mol ) in 1 mL of DMSO.
-
Storage Conditions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2][4] Under these conditions, the stock solution should be stable for at least 1-6 months.
Q2: What are the primary factors that affect this compound stability in cell culture media?
A2: While direct studies on this compound are limited, data from structurally similar flavonoids suggest that several factors can influence its stability in cell culture media.
-
pH: Flavonoids are generally more stable at a lower pH. Cell culture media are typically buffered around pH 7.4, which can accelerate the degradation of some flavonoids.
-
Temperature: The standard cell culture incubation temperature of 37°C can promote the degradation of this compound over time.
-
Light: Exposure to light, especially UV wavelengths, can induce photodegradation of flavonoids. It is recommended to protect solutions containing this compound from light.
-
Media Components: Components within the cell culture medium, such as certain ions or reactive oxygen species, could potentially interact with and degrade this compound.
-
Oxygen: The presence of oxygen can lead to the oxidation of flavonoids.
Q3: Is there evidence of this compound degradation in cell culture media?
Q4: How can I improve the stability of this compound in my cell culture experiments?
A4: Several strategies can be employed to mitigate the degradation of this compound in cell culture media:
-
Prepare Fresh Working Solutions: Add the this compound stock solution to the cell culture medium immediately before use.
-
Minimize Incubation Time: If experimentally feasible, reduce the duration of cell exposure to this compound.
-
Use Antioxidants: For the related flavonoid quercetin, the addition of ascorbic acid (Vitamin C) to the culture medium has been shown to significantly improve its stability by preventing auto-oxidation. This strategy could potentially be applied to this compound as well.
-
Control Experimental Conditions: Protect your cell culture plates from light by wrapping them in foil and ensure consistent temperature and pH.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological activity. | This compound degradation in the cell culture medium. | 1. Verify Stock Solution Integrity: Ensure your stock solution was prepared and stored correctly. 2. Perform a Stability Test: Determine the half-life of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). 3. Prepare Fresh Solutions: Always prepare the final working solution of this compound immediately before adding it to your cells. 4. Consider Antioxidants: Test the effect of adding an antioxidant like ascorbic acid to your culture medium to improve stability. |
| Precipitation observed after adding this compound to the medium. | Poor solubility of this compound or exceeding the solubility limit. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid both cell toxicity and precipitation of the compound. 2. Vortex During Dilution: When preparing the working solution, add the DMSO stock to the medium while vortexing to ensure rapid and even dispersion. 3. Warm the Medium: Pre-warming the cell culture medium to 37°C can aid in the dissolution of this compound. |
| High variability between experimental replicates. | Inconsistent degradation of this compound across different wells or plates. | 1. Standardize Procedures: Ensure uniform handling of all experimental plates, including consistent timing of media changes and this compound addition. 2. Protect from Light: Keep plates protected from light as much as possible during incubation and handling. 3. Run a Stability Check: Confirm the stability of this compound over the time course of your experiment. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to maintain its stability.
| Formulation | Solvent | Storage Temperature | Duration | Key Recommendations |
| Powder | N/A | -20°C | >2 years | Protect from light. |
| Stock Solution | Anhydrous DMSO | -20°C | ~1 month | Aliquot to avoid freeze-thaw cycles; protect from light. |
| Stock Solution | Anhydrous DMSO | -80°C | ~6 months | Aliquot to avoid freeze-thaw cycles; protect from light. |
| Working Solution | Cell Culture Medium | 37°C | Unstable | Prepare fresh immediately before use. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO2
-
-80°C freezer
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Cell Culture Medium: Warm your complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Aliquot for Time Points: Distribute the this compound-containing medium into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Incubate: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Halt Degradation: Immediately freeze the sample at -80°C to stop any further degradation. The sample at T=0 serves as your 100% reference.
-
Sample Analysis: Once all time points are collected, thaw the samples and analyze the concentration of this compound in each using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the T=0 sample against time to determine its stability profile and half-life in your specific cell culture medium.
Visualizations
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
Caption: Troubleshooting decision tree for this compound stability issues.
Caption: Potential degradation pathway of this compound in cell culture media.
References
Technical Support Center: Isorhoifolin HPLC Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing with Isorhoifolin (B194536) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how do I measure it?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated or "tailing" trailing edge compared to the front.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing compromises the accuracy of peak integration, reduces resolution between adjacent peaks, and can decrease overall method sensitivity and reliability.[1][2]
This asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP (United States Pharmacopeia) Tailing Factor is calculated as:
Tf = W₀.₀₅ / 2A
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
A is the distance from the leading edge of the peak to the peak maximum at 5% height.[2]
Table 1: Interpretation of Tailing Factor (Tf) Values
| Tailing Factor (Tf) | Peak Shape Interpretation | Recommendation |
| 1.0 | Perfectly Symmetrical (Ideal) | No action needed. |
| > 1.0 to 1.2 | Minor Tailing | Acceptable for many methods, but monitor for increases. |
| > 1.2 to 1.5 | Significant Tailing | Method optimization is recommended. |
| > 2.0 | Severe Tailing | Unacceptable for most quantitative applications; troubleshooting is required. |
Q2: My this compound peak is tailing, but other compounds are not. What are the most likely causes?
A2: When tailing is specific to this compound, the cause is typically related to chemical interactions between the molecule and the stationary phase. This compound is a flavonoid glycoside with multiple polar hydroxyl (-OH) groups. The most common causes for its peak tailing are:
-
Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the polar hydroxyl groups of this compound and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18). These secondary interactions lead to a mixed-mode retention mechanism, causing some molecules to lag behind and create a tail.
-
Inappropriate Mobile Phase pH: this compound has a predicted acidic pKa of approximately 6.13. If the mobile phase pH is near this value, the molecule can exist in both its ionized and non-ionized forms, leading to peak broadening and tailing. Similarly, if the pH is high enough to deprotonate the acidic silanol groups (pKa ~3.8-4.5), their interaction with this compound is enhanced.
-
Trace Metal Contamination: Trace metals like iron or aluminum within the silica (B1680970) packing can increase the acidity of silanol groups, worsening their interaction with analytes and causing more severe tailing.
Q3: How should I systematically troubleshoot this compound peak tailing?
A3: A systematic approach is crucial to efficiently identify and resolve the issue. The workflow below provides a logical diagnostic process. Start by determining if the problem is global (affecting all peaks) or specific (affecting only the this compound peak). A global issue points to a mechanical or system-wide problem, while a specific issue suggests a chemical interaction problem.
References
Isorhoifolin Interference in Biochemical Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by isorhoifolin (B194536) in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assays?
This compound is a flavonoid glycoside, a class of natural compounds known for their potential to interfere with various in vitro assays. This interference can stem from several of its inherent properties:
-
Colorimetric Interference: this compound, like many flavonoids, can absorb light in the UV-visible range, which can overlap with the absorbance spectra of reagents or products in colorimetric assays (e.g., ELISA, protein quantification assays). Flavonoids typically exhibit two major absorption bands: Band I between 300-380 nm and Band II between 240-295 nm[1].
-
Fluorescence Interference: Some flavonoids possess intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing background signal or quenching the fluorescent signal of the reporter molecule. The fluorescence of flavonoids is often pH-dependent, with higher emission observed in basic conditions[2][3].
-
Reducing Potential: As an antioxidant, this compound can directly reduce assay reagents, such as the tetrazolium salts used in cell viability assays (e.g., MTT, XTT), leading to a false-positive signal for metabolic activity[4][5].
-
Protein Binding: Flavonoids can bind non-specifically to proteins, including enzymes and antibodies, potentially inhibiting their activity or interfering with antibody-antigen interactions in immunoassays.
-
Chemical Reactivity: The chemical structure of flavonoids can make them reactive with assay components, particularly under certain pH or oxidative conditions.
Q2: Which assays are most susceptible to interference by this compound?
Based on the properties of flavonoids, the following assays are at a higher risk of interference:
-
Cell Viability Assays (e.g., MTT, MTS): Due to the reducing potential of this compound, which can directly convert the tetrazolium salt to formazan, leading to an overestimation of cell viability.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Interference can occur through several mechanisms, including absorbance of the substrate/product, non-specific binding to antibodies or the plate surface, or inhibition of the enzyme conjugate (e.g., HRP).
-
Antioxidant Capacity Assays (e.g., DPPH, ABTS, FRAP): While this compound is an antioxidant, its presence can complicate the interpretation of results if its mechanism of action or spectral properties interfere with the assay's detection method.
-
Fluorescence-Based Assays: Potential for interference due to this compound's intrinsic fluorescence or quenching effects.
-
Protein Quantification Assays (e.g., Bradford, BCA): Flavonoids can interfere with these assays, leading to inaccurate protein concentration measurements.
Q3: How can I determine if this compound is interfering with my assay?
It is crucial to run proper controls. Here are some key experiments to perform:
-
Cell-Free Control: Run the assay with this compound in the absence of cells or the target analyte. An increase in signal in this control group strongly suggests direct interference with the assay reagents.
-
Compound-Only Control: Measure the absorbance or fluorescence of this compound at the assay wavelength in the assay buffer to check for direct spectral interference.
-
Orthogonal Assay: Confirm your findings using a secondary assay that has a different detection principle. For example, if you observe an effect in an MTT assay, you could use a trypan blue exclusion assay or a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT)
Symptom: Higher than expected cell viability, or an apparent increase in cell proliferation, in the presence of this compound, even at high concentrations.
Possible Cause: Direct reduction of the tetrazolium salt (MTT, MTS, etc.) by this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT assay interference.
Detailed Methodologies:
-
Cell-Free Control Protocol:
-
Prepare a 96-well plate with the same concentrations of this compound to be tested in your cellular experiment.
-
Add the same volume of cell culture medium without cells to each well.
-
Add the MTT reagent to each well according to your standard protocol.
-
Incubate for the same duration as your cellular assay.
-
Add the solubilization solution and read the absorbance at the appropriate wavelength.
-
A significant increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT.
-
-
Protocol Modification:
-
After treating the cells with this compound for the desired time, carefully aspirate the medium containing the compound.
-
Wash the cells gently with phosphate-buffered saline (PBS) to remove any residual this compound.
-
Add fresh medium containing the MTT reagent and proceed with the standard protocol. This can minimize the direct interaction of this compound with the MTT reagent.
-
Issue 2: Inconsistent or High Background in ELISA
Symptom: High background signal, poor reproducibility, or a weaker than expected signal in an ELISA.
Possible Causes:
-
Absorbance Interference: this compound absorbs light near the wavelength of the ELISA substrate product.
-
Non-specific Binding: this compound binds to the plate surface, capture antibody, or detection antibody.
-
Enzyme Inhibition: this compound inhibits the activity of the enzyme conjugate (e.g., Horseradish Peroxidase - HRP).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ELISA interference.
Detailed Methodologies:
-
Compound-Only Control Protocol:
-
In a 96-well plate, add this compound at the concentrations used in your experiment to wells containing the assay buffer.
-
Read the absorbance at the same wavelength used for your ELISA readout.
-
If there is significant absorbance, this value should be subtracted from the final readings of your experimental wells.
-
-
No-Analyte Control Protocol:
-
Coat the ELISA plate with the capture antibody as usual.
-
Block the plate.
-
Add this compound at various concentrations to the wells (without adding the analyte).
-
Proceed with the addition of the detection antibody and substrate as per your protocol.
-
A signal in these wells indicates non-specific binding of this compound to the plate or antibodies. To mitigate this, try increasing the stringency of your washing steps or using a different blocking buffer.
-
-
Enzyme Activity Control Protocol:
-
In a 96-well plate, add the enzyme conjugate (e.g., HRP) and the substrate.
-
In separate wells, add the enzyme conjugate, substrate, and different concentrations of this compound.
-
Monitor the color development. A reduction in color development in the presence of this compound suggests enzyme inhibition. Consider increasing the enzyme conjugate concentration or the substrate incubation time.
-
Data Summary Tables
Table 1: Potential Spectroscopic Interference of Flavonoids
| Property | Wavelength Range | Potential Assay Interference |
| UV-Vis Absorbance (Band II) | 240 - 285 nm | Protein quantification (Bradford, BCA), any assay with UV readout. |
| UV-Vis Absorbance (Band I) | 300 - 380 nm | Colorimetric assays with readouts in this range. |
| Fluorescence Emission | pH-dependent, often in the 400-550 nm range | Fluorescence-based assays (e.g., some cell viability assays, reporter gene assays). |
Note: Specific absorbance and fluorescence maxima for this compound should be determined experimentally.
Table 2: Summary of Potential this compound Interference and Mitigation Strategies
| Assay Type | Potential Interference Mechanism | Recommended Mitigation Strategy |
| MTT/MTS/XTT Assays | Direct reduction of tetrazolium salt. | Run cell-free controls. Wash cells before adding the reagent. Use an orthogonal assay (e.g., CellTiter-Glo®). |
| ELISA | Absorbance, non-specific binding, enzyme inhibition. | Run compound-only, no-analyte, and enzyme activity controls. Optimize blocking and washing. Subtract background absorbance. |
| Antioxidant Assays | Overlapping spectral properties, non-additive effects. | Run compound-only controls. Use multiple antioxidant assays with different mechanisms. |
| Fluorescence Assays | Intrinsic fluorescence, signal quenching. | Measure fluorescence of this compound alone. Use appropriate blank corrections. |
| Protein Quantification | Direct reaction with assay reagents. | Use a detergent-compatible assay or perform protein precipitation to remove interfering substances. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates a generalized signaling pathway that could be studied using biochemical assays, highlighting potential points of interference by this compound.
Caption: Potential interference points of this compound in a signaling pathway.
This technical support guide provides a framework for identifying and addressing potential interference from this compound in biochemical assays. By employing appropriate controls and orthogonal methods, researchers can ensure the accuracy and reliability of their experimental data.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Fluorescence properties of flavonoid compounds. Quantification in paprika samples using spectrofluorimetry coupled to second order chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. researchgate.net [researchgate.net]
Optimizing Isorhoifolin Dosage for Cell Culture Experiments: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of Isorhoifolin in your cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a flavonoid glycoside naturally found in various plants. Like other flavonoids, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its mechanisms of action are believed to involve the modulation of key cellular signaling pathways, primarily the NF-κB, MAPK, and PI3K/Akt pathways, which are critical regulators of inflammation, cell survival, and apoptosis.
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being investigated. As a starting point, a dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific experimental setup. Based on data from the closely related flavonoid glycoside, Rhoifolin, a broad range of concentrations from 1 µM to 100 µM can be considered for initial screening.
Q3: How should I prepare a stock solution of this compound?
This compound has limited solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a stock solution of 10-20 mM. Ensure complete dissolution by gentle vortexing or brief sonication.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.[1]
-
Working Dilutions: Prepare fresh working dilutions by diluting the stock solution in your cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I am observing precipitation of this compound in my cell culture medium. What can I do?
Precipitation of flavonoids in aqueous media is a common issue. Here are some troubleshooting steps:
-
Optimize Dilution Technique: When preparing your working solution, add the this compound stock solution to pre-warmed (37°C) media and mix gently but thoroughly. Avoid adding a concentrated stock directly to cold media.
-
Intermediate Dilution Step: Consider performing an intermediate dilution of your stock solution in serum-free media before the final dilution in your complete media.
-
Reduce Serum Concentration: If using a high percentage of fetal bovine serum (FBS), try reducing the concentration, as serum proteins can sometimes interact with flavonoids and cause precipitation.[2]
-
Use of Solubilizing Agents: In challenging cases, the use of non-toxic solubilizing agents like cyclodextrins can be explored, but their effects on your specific cell line should be validated beforehand.[2]
Quantitative Data: IC50 Values of Rhoifolin (this compound Analogue)
Due to limited available data for this compound, the following table summarizes the reported IC50 values for its close analogue, Rhoifolin, in various cancer cell lines. This data can serve as a valuable reference for designing dose-response experiments.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 | Reference |
| Hep 2 | Larynx Carcinoma | Cytotoxicity | - | 5.9 µg/mL | [3] |
| HeLa | Cervical Carcinoma | Cytotoxicity | - | 6.2 µg/mL | [3] |
| HepG2 | Hepatocellular Carcinoma | Cytotoxicity | - | 22.6 µg/mL | |
| HCT-116 | Colon Carcinoma | Cytotoxicity | - | 34.8 µg/mL | |
| MRC-5 | Fetal Lung Fibroblast | Cytotoxicity | - | 44 µg/mL | |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 72 | 102 µM | |
| PANC-1 | Pancreatic Cancer | Cell Viability | - | >100 µg/mL | |
| ASPC-1 | Pancreatic Cancer | Cell Viability | - | >100 µg/mL | |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 24 | 373.9 µg/mL | |
| HuH7 | Hepatocellular Carcinoma | CCK-8 | 24 | 288.7 µg/mL | |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 48 | 208.9 µg/mL | |
| HuH7 | Hepatocellular Carcinoma | CCK-8 | 48 | 218.0 µg/mL |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the biological activity of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in a final volume of 100 µL per well. Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Assay - Griess Assay)
This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B. Incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage of the LPS-stimulated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound is known to influence several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The following diagrams illustrate the putative mechanisms of action.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound potentially inhibits the MAPK/ERK signaling pathway.
Caption: this compound may inhibit the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in cell culture.
References
Technical Support Center: Enhancing Isorhoifolin Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Isorhoifolin's low bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?
A1: Low and variable plasma concentrations of this compound are common and primarily attributed to two main factors inherent to many flavonoids:
-
Poor Aqueous Solubility: this compound has low solubility in water, which limits its dissolution in gastrointestinal fluids.[1] Dissolution is a prerequisite for absorption into the bloodstream.
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound undergoes significant metabolism in the intestines and liver before it reaches systemic circulation. This "first-pass effect" reduces the amount of active compound that is available to the rest of the body.[1]
Q2: What is the reported oral bioavailability of this compound?
A2: While specific oral bioavailability data for this compound is limited, a similar flavonoid glycoside, isoorientin (B1672268), has a reported low oral bioavailability of 8.98 ± 1.07% in rats.[1] This is indicative of the challenges faced with this class of compounds. Intravenous administration studies of Rhoifolin (this compound) in rats show it is rapidly eliminated from the body, which further complicates achieving therapeutic plasma concentrations via oral delivery.[2]
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
A3: Nanoformulation strategies are among the most effective approaches to enhance the bioavailability of poorly soluble compounds like this compound. These technologies work by increasing the surface area for dissolution, improving solubility, and protecting the compound from premature metabolism. Promising nanoformulation approaches include:
-
Lipid-Based Nanoparticles: Such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can encapsulate this compound and improve its absorption through the lymphatic system, bypassing some of the first-pass metabolism in the liver.
-
Polymeric Nanoparticles: These can be designed for controlled and targeted release of this compound, protecting it from the harsh environment of the gastrointestinal tract.
-
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic drugs like this compound.[3]
Q4: Which animal models are suitable for studying the bioavailability of this compound?
A4: Sprague-Dawley rats are a commonly used and well-characterized animal model for pharmacokinetic studies of flavonoids. Other rodent models, such as Wistar rats, can also be used. The choice of model should be consistent across comparative studies to ensure the reliability of the results.
Troubleshooting Guides
Problem 1: Inconsistent Plasma Concentrations Between Animals
-
Possible Cause: Variability in oral gavage technique, leading to inconsistent dosing.
-
Solution: Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure accurate dose administration.
-
Possible Cause: Differences in the fasting state of the animals.
-
Solution: Standardize the fasting period for all animals before dosing. Typically, an overnight fast of 12-18 hours with free access to water is recommended.
-
Possible Cause: Instability of the this compound formulation.
-
Solution: Prepare fresh formulations before each experiment and ensure the homogeneity of the suspension or solution. For nanoformulations, ensure consistent particle size and stability.
Problem 2: Low Bioavailability Despite Using a Nanoformulation
-
Possible Cause: Suboptimal formulation design.
-
Solution: Re-evaluate the composition of your nanoformulation. Key factors to consider are the choice of lipids, surfactants, and polymers, as well as the drug-to-carrier ratio. Characterize the particle size, zeta potential, and encapsulation efficiency to ensure the formulation meets the desired specifications.
-
Possible Cause: The nanoformulation is not stable in the gastrointestinal tract.
-
Solution: Test the stability of your nanoformulation in simulated gastric and intestinal fluids to ensure it can protect the this compound until it reaches the site of absorption.
Quantitative Data on Bioavailability Enhancement
The following table presents a hypothetical comparison of pharmacokinetic parameters for this compound, based on available data for this compound (intravenous) and similar flavonoids (oral), to illustrate the potential improvement with a nanoformulation.
| Formulation | Dose (mg/kg) | Route | Cmax (µg/L) | Tmax (h) | AUC (µg·min/L) | Absolute Bioavailability (%) | Reference |
| This compound (Free) | 50 | IV | - | - | 72627.8 ± 18067.9 | 100 | |
| This compound (Free) | 150 | Oral | Low | - | - | ~9 (estimated) | |
| This compound (Nanoformulation) | 150 | Oral | Significantly Higher | Shorter | 3-5 fold increase | Significantly Higher | Hypothetical |
Note: The oral data for free this compound is based on isoorientin as a proxy. The nanoformulation data is a projection based on typical enhancements seen with other flavonoids.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Tween 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed this compound to the melted lipid and stir until a clear solution is formed.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.
-
Ultrasonication: Immediately subject the hot coarse emulsion to high-power ultrasonication (using a probe sonicator) for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring to form the solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Animal Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in rats.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Administration: Administer the this compound formulation (e.g., free this compound suspension or nanoformulation) via oral gavage at the desired dose.
-
Intravenous Administration: Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Signaling Pathways
This compound has been shown to exert its biological effects by modulating various signaling pathways. Below are diagrams of two such pathways.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: this compound modulates the AKT/JNK signaling pathways.
Experimental Workflow
Caption: Experimental workflow for a comparative bioavailability study.
References
- 1. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isorhoifolin Integrity in Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of isorhoifolin (B194536) during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as apigenin-7-O-rutinoside, is a flavonoid glycoside found in various plants.[1] Like many polyphenolic compounds, this compound is susceptible to degradation under common laboratory conditions, which can lead to inaccurate quantification and misinterpretation of experimental results. Key factors influencing its stability include temperature, pH, light, and the presence of enzymes.
Q2: What are the primary drivers of this compound degradation during sample preparation?
The main causes of this compound degradation are:
-
Thermal Stress: Elevated temperatures during extraction or solvent evaporation can lead to the breakdown of the this compound molecule. Flavonoid glycosides can be sensitive to heat, with degradation observed at temperatures as low as 40-70°C in some cases.
-
pH Extremes: this compound is most stable in slightly acidic to neutral conditions. Both strongly acidic and alkaline environments can catalyze its degradation, often through hydrolysis of the glycosidic bond.
-
Oxidation: As a phenolic compound, this compound is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.
-
Enzymatic Degradation: Plant tissues contain endogenous enzymes, such as glycosidases, that can cleave the sugar moiety from this compound, converting it to its aglycone, apigenin (B1666066).
Q3: What are the likely degradation products of this compound?
The most probable degradation pathway for this compound is the hydrolysis of the rutinoside sugar moiety, resulting in the formation of its aglycone, apigenin . Under more severe conditions, such as high heat and alkaline pH, the flavonoid ring structure of apigenin itself can undergo cleavage. For a structurally related compound, apigenin 7-O-apiosylglucoside, heating at 100°C under acidic conditions (pH 3) led to its conversion to apigenin 7-O-glucoside.[2]
Q4: How can I minimize this compound degradation during my experiments?
To maintain the integrity of this compound, it is crucial to control the experimental conditions. Key recommendations include:
-
Temperature Control: Employ low-temperature extraction methods and evaporate solvents under reduced pressure at temperatures below 40°C.
-
pH Management: Maintain a slightly acidic to neutral pH (around 5-7) during extraction and processing.
-
Light Protection: Use amber glassware or wrap containers with aluminum foil to shield samples from light.
-
Inert Atmosphere: When possible, perform extractions and sample handling under an inert gas like nitrogen or argon to prevent oxidation.
-
Enzyme Deactivation: For fresh plant samples, consider blanching or freeze-drying immediately after harvesting to deactivate enzymes.
-
Use of Additives: Consider adding antioxidants, such as ascorbic acid, to the extraction solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low this compound recovery in extracts | Degradation during extraction. | Optimize extraction conditions: use lower temperatures (e.g., ultrasonic-assisted extraction at <40°C), shorter extraction times, and protect from light. Consider using a slightly acidic extraction solvent (e.g., methanol (B129727) with 0.1% formic acid). |
| Enzymatic degradation. | If using fresh plant material, blanch or flash-freeze the sample prior to extraction to denature enzymes. | |
| Appearance of extra peaks in chromatogram, one of which may correspond to apigenin | Hydrolysis of the glycosidic bond. | This indicates degradation of this compound to its aglycone. Review your sample preparation protocol for exposure to high temperatures or extreme pH. Ensure solvents are fresh and of high purity. |
| Inconsistent quantification results between replicate samples | Variable degradation across samples. | Standardize every step of the sample preparation process, including time, temperature, and light exposure. Ensure thorough mixing and consistent handling. Prepare quality control (QC) samples to monitor the stability throughout the analytical run. |
| Gradual decrease in this compound concentration in prepared samples over time | Instability in storage/autosampler. | Store extracts and prepared samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage) and in the dark. If using an autosampler, ensure its temperature is controlled. |
Experimental Protocols
Protocol 1: Recommended Extraction of this compound from Plant Material
This protocol is designed to minimize degradation during the extraction process.
-
Sample Preparation:
-
If using fresh plant material, flash-freeze in liquid nitrogen immediately after collection and lyophilize.
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh the powdered plant material (e.g., 1 g) into a flask.
-
Add an appropriate volume of pre-chilled extraction solvent (e.g., 20 mL of 80% methanol in water with 0.1% formic acid). The addition of an antioxidant like ascorbic acid (e.g., 0.1 mg/mL) is recommended.
-
Perform extraction using a low-temperature method such as ultrasonic-assisted extraction (UAE) for 30 minutes at a temperature maintained below 40°C. Protect the extraction vessel from light.
-
Alternatively, macerate the sample at 4°C for 24 hours with occasional agitation.
-
-
Filtration and Concentration:
-
Centrifuge the extract at 4°C and filter the supernatant through a 0.22 µm syringe filter.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set at or below 40°C.
-
Dry the resulting extract completely under a stream of nitrogen gas or by lyophilization.
-
-
Storage:
-
Store the dried extract in an airtight, amber vial at -20°C or lower until analysis.
-
Protocol 2: UPLC-MS/MS Quantification of this compound in Biological Matrices
This protocol provides a general framework for the sensitive quantification of this compound.
-
Sample Preparation (Protein Precipitation):
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar, stable flavonoid not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute this compound, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: this compound degradation pathway.
Caption: Recommended workflow for this compound analysis.
References
minimizing Isorhoifolin epimerization during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the epimerization of Isorhoifolin during its synthesis.
Understanding this compound and Epimerization
This compound, a naturally occurring flavone (B191248) glycoside, is chemically known as apigenin-7-O-rutinoside. Its structure consists of an apigenin (B1666066) aglycone linked to a rutinose sugar moiety (a disaccharide composed of rhamnose and glucose) at the C7 position. The sugar moieties contain multiple chiral centers, which are susceptible to epimerization under certain reaction conditions. Epimerization is the change in the configuration of one of several chiral centers in a molecule, leading to the formation of a diastereomer. In the context of this compound synthesis, this can result in a mixture of stereoisomers, complicating purification and potentially affecting its biological activity.
The primary sites for potential epimerization in this compound are the chiral carbons within the glucose and rhamnose sugar units. The anomeric carbons (C-1 of glucose and C-1 of rhamnose) are particularly susceptible to epimerization, leading to the formation of anomers.
dot
Caption: Chemical structure of this compound with potential epimerization sites.
Troubleshooting Guide: Minimizing this compound Epimerization
This guide provides a systematic approach to troubleshoot and minimize the formation of this compound epimers during synthesis.
dot
Caption: Troubleshooting workflow for minimizing this compound epimerization.
Table 1: Factors Influencing Epimerization and Recommended Actions
| Factor | Potential Cause of Epimerization | Recommended Action | Rationale |
| pH | Strongly acidic or basic conditions. | Maintain pH as close to neutral (6-7) as possible during synthesis and workup. | Both acid and base can catalyze the opening and closing of the cyclic sugar structure, leading to changes in stereochemistry at the anomeric carbon and other chiral centers.[1] |
| Temperature | Elevated temperatures. | Conduct reactions at the lowest effective temperature. Monitor reaction progress closely to avoid prolonged heating. | Higher temperatures provide the activation energy for epimerization to occur.[2][3][4] |
| Base/Acid | Use of strong, non-hindered bases or harsh acids. | Employ sterically hindered, non-nucleophilic bases (e.g., 2,4,6-trimethylpyridine) for base-catalyzed reactions. Use mild acids (e.g., acetic acid) for acid-catalyzed steps. | Strong bases can abstract protons from the chiral centers of the sugar, leading to inversion of configuration. Harsh acids can promote cleavage and reformation of glycosidic bonds with altered stereochemistry. |
| Solvent | Protic or highly polar solvents. | Favor the use of aprotic, non-polar solvents where feasible. | Polar, protic solvents can stabilize charged intermediates that may be involved in epimerization pathways. |
| Reaction Time | Prolonged reaction times. | Optimize reaction conditions to minimize the overall reaction time. Monitor reaction progress by TLC or HPLC. | Longer exposure to potentially epimerizing conditions increases the likelihood of side product formation. |
Frequently Asked Questions (FAQs)
Q1: At which specific positions is epimerization most likely to occur in this compound?
A1: Epimerization is most likely to occur at the chiral centers of the rhamnose and glucose moieties. The anomeric carbons (C-1" of glucose and C-1"' of rhamnose) are particularly susceptible to epimerization, which would result in the formation of anomers with different stereochemistry of the glycosidic bond. Other chiral centers within the sugar rings can also be affected, especially under harsh basic or acidic conditions.
Q2: What is the general mechanism for base-catalyzed epimerization of the sugar moieties?
A2: Base-catalyzed epimerization typically proceeds through the formation of an enolate intermediate. A strong base can abstract a proton from a carbon atom adjacent to an oxygen atom (a chiral center). The resulting planar enolate can then be re-protonated from either face, leading to a mixture of the original stereoisomer and its epimer.
Q3: How can I detect and quantify the epimers of this compound?
A3: The most effective methods for detecting and quantifying this compound epimers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Chiral HPLC: This is the preferred method for separating and quantifying diastereomers. A chiral stationary phase (CSP) is used to differentiate between the epimers based on their three-dimensional structures.[5]
-
NMR Spectroscopy: High-resolution NMR (¹H and ¹³C) can be used to identify the presence of epimers. Different stereoisomers will often exhibit distinct chemical shifts for the protons and carbons near the chiral centers. Comparing the NMR spectra of your product with a reference standard of pure this compound is crucial.
Q4: Are there any specific glycosylation methods that are less prone to epimerization?
A4: Yes, the choice of glycosylation method can significantly impact the stereochemical outcome. Methods that proceed under mild and neutral conditions are generally preferred. Enzymatic glycosylation, for example, is often highly stereoselective. For chemical synthesis, methods that utilize protecting groups on the sugar hydroxyls can help to control stereochemistry. Activating the anomeric center under mild Lewis acidic conditions can also be a strategy to favor the desired stereoisomer.
Q5: Can purification methods remove epimeric impurities?
A5: While challenging, it is possible to separate epimers. Preparative chiral HPLC is the most effective technique for isolating pure stereoisomers. Standard column chromatography on silica (B1680970) gel is often insufficient for separating diastereomers with very similar polarities.
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis of this compound Epimers
This protocol provides a starting point for developing a chiral HPLC method to separate and quantify this compound and its potential epimers. Optimization will be required based on the specific epimers formed and the available instrumentation.
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is recommended. Columns such as CHIRALPAK® or CHIRALCEL® series are often effective for separating flavonoid glycoside epimers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a mixture of both) is typically used in normal-phase mode. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance of this compound (around 270 nm and 330 nm).
-
Temperature: Column temperature should be controlled, typically between 20-40 °C, as temperature can affect chiral recognition.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase. Ensure the sample is filtered through a 0.22 µm filter before injection.
-
Quantification: The relative percentage of each epimer can be determined by integrating the peak areas in the chromatogram.
Protocol 2: NMR Analysis for Stereochemical Assessment
High-resolution NMR spectroscopy is a powerful tool for structural elucidation and can help identify the presence of epimers.
-
Sample Preparation: Dissolve a high-purity sample of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
¹H NMR: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the signals of the anomeric protons of the glucose and rhamnose units, as their chemical shifts and coupling constants are sensitive to the stereochemistry of the glycosidic linkage. The presence of multiple signals for these protons may indicate a mixture of epimers. A reference spectrum of pure this compound is essential for comparison.
-
¹³C NMR: A ¹³C NMR spectrum can provide complementary information. The chemical shifts of the anomeric carbons and other carbons in the sugar moieties are also indicative of the stereochemistry.
-
2D NMR: Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to assign all the proton and carbon signals and confirm the connectivity and relative stereochemistry of the molecule. NOESY or ROESY experiments can provide information about through-space interactions, which can help to determine the three-dimensional structure and confirm the stereochemical configuration.
References
- 1. Epimerization of tea catechins under weakly acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Reaction kinetics of degradation and epimerization of epigallocatechin gallate (EGCG) in aqueous system over a wide temperature range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Isorhoifolin Detection Sensitivity in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection sensitivity of Isorhoifolin using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound sensitivity in LC-MS/MS analysis?
Low sensitivity in this compound analysis can stem from several factors, primarily:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3] Phospholipids are a common cause of ion suppression in biological matrices.[2]
-
Suboptimal Ionization: The choice of ionization mode (positive or negative) and source parameters can significantly impact the signal intensity of this compound.[4] While positive ion mode is often used for flavonoids, negative mode can sometimes provide better sensitivity and more characteristic fragments.
-
Inefficient Sample Preparation: Incomplete extraction of this compound from the sample matrix or the presence of interfering substances due to inadequate cleanup can lead to poor signal.
-
Poor Chromatographic Resolution: Co-elution of this compound with other matrix components can lead to ion suppression.
-
Instrumental Issues: Problems such as leaks in the LC or MS system, a contaminated ion source, or incorrect mass calibration can all contribute to a loss of sensitivity.
Q2: Which ionization mode, positive or negative ESI, is better for this compound detection?
Both positive and negative Electrospray Ionization (ESI) modes can be used for the analysis of flavonoids like this compound. The optimal choice depends on the specific matrix and instrument conditions.
-
Positive Ion Mode (+ESI): Often results in the formation of protonated molecules [M+H]+. Adding a mobile phase modifier like formic acid can promote protonation.
-
Negative Ion Mode (-ESI): Typically produces deprotonated molecules [M-H]- and can offer higher sensitivity and more structural information for some flavonoids.
It is recommended to test both ionization modes during method development to determine the best approach for your specific application.
Q3: How can I minimize matrix effects in my this compound analysis?
Minimizing matrix effects is crucial for achieving high sensitivity and accurate quantification. Strategies include:
-
Effective Sample Preparation: Employ techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or trying a different column chemistry.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the ideal choice to compensate for matrix effects as it behaves similarly to the analyte during ionization.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that matches the study samples can help to compensate for consistent matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometric analysis of this compound.
| Issue | Possible Causes | Recommended Actions |
| Low or No this compound Signal | Inefficient ionization. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes. Consider metal complexation by adding divalent metals like Cu2+ to the sample, which can increase signal intensity by orders of magnitude. |
| Poor sample recovery during extraction. | Evaluate and optimize the sample preparation method (e.g., SPE, LLE). Ensure the chosen solvent is appropriate for this compound extraction. | |
| Instrument malfunction. | Check for leaks in the LC and MS systems. Ensure the mass spectrometer is properly tuned and calibrated. Clean the ion source. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Matrix interferences. | Improve sample cleanup to remove interfering compounds. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Ensure mobile phases are properly prepared and degassed. |
| Column degradation or contamination. | Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or reduce the injection volume. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. | |
| Column contamination or damage. | Clean or replace the analytical column. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for developing a quantitative method for this compound in a biological matrix.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the pre-treated sample (e.g., plasma with protein precipitation) onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elution: Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate. The gradient should be optimized for ideal separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry (MS)
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), test both positive and negative modes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound need to be determined by infusing a standard solution.
-
Source Parameters: Optimize capillary voltage, nebulizer gas pressure, drying gas flow, and temperature.
Protocol 2: Enhancing this compound Signal using Metal Complexation
This protocol describes a method to significantly enhance the signal intensity of flavonoids like this compound.
1. Reagent Preparation
-
Prepare a stock solution of a divalent metal salt (e.g., copper(II) sulfate) and an auxiliary ligand (e.g., 2,2'-bipyridine) in methanol.
2. Sample Modification
-
To the final extracted and reconstituted sample (from Protocol 1, step 1), add the metal salt and auxiliary ligand solution to achieve a final concentration in the low micromolar range. The optimal concentration should be determined experimentally.
3. LC-MS/MS Analysis
-
Analyze the modified sample using the LC-MS/MS conditions outlined in Protocol 1.
-
In the mass spectrometer, look for the formation of the ternary complex, such as [Cu(this compound - H)(bpy)]+. This complex often yields a much stronger signal than the protonated or deprotonated molecule.
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A troubleshooting flowchart for low this compound signal.
References
Isorhoifolin Protocol for Preventing Microbial Contamination: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing isorhoifolin (B194536) in microbial contamination prevention protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for preventing microbial contamination?
This compound is a flavonoid glycoside naturally found in various plants.[1][2] Like other flavonoids, it is investigated for its potential antimicrobial properties, which may include disrupting bacterial cell membranes, inhibiting nucleic acid synthesis, and interfering with bacterial signaling pathways.[3][4][5] Its use as a preventative agent for microbial contamination in experimental settings is based on these potential antimicrobial activities.
Q2: What is the general mechanism of antimicrobial action for flavonoids like this compound?
Flavonoids, as a class of compounds, exert their antimicrobial effects through various mechanisms. These can include:
-
Disruption of the bacterial cell membrane: This leads to increased permeability and leakage of intracellular components.
-
Inhibition of nucleic acid synthesis: Some flavonoids can interfere with enzymes like DNA gyrase, which is essential for bacterial DNA replication.
-
Inhibition of protein synthesis: Flavonoids can also impact the synthesis of essential bacterial proteins.
-
Interference with energy metabolism: They can disrupt key metabolic pathways necessary for bacterial survival.
-
Inhibition of biofilm formation: Some flavonoids can prevent bacteria from forming protective biofilms.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For optimal stability, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light.
Q4: What is a typical working concentration for this compound in antimicrobial assays?
The effective working concentration of this compound can vary depending on the microbial species and the specific experimental conditions. Based on studies of the related flavonoid apigenin (B1666066), Minimum Inhibitory Concentrations (MICs) can range from 19 to over 1000 µg/mL. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line or experimental system.
Q5: Is this compound stable in cell culture media?
The stability of flavonoids like this compound in aqueous solutions, including cell culture media, can be influenced by factors such as pH and temperature. For instance, the related compound forskolin (B1673556) shows increased degradation in solutions with a pH between 6.5 and 8.5, which is typical for most cell culture media. It is advisable to add the this compound stock solution to the cell culture medium immediately before use to minimize potential degradation.
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized concentration, typically a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further, dilute this suspension in the broth to the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No antimicrobial activity observed. | 1. This compound concentration is too low. 2. Inactivation of this compound. 3. High bacterial inoculum. 4. Resistant microbial strain. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Prepare fresh stock solutions. Add this compound to the medium immediately before the experiment.3. Ensure the bacterial inoculum is standardized to the recommended concentration.4. Test against a known susceptible control strain. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility of this compound at the working concentration. 2. High concentration of DMSO in the final solution. | 1. Lower the final concentration of this compound. Ensure the stock solution is fully dissolved before adding to the medium.2. Keep the final DMSO concentration in the culture medium below a non-toxic level (typically <0.5%). |
| Inconsistent results between experiments. | 1. Variability in bacterial inoculum. 2. Degradation of this compound stock solution. 3. Pipetting errors. | 1. Strictly adhere to the protocol for preparing and standardizing the bacterial inoculum.2. Use freshly prepared or properly stored aliquots of the this compound stock solution.3. Ensure accurate and consistent pipetting techniques. |
| Toxicity observed in the host cell line (if applicable). | 1. This compound concentration is too high. 2. Toxicity of the solvent (DMSO). | 1. Determine the cytotoxicity of this compound on the host cell line using a viability assay (e.g., MTT assay) and use a non-toxic concentration.2. Ensure the final concentration of DMSO is below the toxic threshold for your specific cell line. |
Data Presentation
Table 1: Antimicrobial Activity of Apigenin (a related flavonoid) against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Enterococcus caccae | - | |
| Streptococcus mutans | - | |
| Bacillus subtilis | >4000 | |
| Staphylococcus aureus | >4000 | |
| Escherichia coli | >4000 | |
| Pseudomonas aeruginosa | >4000 | |
| Salmonella typhimurium | >4000 | |
| Proteus mirabilis | >4000 |
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Postulated Antimicrobial Signaling Pathway of Flavonoids
Caption: Postulated mechanisms of flavonoid antimicrobial action.
References
- 1. This compound | 552-57-8 [chemicalbook.com]
- 2. This compound, 552-57-8 [thegoodscentscompany.com]
- 3. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids: A Review of Antibacterial Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanism of flavonoids from Chimonanthus salicifolius S. Y. Hu. and its transcriptome analysis against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isorhoifolin in Focus: A Comparative Analysis of Apigenin Glycosides for Researchers
For Immediate Release
A comprehensive analysis of isorhoifolin (B194536), a notable apigenin (B1666066) glycoside, reveals distinct performance characteristics when compared to other members of its flavonoid subclass. This guide offers an objective comparison of this compound against other apigenin glycosides, supported by experimental data, to inform researchers, scientists, and drug development professionals in their exploration of natural compounds for therapeutic applications.
Structural Differences Among Key Apigenin Glycosides
Apigenin glycosides are characterized by the attachment of sugar moieties to the apigenin aglycone. This compound, also known as rhoifolin (B190594) or apigenin-7-O-rutinoside, possesses a rutinoside (rhamnose-glucose disaccharide) at the 7-hydroxyl position. This differs from other common apigenin glycosides such as apigenin-7-O-glucoside, which has a single glucose unit, and vitexin (B1683572) (apigenin-8-C-glucoside) and isovitexin (B1672635) (apigenin-6-C-glucoside), where the glucose is attached via a carbon-carbon bond. These structural variations significantly influence their biological activity and pharmacokinetic profiles.
Comparative Performance Data
The following tables summarize the available quantitative data on the cytotoxic, antioxidant, and anti-inflammatory activities of this compound and other apigenin glycosides. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
Cytotoxic Activity
The in vitro cytotoxic activity of apigenin glycosides has been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (Rhoifolin) | MDA-MB-231 (Breast Cancer) | 102 | [1] |
| Hep G2 (Liver Cancer) | ~39 (22.6 µg/mL) | [1] | |
| HCT-116 (Colon Cancer) | ~60 (34.8 µg/mL) | [1] | |
| HeLa (Cervical Cancer) | ~10.7 (6.2 µg/mL) | [1] | |
| Apigenin-7-O-glucoside | HCT116 (Colon Cancer) | 15 | [2] |
| Apigenin (Aglycone) | HCT116 (Colon Cancer) | 62 |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth.
Antioxidant Activity
The antioxidant potential of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | DPPH Scavenging IC50 | Reference |
| This compound (Rhoifolin) | Weak activity reported | |
| Apigenin-7-O-glucoside | No activity in one study, lower than aglycone in another | |
| Apigenin (Aglycone) | IC50 ~344 µg/mL |
Note: Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory effects are often measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Effect | Reference |
| This compound (Rhoifolin) | Inhibition of pro-inflammatory cytokines | Significant inhibition | |
| Apigenin-7-O-glucoside | NO Production Inhibition | Dose-dependent inhibition |
Bioavailability
Oral bioavailability is a critical factor for the in vivo efficacy of these compounds.
| Compound | Species | Oral Bioavailability (%) | Reference |
| This compound (Rhoifolin) | Rat | Data not explicitly found, but studies suggest it exerts in vivo effects | |
| Apigenin-7-O-glucoside | Rat | Influenced by gut microbiota, with total excretion of metabolites around 13% |
Signaling Pathway Modulation
This compound and other apigenin glycosides exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer.
NF-κB Signaling Pathway
Caption: Experimental workflow for the DPPH antioxidant assay.
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare serial dilutions of the test compounds (this compound, other apigenin glycosides) and a positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well. A blank containing only methanol and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
NF-κB Luciferase Reporter Assay
dot
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Principle: This assay quantifies the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which is measured by its light-emitting reaction with a substrate.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7) and transfect with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Seed the transfected cells into a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for a specified time. Subsequently, stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: After incubation, lyse the cells using a lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. Measure the Renilla luciferase activity for normalization.
-
Data Analysis: The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity. The inhibitory effect of the test compounds is calculated relative to the stimulated control.
Conclusion
This comparative guide highlights the nuanced differences in the biological activities of this compound and other apigenin glycosides. While this compound demonstrates significant anti-inflammatory and cytotoxic potential, its antioxidant activity appears to be less pronounced compared to the aglycone, apigenin. The glycosidic moiety plays a crucial role in determining the potency and pharmacokinetic properties of these flavonoids. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound and to guide the selection of the most promising apigenin glycoside for specific therapeutic applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this endeavor.
References
Isorhoifolin vs. Ascorbic Acid: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacity of isorhoifolin (B194536), a flavonoid glycoside, and ascorbic acid (Vitamin C), a well-established antioxidant standard. This document synthesizes experimental data from various in vitro antioxidant assays, outlines the methodologies used, and explores the underlying signaling pathways involved in their antioxidant mechanisms.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacities of this compound and ascorbic acid have been evaluated using several common assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results, often presented as IC50 values (the concentration required to scavenge 50% of free radicals), are summarized below. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | Source |
| This compound | DPPH | 27.61 ± 0.12 | [1] |
| Superoxide (B77818) Radical Scavenging | 16.62 ± 0.29 | [1] | |
| Nitric Oxide Radical Scavenging | 16.03 ± 0.11 | [1] | |
| Ascorbic Acid | DPPH | 10.89 | [2] |
| DPPH | 41.25 | ||
| DPPH | 24.34 ± 0.09 | ||
| DPPH | 127.737 | ||
| DPPH | 4.97 | ||
| ABTS | 50 | ||
| ABTS | 28.23 | ||
| ABTS | 127.7 |
Note: The provided IC50 value for this compound is from an extract of Trifolium pratense L. essential oil, where this compound is a known constituent. Data for pure this compound from various assays is limited. The IC50 values for ascorbic acid vary across different studies, which can be attributed to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further investigation.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Reaction Mixture: A specific volume of the test compound (this compound or ascorbic acid) at various concentrations is mixed with a fixed volume of the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its characteristic absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine complex has an intense blue color, which is measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution in a specific ratio (e.g., 10:1:1, v/v/v).
-
Reaction Mixture: A small volume of the test compound is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at a wavelength of around 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of a standard antioxidant like Trolox or ferrous sulfate. The results are typically expressed as Trolox equivalents (TE) or ferrous iron equivalents.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of both this compound and ascorbic acid are mediated through various cellular signaling pathways.
This compound (as a Flavonoid)
This compound, being a flavonoid, is believed to exert its antioxidant effects through the modulation of key signaling pathways involved in the cellular stress response. One of the most important is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .
-
Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Caption: this compound's antioxidant signaling pathway via Nrf2 activation.
Ascorbic Acid
Ascorbic acid is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and singlet oxygen. It can also regenerate other antioxidants, such as vitamin E, from their radical forms.
-
Mechanism: Ascorbic acid donates electrons to neutralize free radicals, thereby becoming an ascorbyl radical itself. The ascorbyl radical is relatively stable and less reactive, and it can be converted back to ascorbic acid by cellular enzymes.
Caption: Workflow of ascorbic acid's direct radical scavenging activity.
Conclusion
Both this compound and ascorbic acid demonstrate significant antioxidant potential through different primary mechanisms. Ascorbic acid is a potent direct scavenger of free radicals, while this compound, as a flavonoid, likely exerts its effects through both direct scavenging and the upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway.
References
Validating Isorhoifolin's Anticancer Effects In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Isorhoifolin and its Isomer Rhoifolin
While direct in vivo validation of the anticancer effects of this compound is limited in publicly available research, extensive studies on its structural isomer, Rhoifolin, provide valuable insights into the potential efficacy of this class of flavonoid glycosides. This guide presents a comparative overview of the available data for both compounds, with a focus on the validated in vivo anticancer effects of Rhoifolin in a hepatocellular carcinoma (HCC) model. This information serves as a critical reference for researchers investigating the therapeutic potential of this compound.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data on the anticancer effects of this compound and Rhoifolin from in vitro and in vivo studies.
Table 1: Comparative In Vitro Anticancer Activity
| Compound | Cancer Cell Line | Assay | Metric | Value | Reference |
| This compound | A549 (Lung) | Not Specified | Growth Inhibition | Dose-dependent | [1] |
| Prostate Cancer Cells | Not Specified | Apoptosis Induction, Inhibition of Migration & Invasion | Not Quantified | [1] | |
| Rhoifolin | HepG2 (HCC) | CCK-8 | IC50 (24h) | 373.9 µg/mL | [2] |
| HepG2 (HCC) | CCK-8 | IC50 (48h) | 208.9 µg/mL | [2] | |
| HuH7 (HCC) | CCK-8 | IC50 (24h) | 288.7 µg/mL | [2] | |
| HuH7 (HCC) | CCK-8 | IC50 (48h) | 218.0 µg/mL | [2] | |
| MDA-MB-231 (Breast) | MTT | IC50 (72h) | 102 µM | [3] |
Table 2: In Vivo Anticancer Efficacy of Rhoifolin in an HCC Xenograft Model
| Treatment Group | Animal Model | Cancer Cell Line | Dosage & Administration | Outcome | % Tumor Growth Inhibition | Reference |
| Control | BALB/c nude mice | HepG2 | Vehicle | Tumor Volume: 833.71 mm³ (Day 21) | - | [4] |
| Rhoifolin | BALB/c nude mice | HepG2 | 10 mg/kg, daily i.p. injection | Tumor Volume: 250.78 mm³ (Day 21) | ~70% | [4] |
| Control | BALB/c nude mice | HuH7 | Vehicle | Tumor Volume: 1062.53 mm³ (Day 21) | - | [4] |
| Rhoifolin | BALB/c nude mice | HuH7 | 10 mg/kg, daily i.p. injection | Tumor Volume: 390.75 mm³ (Day 21) | ~63% | [4] |
Experimental Protocols
Rhoifolin In Vivo Xenograft Tumor Model for Hepatocellular Carcinoma
This protocol details the methodology used to evaluate the antitumor efficacy of Rhoifolin in a mouse model of hepatocellular carcinoma.[5]
1. Cell Culture:
-
Human hepatocellular carcinoma cell lines (HepG2 and HuH7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Female BALB/c nude mice, aged 4-6 weeks, were used for the study.
-
Animals were housed in a specific-pathogen-free environment with controlled temperature and humidity, and a 12-hour light/dark cycle.
3. Tumor Cell Implantation:
-
HepG2 or HuH7 cells were harvested, washed, and resuspended in a mixture of serum-free medium and Matrigel.
-
A suspension containing 1 x 10^7 cells was subcutaneously injected into the right flank of each mouse.
4. Treatment Regimen:
-
Tumor growth was monitored regularly.
-
When tumors reached a volume of approximately 100 mm³, mice were randomized into control and treatment groups.
-
The treatment group received daily intraperitoneal (i.p.) injections of Rhoifolin at a dose of 10 mg/kg.[4]
-
The control group received injections of the vehicle solution.
5. Efficacy Evaluation:
-
Tumor volume was measured at regular intervals using calipers and calculated using the formula: (length × width²) / 2.
-
At the end of the study (e.g., day 21), mice were euthanized, and tumors were excised and weighed.
Mandatory Visualization
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Caption: Signaling pathway activated by Rhoifolin.
Experimental Workflow
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rhoifolin potentiates the anti-cancer activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells [pharmacia.pensoft.net]
- 4. Pharmaceuticals | Free Full-Text | Rhoifolin Suppresses Cell Proliferation and Induces Apoptosis in Hepatocellular Carcinoma Cells In Vitro and In Vivo [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Isorhoifolin and Naringin in the Management of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a cluster of conditions including central obesity, hyperglycemia, dyslipidemia, and hypertension, presents a significant and growing challenge to global health. The exploration of natural flavonoids as therapeutic agents has gained considerable momentum, with isorhoifolin (B194536) and naringin (B1676962) emerging as promising candidates. This guide provides a comparative analysis of their efficacy and mechanisms of action in ameliorating metabolic syndrome, based on available preclinical and clinical data. While direct comparative studies are limited, this document synthesizes findings from individual research to offer a comprehensive overview for the scientific community.
Quantitative Efficacy: A Side-by-Side Comparison
The following table summarizes the effects of this compound and naringin on key parameters of metabolic syndrome as reported in various studies. It is important to note that these findings are from separate studies and not from head-to-head comparisons.
| Parameter | This compound (Rhoifolin) | Naringin |
| Body Weight & Obesity | Limited direct evidence in metabolic syndrome models. | Reduces visceral obesity and body weight gain.[1][2] |
| Hyperglycemia & Insulin (B600854) Resistance | Enhances insulin receptor phosphorylation and GLUT4 translocation, suggesting insulin-mimetic action.[3] | Improves glucose tolerance, reduces blood glucose and HbA1c levels, and enhances insulin sensitivity.[1][2] |
| Dyslipidemia | Limited direct evidence in metabolic syndrome models. | Decreases total cholesterol, triglycerides, and LDL levels while increasing HDL levels.[1][4] |
| Blood Pressure | Limited direct evidence in metabolic syndrome models. | Reduces systolic blood pressure.[1][2] |
| Inflammation & Oxidative Stress | Possesses anti-inflammatory and antioxidant properties. | Exhibits strong anti-inflammatory and antioxidant activities, preventing oxidative damage and proinflammatory cytokine release.[1][2][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for evaluating the effects of these flavonoids on metabolic syndrome components.
In Vivo Model of Metabolic Syndrome
-
Animal Model: Male Wistar rats or C57BL/6J mice are often used. Metabolic syndrome is induced by feeding a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-16 weeks.
-
Treatment Groups:
-
Control group: Standard chow diet.
-
Metabolic Syndrome (MetS) group: High-fat diet.
-
This compound group: HFD + this compound (dosage to be determined by preliminary studies, e.g., 50-100 mg/kg body weight, administered orally).
-
Naringin group: HFD + Naringin (dosages reported in literature range from 50-100 mg/kg body weight, administered orally).[1][4]
-
Positive control group: HFD + a standard drug for metabolic syndrome (e.g., metformin).
-
-
Duration: The treatment period typically lasts for 4-8 weeks.
-
Parameters Measured:
-
Weekly: Body weight, food, and water intake.
-
Bi-weekly/Monthly: Blood pressure measurement using the tail-cuff method.
-
End of study:
-
Fasting blood glucose and insulin levels.
-
Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT).
-
Serum lipid profile (Total Cholesterol, Triglycerides, LDL-C, HDL-C).
-
Markers of inflammation (e.g., TNF-α, IL-6) and oxidative stress (e.g., MDA, SOD) in serum and tissues (liver, adipose tissue).
-
Histopathological analysis of liver and adipose tissue.
-
Western blot or qPCR analysis of key proteins and genes in relevant signaling pathways.
-
-
In Vitro Insulin Signaling Assay
-
Cell Line: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are treated with this compound or naringin at various concentrations for a specified period (e.g., 24 hours).
-
Insulin Stimulation: Cells are then stimulated with insulin (e.g., 100 nM) for a short period (e.g., 10-30 minutes).
-
Analysis:
-
Western Blotting: Cell lysates are analyzed by Western blotting to assess the phosphorylation status of key insulin signaling proteins such as the insulin receptor (IR), IRS-1, Akt, and AS160.
-
Glucose Uptake Assay: The rate of 2-deoxy-D-[³H]glucose uptake is measured to determine the effect on insulin-stimulated glucose transport.
-
GLUT4 Translocation Assay: The translocation of GLUT4 to the plasma membrane is visualized and quantified using immunofluorescence microscopy or subcellular fractionation followed by Western blotting.
-
Mechanistic Insights: Signaling Pathways
Both this compound and naringin exert their beneficial effects by modulating several key signaling pathways implicated in metabolic syndrome.
Caption: A representative experimental workflow for evaluating this compound and naringin.
Naringin has been shown to exert its effects through multiple pathways. It can improve insulin sensitivity and reduce inflammation, in part, by activating the AMP-activated protein kinase (AMPK) pathway.[7] Activated AMPK can subsequently influence downstream targets involved in glucose and lipid metabolism. Furthermore, naringin's antioxidant properties are linked to its ability to scavenge free radicals and upregulate antioxidant enzymes.[1][2]
This compound, on the other hand, has demonstrated insulin-mimetic actions by promoting the phosphorylation of the insulin receptor and facilitating the translocation of GLUT4, a key glucose transporter.[3] This suggests a direct impact on the insulin signaling cascade, a critical pathway dysregulated in metabolic syndrome.
Caption: Key signaling pathways modulated by Naringin and this compound.
Conclusion and Future Directions
Both this compound and naringin demonstrate significant potential in the management of metabolic syndrome through their beneficial effects on hyperglycemia, dyslipidemia, and inflammation. Naringin is more extensively studied, with a broader evidence base supporting its multifaceted mechanisms of action.[1][2][4][5][6][8][9] this compound, while less researched, shows promise as an insulin-mimetic agent.[3]
Future research should focus on direct, head-to-head comparative studies of these two flavonoids to definitively establish their relative efficacy and potency. Furthermore, well-designed clinical trials are imperative to translate these promising preclinical findings into therapeutic applications for patients with metabolic syndrome. Investigating potential synergistic effects when used in combination could also be a valuable avenue for future drug development.
References
- 1. Preventive Effect of Naringin on Metabolic Syndrome and Its Mechanism of Action: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insulin-Mimetic Action of Rhoifolin and Cosmosiin Isolated from Citrus grandis (L.) Osbeck Leaves: Enhanced Adiponectin Secretion and Insulin Receptor Phosphorylation in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effect of citrus flavonoids, naringin and naringenin, on metabolic syndrome and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactivity and mechanisms of flavonoids in decreasing insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preventive-effect-of-naringin-on-metabolic-syndrome-and-its-mechanism-of-action-a-systematic-review - Ask this paper | Bohrium [bohrium.com]
- 9. Biological activities, Molecular mechanisms, and Clinical application of Naringin in Metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Isorhoifolin vs. Hesperidin: A Comparative Guide on Their Effects on Vascular Permeability
For Researchers, Scientists, and Drug Development Professionals
Increased vascular permeability is a hallmark of inflammation and a critical factor in the pathogenesis of numerous diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential to modulate vascular permeability and exert anti-inflammatory effects. This guide provides a comparative analysis of two such flavonoids, Isorhoifolin and Hesperidin, focusing on their effects on vascular permeability, supported by experimental data and detailed methodologies.
While direct comparative studies between this compound and Hesperidin on vascular permeability are limited, this guide synthesizes available data on each compound and its close structural analogs to offer valuable insights for researchers. Notably, much of the mechanistic data for this compound is inferred from studies on Rhoifolin, a structurally similar flavonoid.
Quantitative Comparison of Effects
The following table summarizes the quantitative effects of this compound (and its analogue Rhoifolin) and Hesperidin on key markers related to vascular permeability and inflammation.
| Parameter | This compound/Rhoifolin | Hesperidin | Key Findings & References |
| Inhibition of Paw Edema | Rhoifolin (10 and 20 mg/kg) significantly reduced CFA-induced paw edema in rats.[1] | Hesperidin has been shown to reduce carrageenan-induced paw edema in animal models. | Both compounds demonstrate in vivo anti-inflammatory effects by reducing edema, which is a direct consequence of decreased vascular permeability.[1] |
| Modulation of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Rhoifolin (10 and 20 mg/kg) significantly downregulated the gene expression and protein levels of TNF-α, IL-1β, and IL-6 in the articular cartilage of rats with CFA-induced arthritis.[1][2] | Hesperidin and its aglycone, hesperetin, have been shown to reduce the production of TNF-α and IL-6 in various inflammatory models. | Both flavonoids exhibit potent anti-inflammatory properties by inhibiting the production of key cytokines that increase vascular permeability.[1][2] |
| Effect on NF-κB Signaling Pathway | Rhoifolin treatment significantly reduced the levels of NF-κB p65 and phosphorylated IκB-α in articular cartilage tissue.[1][2] | Hesperidin has been reported to inhibit the NF-κB signaling pathway. | The inhibition of the NF-κB pathway appears to be a central mechanism for both compounds in suppressing the expression of pro-inflammatory molecules that regulate vascular permeability.[1][2][3][4] |
| Oxidative Stress Markers (GSH, GPx, MDA, SOD) | Rhoifolin (10 and 20 mg/kg) significantly decreased levels of malondialdehyde (MDA) and increased levels of glutathione (B108866) (GSH), glutathione peroxidase (GPx), and superoxide (B77818) dismutase (SOD) in rats.[1][2] | Hesperidin demonstrates antioxidant effects, which contribute to its vasoprotective properties. | By reducing oxidative stress, both compounds can protect the vascular endothelium and help maintain its barrier integrity.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Carrageenan-Induced Paw Edema in Rats (for Hesperidin)
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw.
-
Treatment: Hesperidin is administered orally at various doses (e.g., 50, 100, 200 mg/kg) one hour before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (for Rhoifolin)
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Arthritis: A single intracutaneous injection of CFA is administered at the base of the tail.
-
Treatment: Rhoifolin (10 and 20 mg/kg) is administered orally daily for a specified period after CFA injection.
-
Assessment of Arthritis: Paw edema is measured periodically. At the end of the study, animals are euthanized, and knee joint tissues are collected for histopathological analysis and biochemical assays.
-
Biochemical Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), NF-κB p65, p-IκB-α, and oxidative stress markers (GSH, GPx, MDA, SOD) in the articular cartilage tissue are quantified using ELISA and other relevant assays.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a general experimental workflow for studying the effects of these flavonoids on vascular permeability.
References
- 1. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Isorhoifolin Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Isorhoifolin, a flavonoid glycoside with potential therapeutic properties, is essential for quality control, pharmacokinetic analysis, and formulation development. The cross-validation of analytical methods is a critical step to ensure the consistency and comparability of data generated using different analytical techniques or in different laboratories. While specific inter-laboratory cross-validation studies for this compound are not extensively published, this guide provides a comparative overview of common analytical methods used for the quantification of flavonoids and their glycosides, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The presented data is synthesized from validation studies of structurally related compounds to provide a representative comparison.
Quantitative Performance Comparison
The choice of an analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes typical performance characteristics for HPLC-UV, LC-MS/MS, and HPTLC methods based on the analysis of flavonoid glycosides.
| Validation Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999[1] | > 0.99[2] | > 0.994[3][4] |
| Precision (%RSD) | < 2%[1] | < 15% | < 5% |
| Accuracy/Recovery (%) | 98-102% | 85-115% | 88-101% |
| Limit of Detection (LOD) | 0.01-0.1 µg/mL | 0.01-1 ng/mL | 50-60 ng/band |
| Limit of Quantification (LOQ) | 0.025-0.5 µg/mL | 0.05-5 ng/mL | 160-170 ng/band |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of flavonoid glycosides, which can be adapted for this compound analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the routine quality control of herbal materials and formulations due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). For example, a linear gradient of acetonitrile and 0.05% acetic acid can be used.
-
Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.
-
Detection Wavelength: Detection is performed at the maximum absorbance wavelength of this compound, which is typically around 280-350 nm for flavonoids.
-
Sample Preparation:
-
Accurately weigh the powdered sample material.
-
Extract the analyte using a suitable solvent, such as methanol (B129727) or a methanol-water mixture, often with the aid of ultrasonication.
-
Centrifuge the extract to pellet solid particles.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection into the HPLC system.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent like methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of analytes in complex biological matrices and for pharmacokinetic studies.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol is common.
-
Flow Rate: A flow rate of 0.3-0.4 mL/min is often used.
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
-
Sample Preparation (for biological samples):
-
To a volume of plasma (e.g., 100 µL), add a protein precipitation agent like acetonitrile, often containing an internal standard.
-
Vortex the mixture to precipitate proteins and then centrifuge at high speed.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection.
-
-
Standard Preparation: Prepare calibration standards in the same biological matrix as the samples to account for matrix effects.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile and high-throughput technique suitable for the simultaneous analysis of multiple samples.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.
-
Mobile Phase: A mixture of solvents is used for development. For flavonoids, a common mobile phase could be a combination of toluene, ethyl acetate, and formic acid.
-
Sample Application: Apply samples and standards as bands onto the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance (e.g., 80 mm).
-
Densitometric Analysis: After drying the plate, perform densitometric scanning at the wavelength of maximum absorbance for this compound.
-
Sample Preparation:
-
Extract the powdered plant material with a suitable solvent like methanol.
-
Filter the extract before application.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Apply different volumes of the stock solution to the plate to generate a calibration curve.
-
Visualizations
To better illustrate the experimental and logical workflows, the following diagrams have been generated.
Caption: General workflow for chromatographic quantification of this compound.
Caption: Logical flow for cross-validation of analytical methods.
References
Isorhoifolin: A Comparative Analysis of its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of isorhoifolin, a naturally occurring flavonoid, with established anti-inflammatory drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Diclofenac, and the corticosteroid Dexamethasone. The comparison is based on available in vitro and in vivo experimental data, with a focus on key inflammatory pathways and markers.
Executive Summary
This compound demonstrates notable anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway, leading to a downstream reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This mechanism contrasts with NSAIDs like Ibuprofen and Diclofenac, which primarily target cyclooxygenase (COX) enzymes, and corticosteroids like Dexamethasone, which exert broad anti-inflammatory effects via the glucocorticoid receptor. While direct comparative studies are limited, available data from in vivo models, such as carrageenan-induced paw edema, and in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages, allow for an indirect assessment of this compound's relative potency.
Data Presentation
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate acute inflammation. The percentage of edema inhibition indicates the anti-inflammatory potency of the tested compound.
| Compound | Dose | Administration Route | Paw Edema Inhibition (%) | Experimental Model |
| This compound | 2.5 mg/kg | Oral | 14% | Rat |
| 25 mg/kg | Oral | 25% | Rat | |
| 250 mg/kg | Oral | 45% | Rat | |
| Ibuprofen | 8.75 mg/kg | Oral | Significant Inhibition | Wistar Rats[1] |
| 17.5 mg/kg | Oral | Significant Inhibition | Wistar Rats[1] | |
| 35 mg/kg | Oral | Significant Inhibition | Wistar Rats[1] | |
| Diclofenac | 5 mg/kg | Oral | ~30% (at 2-3h) | Rat[2] |
| 20 mg/kg | Oral | ~60% (at 2-3h) | Rat[2] | |
| Dexamethasone | 0.1 - 1 mg/kg | i.p. | Dose-dependent inhibition | 7-day old chicks |
In Vitro Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Mediators
This table summarizes the effects of the compounds on key inflammatory markers in in vitro models, primarily using LPS-stimulated macrophages.
| Compound | Metric | Value | Cell Line / System | Key Pathway Targeted |
| This compound | TNF-α, IL-1β, IL-6 Reduction | Significant downregulation | Rat articular chondrocytes | NF-κB |
| Ibuprofen | TNF-α, IL-6, IL-1β Reduction | Significant decrease | Human pulp tissue (in vivo) | COX-1/COX-2 |
| NF-κB Binding Inhibition | Dose-dependent (50-200 µM) | Macrophages | NF-κB | |
| Diclofenac | COX-1 IC50 | 0.06 µM (ovine) | Ovine/Human COX enzymes | COX-1/COX-2 |
| COX-2 IC50 | 0.40 µM (human) | Ovine/Human COX enzymes | COX-1/COX-2 | |
| NO Production IC50 | 47.12 µg/mL | RAW 264.7 macrophages | iNOS | |
| Dexamethasone | TNF-α Secretion Inhibition | Significant | RAW264.7 & BMDMs | Glucocorticoid Receptor |
| Cytokine Production Inhibition | 70-80% | Primary macrophages | p38 MAP Kinase |
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Mechanism
This compound primarily exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB pathway.
NSAIDs (Ibuprofen, Diclofenac) Anti-Inflammatory Mechanism
Ibuprofen and Diclofenac act by inhibiting COX enzymes, thereby blocking the production of prostaglandins.
Caption: NSAIDs block inflammation via COX inhibition.
Dexamethasone Anti-Inflammatory Mechanism
Dexamethasone binds to the glucocorticoid receptor (GR), leading to broad anti-inflammatory effects.
Caption: Dexamethasone's mechanism of action.
Experimental Workflow: Carrageenan-Induced Paw Edema
This workflow outlines the key steps in the in vivo paw edema assay.
Caption: In vivo paw edema experimental workflow.
Experimental Protocols
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200g)
-
Test compound (this compound, Ibuprofen, Diclofenac, or Dexamethasone)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight with free access to water.
-
Grouping: Randomly divide the animals into control, standard, and test groups.
-
Drug Administration: Administer the test compound or standard drug (e.g., Ibuprofen, Diclofenac) orally by gavage. The control group receives the vehicle only.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro: Inhibition of Cytokine Production in LPS-Stimulated Macrophages
Objective: To assess the in vitro anti-inflammatory activity of a test compound by measuring its effect on pro-inflammatory cytokine production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound, Ibuprofen, Diclofenac, or Dexamethasone)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value for the inhibition of each cytokine by the test compound. Compare the potency of the test compounds based on their IC50 values.
Conclusion
This compound presents a promising natural alternative for anti-inflammatory therapy with a distinct mechanism of action centered on the NF-κB pathway. While current data suggests it possesses significant anti-inflammatory activity, further direct comparative studies with established drugs like Ibuprofen, Diclofenac, and Dexamethasone are warranted to precisely quantify its relative efficacy and therapeutic potential. The provided data and protocols offer a framework for such future investigations.
References
Isorhoifolin: A Comparative Analysis of In Vitro and In Vivo Activity
Isorhoifolin, a flavonoid glycoside also known as Rhoifolin, has demonstrated a range of biological activities with therapeutic potential. This guide provides a comparative overview of its performance in both laboratory (in vitro) and living organism (in vivo) studies, supported by experimental data and detailed methodologies. The aim is to offer researchers, scientists, and drug development professionals a clear understanding of this compound's activity and its translational potential.
Correlation of In Vitro and In Vivo Findings
This compound exhibits a consistent profile of anti-inflammatory and antioxidant activities across both in vitro and in vivo experimental models.[1] In vitro studies reveal its capacity to directly protect cells from damage and modulate inflammatory responses at a cellular level. These findings are largely mirrored in vivo, where this compound has been shown to alleviate tissue damage and reduce systemic inflammation in animal models. The primary mechanism underlying these effects appears to be the inhibition of the TLR4/NF-κB signaling pathway, a key regulator of inflammation.[1]
While a direct quantitative correlation between in vitro potency and in vivo efficacy is complex and often non-linear, the qualitative correlation for this compound is strong. The antioxidant effects observed in vitro, such as scavenging free radicals, correspond to the increased activity of antioxidant enzymes and reduced markers of oxidative stress in vivo.[1][2] Similarly, the in vitro reduction of pro-inflammatory cytokines is reflected in the systemic decrease of these markers in animal studies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies, providing a direct comparison of this compound's activity in different experimental settings.
In Vitro Activity of this compound
| Assay Type | Cell Line | Treatment | Key Findings | Reference |
| Cytotoxicity | LO2 (Human normal hepatocytes) | Ethanol (B145695) (ETH) + Rhoifolin (ROF) | ROF significantly decreased LDH release induced by ETH. | [1] |
| Oxidative Stress | LO2 Cells | ETH + ROF | ROF decreased levels of ROS and MDA, and increased the activity of GSH and SOD. | [1] |
| Anti-inflammatory | LO2 Cells | ETH + ROF | ROF inhibited the expression of TNF-α, IL-6, and IL-1β. | [1] |
| Enzyme Inhibition | - | Rhoifolin | Moderate inhibitory effects against BChE (4.03 mg GALAE/g) and tyrosinase (7.44 mg KAE/g). No activity against AChE or glucosidase. Active against amylase. | [3] |
| Antioxidant | DPPH, ABTS, FRAP, CUPRAC, Phosphomolybdenum | Rhoifolin | Weak antioxidant activities observed in several assays. | [3] |
In Vivo Activity of this compound
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Mice | Chronic Alcoholic Liver Injury | Ethanol + Rhoifolin (ROF) | ROF attenuated liver damage, decreased serum AST and ALT, reduced inflammatory cytokines, and maintained antioxidant balance. | [1] |
| Mice | - | Isoorientin (B1672268) (a similar flavonoid) | Significant anti-nociceptive and anti-inflammatory activities at 15 mg/kg and 30 mg/kg. | [4] |
Experimental Protocols
In Vitro Experiment: Alcoholic Liver Cell Model
-
Cell Culture: Human normal hepatocytes (LO2 cells) were cultured in appropriate media.
-
Model Induction: An alcoholic liver cell model was established by incubating LO2 cells with ethanol (ETH).
-
Treatment: Cells were treated with varying concentrations of Rhoifolin (ROF).
-
Biochemical Analysis: The supernatant was collected to measure levels of lactate (B86563) dehydrogenase (LDH), alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), reactive oxygen species (ROS), and malondialdehyde (MDA). The activity of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) was also assessed.
-
Gene and Protein Expression: Real-time PCR and Western blotting were used to measure the expression of inflammatory markers (TNF-α, IL-6, IL-1β), apoptosis-related factors (Bcl-2, Bax, caspase 3), and key proteins in the TLR4/NF-κB signaling pathway (CYP2E1, TLR4, p-NF-κB).[1]
In Vivo Experiment: Chronic Alcoholic Liver Injury Mouse Model
-
Animal Model: Male mice were fed an ethanol-containing diet for 49 days to induce chronic alcoholic liver injury.
-
Treatment: A subgroup of mice was concurrently treated with Rhoifolin (ROF).
-
Sample Collection: At the end of the treatment period, blood and liver tissues were collected.
-
Biochemical Analysis: Serum levels of ALT and AST were measured to assess liver damage. Liver tissue was analyzed for markers of oxidative stress and inflammatory cytokines.
-
Histopathology: Liver tissues were processed for histological examination to assess pathological changes.
-
Mechanism Analysis: The expression of proteins in the TLR4/NF-κB signaling pathway was analyzed in liver tissues.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: General workflow for in vitro and in vivo evaluation of this compound.
References
- 1. Rhoifolin Alleviates Alcoholic Liver Disease In Vivo and In Vitro via Inhibition of the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Enzyme Inhibitory Activities of Rhoifolin Flavonoid: In Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of in vivo biological activity profile of isoorientin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Isorhoifolin-Treated Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of a potential comparative metabolomics study on Isorhoifolin-treated cells. While direct comparative metabolomic data for this compound is not yet widely published, this document synthesizes findings from related flavonoid studies to offer researchers a foundational framework. It includes hypothetical data tables, detailed experimental protocols, and visualizations of workflows and signaling pathways to guide future research in this promising area.
This compound, a flavonoid glycoside found in various plants, has garnered interest for its potential therapeutic properties. Understanding its mechanism of action at the metabolic level is crucial for drug development. Metabolomics, the large-scale study of small molecules within cells and biological systems, offers a powerful tool to elucidate these mechanisms.[1][2] This guide will equip researchers, scientists, and drug development professionals with the necessary information to design and execute robust comparative metabolomics studies on this compound.
Predicted Metabolic Perturbations by this compound
Based on studies of structurally similar flavonoids like apigenin (B1666066) and luteolin, this compound treatment is anticipated to induce significant changes in cellular metabolism.[3][4] The following tables present a hypothetical summary of expected quantitative changes in key metabolites in a cancer cell line (e.g., MCF-7 breast cancer cells) treated with this compound compared to a vehicle control and a known flavonoid, Apigenin.
Table 1: Hypothetical Changes in Key Energy Metabolism Intermediates
| Metabolite | This compound-Treated (Fold Change vs. Control) | Apigenin-Treated (Fold Change vs. Control) | Putative Biological Implication |
| Glucose | ↓ 1.5 | ↓ 1.8 | Inhibition of glycolysis |
| Lactate | ↓ 2.0 | ↓ 2.5 | Reduced glycolytic flux |
| ATP | ↓ 1.3 | ↓ 1.6 | Decreased energy production |
| Citrate | ↑ 1.2 | ↑ 1.4 | Altered TCA cycle activity |
| Glutamine | ↓ 1.6 | ↓ 1.9 | Disrupted glutaminolysis |
Table 2: Predicted Alterations in Amino Acid and Lipid Metabolism
| Metabolite Class | This compound-Treated (Fold Change vs. Control) | Apigenin-Treated (Fold Change vs. Control) | Putative Biological Implication |
| Essential Amino Acids | ↓ 1.4 | ↓ 1.7 | Impaired protein synthesis |
| Non-Essential Amino Acids | ↑ 1.2 | ↑ 1.3 | Cellular stress response |
| Fatty Acids | ↓ 1.7 | ↓ 2.1 | Inhibition of lipogenesis |
| Phosphocholine | ↓ 1.5 | ↓ 1.8 | Altered membrane biosynthesis |
Experimental Protocols
To achieve reliable and reproducible results in a comparative metabolomics study of this compound, the following detailed experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Line: MCF-7 breast cancer cells (or another relevant cell line).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound and Control Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Treat cells with this compound (e.g., at its IC50 concentration), a vehicle control (DMSO), and a positive control (e.g., Apigenin) for 24 or 48 hours.
-
Metabolite Extraction
-
Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol (B129727) to quench metabolic activity.
-
Scraping and Collection: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -80°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube for analysis.
Metabolomic Analysis (LC-MS/MS)
-
Chromatography: Use a reverse-phase C18 column for chromatographic separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Apply a suitable gradient to separate a wide range of metabolites.
-
Mass Spectrometry:
-
Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes to cover a broad spectrum of metabolites.
-
-
Data Analysis:
-
Process the raw data using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.
-
Identify metabolites by matching their m/z values and retention times to a metabolite library.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites.
-
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow and potential signaling pathways affected by this compound, providing a visual guide for researchers.
Caption: Experimental workflow for comparative metabolomics.
Flavonoids are known to modulate various cellular signaling pathways.[5][6][7] this compound is likely to exert its effects by targeting key pathways such as the PI3K/Akt and MAPK signaling cascades, which are central regulators of cell growth, proliferation, and metabolism.[5][7]
Caption: Potential signaling pathways affected by this compound.
The logical flow from this compound treatment to observable metabolic changes can be conceptualized as a multi-step process.
Caption: Logical flow from this compound to metabolic changes.
Conclusion
This guide provides a foundational framework for researchers embarking on comparative metabolomics studies of this compound-treated cells. By leveraging the proposed experimental protocols and considering the predicted metabolic perturbations and affected signaling pathways, the scientific community can accelerate the understanding of this compound's molecular mechanisms. Such research is pivotal for unlocking the full therapeutic potential of this and other related flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. biostimulant.com [biostimulant.com]
- 3. Metabolomics Insights into the Differential Response of Breast Cancer Cells to the Phenolic Compounds Hydroxytyrosol and Luteolin [mdpi.com]
- 4. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Isorhoifolin's Neuroprotective Potential: A Comparative Guide Against Established Flavonoids
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of isorhoifolin (B194536) against other well-characterized flavonoids. While experimental data on this compound is nascent, this document synthesizes in-silico predictions for this compound and contrasts them with the established, experimentally-verified neuroprotective activities of luteolin (B72000), apigenin (B1666066), quercetin (B1663063), and taxifolin (B1681242).
This compound: A Promising but Unverified Neuroprotective Candidate
This compound, a flavonoid glycoside, has recently emerged as a compound of interest in the field of neuroprotection. To date, its therapeutic potential has been primarily explored through computational, in-silico studies. These predictive models suggest that this compound may offer neuroprotective benefits, particularly in the context of Alzheimer's disease.
A key in-silico study highlighted this compound's potential to interact with multiple targets implicated in the pathogenesis of Alzheimer's disease. Molecular docking simulations predicted that this compound could bind to and potentially inhibit the activity of several key enzymes, including Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), and Glycogen synthase kinase-3 beta (GSK-3β). The predicted binding energies from these simulations suggest a strong interaction potential. However, it is crucial to emphasize that these are computational predictions and await validation through in-vitro and in-vivo experimental studies.
Established Neuroprotective Flavonoids: A Data-Driven Comparison
In contrast to this compound, several other flavonoids have been extensively studied for their neuroprotective properties. This section provides a comparative overview of the experimental evidence for luteolin, apigenin, quercetin, and taxifolin.
Quantitative Comparison of In Vitro Neuroprotective Effects
The following table summarizes quantitative data from various in vitro studies, showcasing the neuroprotective efficacy of luteolin, apigenin, quercetin, and taxifolin in different neuronal cell models and under various neurotoxic insults.
| Flavonoid | Cell Line | Neurotoxic Insult | Concentration Range | Outcome Measure | Efficacy | Citation |
| Luteolin | HT22 | Glutamate | 5, 10, 20 µM | Cell Viability (MTT Assay) | Increased cell viability significantly at 10 and 20 µM. | [1] |
| PC12 | 4-HNE | 10, 20 µM | Cell Viability (MTT Assay) | Significant protection at 10 and 20 µM. | ||
| Apigenin | PC12 | CoCl₂ (Hypoxia model) | 10 µg/mL | Cell Viability (MTT Assay) | Significantly enhanced cell viability.[2][3] | [2][3] |
| PC12 | CoCl₂ (Hypoxia model) | 10 µg/mL | Apoptosis Rate | Significantly lowered apoptosis rate from 83.3% to 35.8%. | ||
| Quercetin | SH-SY5Y | H₂O₂ | 1-100 µM | Cell Viability (MTT Assay) | Dose-dependent protection against H₂O₂-induced cell death. | |
| SH-SY5Y | Amyloid-beta peptide | 1-20 µM | Cell Viability | Protected against amyloid-beta induced toxicity. | ||
| Taxifolin | Primary cortical neurons | Oxygen-Glucose Deprivation (OGD) | 10-100 µg/mL | Cell Survival | Effective inhibition of necrosis and apoptosis in the 30-100 µg/mL range. | |
| HT22 and BV-2 cells | Oxidative Stress and Neuroinflammation | Not specified | Neuroprotection | 7-O-esters of taxifolin showed pronounced neuroprotective effects. |
Mechanistic Insights: Signaling Pathways in Flavonoid-Mediated Neuroprotection
Flavonoids exert their neuroprotective effects through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.
Key Signaling Pathways
-
Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress. Many flavonoids, including quercetin and taxifolin, are known to activate this pathway, leading to the upregulation of antioxidant enzymes.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade is crucial for promoting cell survival and inhibiting apoptosis. Apigenin and quercetin have been shown to activate this pathway, contributing to their neuroprotective effects.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Flavonoids like luteolin and apigenin can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines in the brain.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Flavonoids can modulate different branches of the MAPK pathway (ERK, JNK, p38) to promote neuronal survival.
Signaling Pathway Diagrams (DOT Language)
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these neuroprotective flavonoids.
Caption: Activation of the Nrf2-ARE pathway by flavonoids.
Caption: Flavonoid-mediated activation of the PI3K/Akt survival pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by flavonoids.
Experimental Protocols: Key In Vitro Neuroprotection Assays
The following are generalized protocols for key experiments commonly used to assess the neuroprotective effects of flavonoids.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The absorbance of the formazan solution is proportional to the number of living cells.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test flavonoid for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., H₂O₂, amyloid-beta, glutamate) and incubate for the desired duration (e.g., 24 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate (B86563) Dehydrogenase (LDH) Assay
-
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells with a compromised plasma membrane into the culture medium.
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture that leads to the conversion of a tetrazolium salt into a colored formazan product.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer to induce maximum LDH release).
-
Reactive Oxygen Species (ROS) Measurement
-
Principle: This assay measures intracellular ROS levels using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the treatment period, wash the cells with warm phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
-
Quantify the relative ROS levels as a percentage of the control group.
-
Conclusion and Future Directions
While in-silico studies have positioned this compound as a flavonoid with significant neuroprotective potential, a substantial gap in experimental validation remains. In contrast, flavonoids such as luteolin, apigenin, quercetin, and taxifolin have a well-established body of evidence demonstrating their neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and cell survival pathways.
For researchers and drug development professionals, the existing data on these established flavonoids provide a valuable benchmark for the future experimental evaluation of this compound. Future studies should focus on:
-
In Vitro Validation: Conducting cell-based assays to confirm the predicted inhibitory effects of this compound on AChE, BACE1, and GSK-3β, and to assess its ability to protect neuronal cells from various neurotoxic insults.
-
In Vivo Efficacy: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases to determine its bioavailability, blood-brain barrier permeability, and therapeutic efficacy.
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with other well-characterized flavonoids under standardized experimental conditions to accurately assess its relative potency and therapeutic potential.
By systematically addressing these research questions, the scientific community can determine whether this compound will transition from a promising computational hit to a viable candidate for the development of novel neuroprotective therapies.
References
- 1. Neuroprotective mechanisms of luteolin in glutamate-induced oxidative stress and autophagy-mediated neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Citrus Consumption Biomarkers: Isorhoifolin in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for citrus consumption, with a primary focus on the validation of isorhoifolin (B194536). The objective is to equip researchers with the necessary data to select the most appropriate biomarker for their studies. We will delve into the experimental validation of this compound and compare its performance against established and emerging biomarkers, namely proline betaine (B1666868), synephrine (B1677852), hesperidin (B1673128), and naringin (B1676962).
This compound: An Unsuitable Candidate for a Specific Citrus Biomarker
Initially considered a potential biomarker for citrus consumption due to its presence in various citrus species, this compound (also known as apigenin-7-O-rutinoside) has been found to lack the specificity required for a reliable marker. Evidence indicates the presence of this compound in non-citrus plants, such as Mentha longifolia. This lack of exclusivity to citrus fruits undermines its utility in accurately tracking and quantifying citrus intake, as its detection in biological samples could be attributed to the consumption of other plant materials. Therefore, this compound is not recommended as a specific biomarker for citrus consumption.
Established Biomarkers for Citrus Consumption: A Comparative Analysis
Proline betaine and synephrine have emerged as the most reliable and validated biomarkers for assessing citrus intake. The following sections provide a detailed comparison of these two compounds, along with a discussion of other potential, though less validated, flavonoid biomarkers.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the most prominent citrus consumption biomarkers.
| Biomarker | Type of Marker | Specificity | Sensitivity | Typical Concentration in Citrus | Typical Concentration in Urine Post-Consumption | Excretion Kinetics |
| Proline Betaine | General Citrus | High (also found in Chinese artichoke) | 86.3% - 92.2%[1][2][3][4] | Oranges: 300-1100 mg/L; Grapefruit: 300-600 mg/L | Peaks at 2-6 hours post-consumption | Majority excreted within 14-24 hours[1][5] |
| Synephrine | Orange & Tangerine | High | Not explicitly quantified in studies | Oranges/Tangerines: 150-420 nmol/mL; Other citrus: 20-100 times lower[6][7][8][9] | Baseline: ~0.1 nmol/mL; Peak: ~8.9 nmol/mL at 4 hours post-consumption[6][7][8][9] | Peaks around 4 hours post-consumption[6][7][8][9] |
| Hesperidin | General Citrus | Low (present in other plants) | Not validated as a direct intake biomarker | Oranges: 20-60 mg/100mL | Metabolites are poor indicators of intake[2] | Metabolites appear in plasma and urine |
| Naringin | Grapefruit & Bitter Orange | Low (present in other plants) | Not validated as a direct intake biomarker | Grapefruit: High concentrations | Metabolites are poor indicators of intake[2] | Metabolites appear in plasma and urine |
Experimental Protocols
Accurate detection and quantification of citrus consumption biomarkers are paramount. Below are detailed methodologies for the analysis of proline betaine and synephrine in urine samples.
1. Analysis of Proline Betaine in Urine via 1H-NMR Spectroscopy
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
To 540 µL of the urine supernatant, add 60 µL of a buffer solution (1.5 M potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM sodium azide (B81097) and 5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) in D2O).
-
Vortex the mixture and then centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 550 µL of the final mixture into a 5 mm NMR tube.
-
-
NMR Spectroscopy:
-
Acquire 1H-NMR spectra on a 600 MHz spectrometer at 298 K.
-
Utilize a standard one-dimensional nuclear Overhauser effect spectroscopy (NOESY) presaturation pulse sequence to suppress the water signal.
-
Collect 64 scans over a spectral width of 12 ppm.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Chenomx).
-
Identify and quantify the proline betaine signal (typically a singlet at ~3.2 ppm).
-
Normalize the concentration to urinary creatinine (B1669602) levels.
-
2. Analysis of Synephrine in Urine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (with enzymatic hydrolysis for conjugated synephrine):
-
To 100 µL of urine, add 20 µL of a β-glucuronidase/sulfatase solution from Helix pomatia.
-
Add 100 µL of a 0.2 M sodium acetate (B1210297) buffer (pH 5.0).
-
Incubate the mixture at 37°C for 12 hours.
-
Add an internal standard solution (e.g., deuterated synephrine).
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for synephrine and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of synephrine standards.
-
Calculate the concentration of synephrine in the urine samples based on the peak area ratio of the analyte to the internal standard.
-
Visualizing Workflows and Pathways
To further clarify the processes involved in biomarker validation and analysis, the following diagrams are provided.
Caption: Experimental workflow for the analysis of urinary biomarkers.
Caption: Generalized metabolic pathway of citrus biomarkers.
Conclusion
For the specific and reliable assessment of citrus consumption, proline betaine and synephrine stand out as validated and robust biomarkers. Proline betaine serves as an excellent marker for general citrus intake, while synephrine offers higher specificity for oranges and tangerines. This compound is not a suitable biomarker due to its presence in non-citrus plants. While hesperidin and naringin are major flavonoids in citrus fruits, their utility as direct consumption biomarkers is limited, as their metabolites in urine have been found to be poor indicators of intake[2]. Researchers should select the biomarker that best fits the specific citrus fruit or general citrus consumption they aim to track, employing the validated analytical methods detailed in this guide for accurate and reproducible results.
References
- 1. Metabolic profiling strategy for discovery of nutritional biomarkers: proline betaine as a marker of citrus consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline betaine and its biotransformation products in fasting urine samples are potential biomarkers of habitual citrus fruit consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cambridge.org [cambridge.org]
- 5. Assessing Repeated Urinary Proline Betaine Measures as a Biomarker of Usual Citrus Intake during Pregnancy: Sources of Within-Person Variation and Correlation with Reported Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synephrine as a Specific Marker for Orange Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Isorhoifolin: Comprehensive Disposal and Safety Procedures
Disclaimer: This document provides guidance on the proper disposal of Isorhoifolin based on available Safety Data Sheets (SDS). It is intended for use by trained laboratory professionals. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) and Regulation (EC) No 1272/2008, prudent laboratory practices for handling chemical compounds should always be followed.[1][2][3][4]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Ventilation: Use in a well-ventilated area. For bulk quantities or procedures that may generate dust, use local exhaust ventilation.[2]
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust.[4] After handling, wash hands thoroughly.
-
Storage: Store in a dry, cool place in a tightly sealed container.[2]
Hazard and Property Summary
The following table summarizes key identification and hazard information for this compound.
| Property | Data | Source |
| CAS Number | 552-57-8 | [1][3][4][5] |
| EC Number | 209-015-9 | [1][2][3] |
| Molecular Formula | C₂₇H₃₀O₁₄ | [5] |
| GHS/CLP Classification | Not classified as a hazardous substance | [1][2][3][4] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [3] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [3] |
| PBT/vPvB Assessment | Not considered to be a PBT (Persistent, Bioaccumulative, Toxic) or vPvB (very Persistent and very Bioaccumulative) substance. | [1][2] |
Step-by-Step Disposal Protocols
The primary directive from safety data sheets is to prevent the release of this compound into the environment. Do not empty into drains or dispose of in general trash unless explicitly permitted by your local regulations and EHS department .[1][2]
This category includes expired or unwanted pure compounds, as well as materials heavily contaminated with solid this compound (e.g., weigh boats, contaminated gloves, spill cleanup materials).
-
Containment: Collect all solid this compound waste in a chemically compatible, leak-proof container with a secure lid.
-
Labeling: Clearly label the container with "this compound Waste" and include the approximate quantity. While not classified as GHS hazardous, clear labeling prevents improper disposal.
-
Storage: Store the sealed container in a designated chemical waste accumulation area.
-
Disposal: Consult your institution's EHS department or a licensed waste disposal contractor for final disposal procedures.[1][2] The specific disposal method will be determined by local regulations.
The disposal method for solutions containing this compound is dictated by the solvent used.
-
Waste Characterization: Identify all components of the solution.
-
Segregation:
-
Hazardous Solvents: If this compound is dissolved in a halogenated or non-halogenated organic solvent (e.g., methanol, chloroform, acetone), the entire solution must be treated as hazardous solvent waste. Collect it in an appropriate, labeled hazardous waste container for solvents.
-
Aqueous Solutions: Although this compound itself is not classified as hazardous to the aquatic environment, the precautionary principle and SDS guidance advise against drain disposal.[1] Collect aqueous solutions in a labeled container for chemical waste. Consult your EHS department; they may permit drain disposal for very dilute, small-quantity solutions after neutralization (if applicable), but this requires explicit approval.
-
-
Disposal: Arrange for pickup by your institution's hazardous waste management service.
-
Labware Decontamination:
-
Perform an initial rinse on reusable labware with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect this initial rinsate as chemical waste, following the guidelines in Protocol 2.
-
Subsequent washing with laboratory detergent and water is standard procedure.
-
-
Empty Container Disposal:
-
Handle contaminated packaging in the same manner as the substance itself.[1][2]
-
Triple-rinse the empty container with an appropriate solvent. Collect the rinsate for disposal as chemical waste.
-
Once thoroughly decontaminated, the container can often be recycled or disposed of as non-hazardous waste.[1][2] Deface the original label before disposal.
-
Accidental Release Measures (Spill Cleanup)
-
Personnel Precautions: Ensure the area is well-ventilated. Avoid breathing dust. Wear appropriate PPE (gloves, safety glasses, lab coat).
-
Containment: Prevent the spill from spreading or entering drains.[1][2]
-
Cleanup:
-
Decontamination: Clean the spill surface area thoroughly.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
